Fibrinogen-Binding Peptide TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H40F3N7O10 |
|---|---|
Peso molecular |
679.6 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H39N7O8.C2HF3O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;3-2(4,5)1(6)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);(H,6,7)/t13-,14-,16-,17-,18-,20-;/m0./s1 |
Clave InChI |
OVODFPNTFPNCIQ-LBIDXIFHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Design of Fibrinogen-Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen, a key plasma protein, plays a pivotal role in hemostasis and thrombosis.[1][2] Its conversion to insoluble fibrin (B1330869) by thrombin is the final step in the coagulation cascade, leading to the formation of a stable blood clot.[1][3] Fibrinogen also facilitates platelet aggregation by binding to the glycoprotein (B1211001) IIb/IIIa receptor on platelets.[4][5] Given its central role, fibrinogen is a prime target for the development of antithrombotic agents. Fibrinogen-binding peptides are designed to modulate fibrin polymerization and platelet aggregation, offering therapeutic potential for various cardiovascular diseases.[4][5][6] This guide provides a comprehensive overview of the discovery, design, and characterization of these peptides.
A note on Trifluoroacetic Acid (TFA): Synthetic peptides are often delivered as TFA salts due to its use in solid-phase synthesis and HPLC purification.[7][8] However, residual TFA can impact experimental results and exhibit cytotoxicity.[7][9] For biological assays and in vivo studies, it is often necessary to exchange TFA for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[7][10][11]
Discovery of Fibrinogen-Binding Peptides
The discovery of novel fibrinogen-binding peptides often relies on high-throughput screening of large peptide libraries. Phage display is a powerful technique for this purpose.
Phage Display Workflow
Phage display involves expressing a library of peptides on the surface of bacteriophages.[12][13] The library is then subjected to rounds of selection against the target protein, in this case, fibrinogen or its fragments.[4]
Design and Optimization of Fibrinogen-Binding Peptides
A primary strategy in designing fibrinogen-binding peptides is to mimic the natural binding domains of proteins that interact with fibrinogen.[4] For example, peptides can be designed to mimic the "knobs" exposed after thrombin cleaves fibrinopeptides from fibrinogen.[4] These "knobs" bind to complementary "holes" in other fibrin molecules, driving polymerization.[14]
Peptide optimization often involves:
-
Alanine Scanning: To identify key residues for binding.[4]
-
Computational Docking: To predict and analyze peptide-protein interactions.[4]
-
Structural Modifications: Such as cyclization to enhance stability and binding affinity.[15][16]
Quantitative Analysis of Fibrinogen-Binding Peptides
The binding affinity of peptides to fibrinogen is a critical parameter. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to determine kinetic and thermodynamic constants.[4][14][17]
| Peptide/Compound | Target | Method | Binding Affinity (Kd/Ki) | Reference |
| Glycyl-L-prolyl-L-arginyl-L-proline | Fibrinogen | Not Specified | ~20 µM (Ka ≈ 5 x 10^4 M-1) | [6][18] |
| Eptifibatide | αIIbβ3 | Not Specified | ~0.4 nM (Ki) | [4] |
| HHLGGAKQAGDV | αIIbβ3 | Not Specified | >10 µM (Ki) | [4] |
| Tn6 | Fibrin | Fluorescence Polarization | 4.1 µM (Kd) | [17] |
| Tn7 | Fibrin | Fluorescence Polarization | 4.0 µM (Kd) | [17] |
| Tn10 | Fibrin | Fluorescence Polarization | 8.7 µM (Kd) | [17] |
| Th10-39 (biotinylated) | Human α-thrombin | SPR | 10.9 nM (KD) | [19] |
Key Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides. The process involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[20]
General Fmoc/tBu SPPS Cycle:
-
Resin Preparation: The C-terminal amino acid is attached to a solid support resin.[21]
-
Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed, typically with a piperidine (B6355638) solution.[22]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.[21][22]
-
Washing: The resin is washed to remove excess reagents and byproducts.[20]
-
Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, often using a strong acid cocktail containing TFA.[20]
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol for Peptide-Fibrinogen Binding ELISA:
-
Coating: Coat the wells of a 96-well microtiter plate with 1-10 µg/mL of fibrinogen in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[23] Incubate overnight at 4°C or for 2 hours at room temperature.[23][24]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[24][25]
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBST) to each well and incubating for 1 hour at 37°C.[24][25]
-
Washing: Repeat the washing step.
-
Peptide Incubation: Add serial dilutions of the peptide to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Detection: The method of detection depends on how the peptide is tagged. If the peptide is biotinylated, a streptavidin-HRP conjugate can be added, followed by a substrate like TMB.[26] The color development is proportional to the amount of bound peptide.
-
Analysis: Measure the absorbance at the appropriate wavelength and determine the binding characteristics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[27] It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized, and its binding partner (the analyte) flows over the surface.[27]
General SPR Protocol for Peptide-Fibrinogen Interaction:
-
Ligand Immobilization: Fibrinogen (ligand) is immobilized on a sensor chip surface (e.g., a CM5 chip via amine coupling).[14][27]
-
Analyte Injection: A solution containing the peptide (analyte) at various concentrations is injected over the sensor surface at a constant flow rate.[19][28]
-
Association: The binding of the peptide to the immobilized fibrinogen is monitored in real-time as an increase in the SPR signal.
-
Dissociation: The peptide solution is replaced with a running buffer, and the dissociation of the peptide from the fibrinogen is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution (e.g., low pH buffer) is injected to remove any remaining bound analyte, preparing the surface for the next cycle.[19]
-
Data Analysis: The resulting sensorgrams are fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[19]
Mechanism of Action and Signaling Pathways
Fibrinogen-binding peptides can exert their effects through several mechanisms:
-
Inhibition of Fibrin Polymerization: Peptides that mimic the "A" or "B" knobs can competitively bind to the "a" or "b" holes on the D-domain of fibrin, preventing the assembly of fibrin monomers into a polymer network.[6][18]
-
Inhibition of Platelet Aggregation: Peptides can block the interaction of fibrinogen with the platelet integrin αIIbβ3, thereby inhibiting platelet aggregation.[4][5]
-
Modulation of Fibrinolysis: By altering the structure of the fibrin clot, these peptides can influence its susceptibility to degradation by plasmin.
Fibrin Polymerization Inhibition Pathway
In Vivo Models for Evaluation
The efficacy of fibrinogen-binding peptides is ultimately tested in animal models of thrombosis. These models are crucial for assessing the antithrombotic potential and pharmacokinetic properties of lead candidates. A common model involves inducing thrombus formation in a rat carotid artery through mechanical injury and then evaluating the peptide's ability to prevent or dissolve the clot.[29] Imaging techniques can be used to visualize the accumulation of labeled peptides at the site of the thrombus.[29][30][31]
Conclusion
The discovery and design of fibrinogen-binding peptides represent a promising avenue for the development of novel antithrombotic therapies. Through a combination of high-throughput screening techniques, rational design strategies, and rigorous biophysical and in vivo characterization, researchers can identify and optimize peptides with high affinity and specificity for fibrinogen. These peptides have the potential to offer safer and more effective treatments for a range of cardiovascular diseases.
References
- 1. genscript.com [genscript.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Fibrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fibrinogen-Binding Peptide|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. You are being redirected... [ambiopharm.com]
- 9. genscript.com [genscript.com]
- 10. Peptide TFA salt form and Acetate salt form [biosyn.com]
- 11. omizzur.com [omizzur.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Construction of a Filamentous Phage Display Peptide Library | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Amino acids and peptides. XXVII. Solid phase synthesis of fibrinogen-related peptides with disulfide bond formed on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2008073458A2 - Fibrin-binding peptides and conjugates thereof - Google Patents [patents.google.com]
- 17. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. biosensingusa.com [biosensingusa.com]
- 20. bachem.com [bachem.com]
- 21. peptide.com [peptide.com]
- 22. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 23. affbiotech.cn [affbiotech.cn]
- 24. ulab360.com [ulab360.com]
- 25. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. publ.iss.it [publ.iss.it]
- 28. Bot Verification [molecular-interactions.si]
- 29. Peptide-Based Fibrin-Targeting Probes for Thrombus Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 30. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fibrinogen-Binding Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrinogen-Binding Peptide TFA, a synthetic pentapeptide with the sequence Glu-His-Ile-Pro-Ala (EHIPA), represents a significant tool in the study of hemostasis and thrombosis. This peptide, often supplied as a trifluoroacetate (B77799) (TFA) salt resulting from its purification process, acts as a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa).[1] Unlike other antiplatelet agents that target the receptor itself, the EHIPA peptide exerts its inhibitory effects by binding directly to fibrinogen. This interaction blocks the binding of fibrinogen to platelets, thereby inhibiting platelet adhesion and aggregation, which are critical events in thrombus formation.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data on related peptides, detailed experimental protocols for its characterization, and visualizations of the pertinent biological pathways and experimental workflows.
Introduction
The coagulation cascade and platelet aggregation are fundamental physiological processes for maintaining hemostasis. However, their dysregulation can lead to thrombotic diseases, a major cause of morbidity and mortality worldwide. A key event in platelet aggregation is the binding of fibrinogen to the activated glycoprotein IIb/IIIa receptor on the surface of platelets, which facilitates the formation of platelet plugs.
This compound (EHIPA) is a synthetic peptide designed based on the anticomplementarity hypothesis to mimic a ligand-binding site.[1][2] Its unique mechanism of binding to fibrinogen rather than the platelet receptor offers a valuable approach for investigating the intricacies of platelet-fibrinogen interactions and for the development of novel antithrombotic agents. The TFA counterion is a remnant of the reversed-phase high-performance liquid chromatography (HPLC) purification process and is generally not considered to interfere with in vitro biological assays.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the interaction between fibrinogen and the platelet GPIIb/IIIa receptor. This is achieved through the peptide's direct binding to fibrinogen. By occupying the binding site on fibrinogen that would normally interact with GPIIb/IIIa, the EHIPA peptide effectively prevents the cross-linking of platelets, a crucial step in the formation of a stable thrombus.[1] This inhibitory action has been shown to be dependent on the specific amino acid sequence of the peptide.[1]
The following diagram illustrates the inhibitory effect of this compound on platelet aggregation.
Quantitative Data
| Peptide Sequence | Target | Parameter | Value | Reference |
| Gly-Pro-Arg-Pro | Fibrinogen Fragment D | Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | [3] |
| Fibrinogen γ chain (400-411) | Platelet GPIIb/IIIa | IC50 (Fibrinogen Binding) | 48-180 µM | [4] |
| Arg-Gly-Asp-Ser (RGDS) | Platelet GPIIb/IIIa | Ki (Fibrinogen Binding) | 15.6 ± 2.7 µM | [5] |
| Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val | Platelet GPIIb/IIIa | Ki (Fibrinogen Binding) | 46.2 ± 8.2 µM | [5] |
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is a representative method for evaluating the inhibitory effect of this compound on platelet aggregation.
4.1.1. Materials
-
This compound (EHIPA)
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium Citrate (B86180)
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP, Thrombin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge
4.1.2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
4.1.3. Aggregation Assay Procedure
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of various concentrations of this compound (dissolved in PBS) or PBS (vehicle control) to the cuvette.
-
Incubate for 5 minutes at 37°C with stirring.
-
Add a specific concentration of the platelet agonist (e.g., 10 µM ADP) to initiate aggregation.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated by the aggregometer software.
-
Determine the IC50 value of the peptide by plotting the percentage of inhibition against the logarithm of the peptide concentration.
The following workflow diagram illustrates the key steps in a typical study investigating a fibrinogen-binding peptide inhibitor.
Signaling Pathways
This compound interferes with the final common pathway of platelet aggregation. Platelet activation, initiated by various agonists like ADP or thrombin, triggers an "inside-out" signaling cascade that leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. The binding of fibrinogen to activated GPIIb/IIIa then initiates "outside-in" signaling, which further promotes platelet activation, spreading, and clot retraction. By binding to fibrinogen, the EHIPA peptide prevents the initial ligand-receptor interaction, thereby inhibiting the entire downstream signaling cascade that leads to a stable thrombus.
The diagram below outlines the platelet activation signaling pathway and the point of inhibition by this compound.
Conclusion
This compound (EHIPA) is a valuable research tool for dissecting the molecular interactions involved in platelet aggregation and for the exploration of novel antithrombotic strategies. Its distinct mechanism of action, targeting fibrinogen directly, sets it apart from many existing antiplatelet agents that focus on platelet receptors. While further studies are needed to fully quantify its binding kinetics and inhibitory potency, the available information and the experimental frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this peptide in their investigations into hemostasis and thrombosis. The continued exploration of such targeted peptide inhibitors holds promise for the development of safer and more effective therapies for a range of cardiovascular diseases.
References
- 1. The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peptides APLHK, EHIPA and GAPL are hydropathically equivalent peptide mimics of a fibrinogen binding domain of glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and structural analysis of the interaction between β-amyloid and fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrinogen Degradation Products [FDPs] [practical-haemostasis.com]
An In-depth Technical Guide to the Biochemical Properties of Fibrinogen-Binding Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen-Binding Peptide TFA, a synthetic pentapeptide with the sequence Glu-His-Ile-Pro-Ala (EHIPA), is a molecule of significant interest in the fields of hematology and antithrombotic therapy. Designed based on the anticomplementarity hypothesis, this peptide acts as a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3).[1][2] Unlike many other antiplatelet agents that target the receptor itself, this compound exerts its inhibitory effects by binding directly to fibrinogen.[1] This unique mechanism of action prevents the crucial interaction between fibrinogen and its platelet receptor, thereby inhibiting both platelet aggregation and adhesion to fibrinogen and vitronectin.[1][3] This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and relevant signaling pathways.
Biochemical and Physical Properties
Fibrinogen-Binding Peptide is a synthetic oligopeptide. The trifluoroacetic acid (TFA) salt form is a common result of the purification process using high-performance liquid chromatography (HPLC).
| Property | Value | Reference |
| Amino Acid Sequence | Glu-His-Ile-Pro-Ala (EHIPA) | [1] |
| Molecular Formula | C27H40F3N7O10 | N/A |
| Molecular Weight | 679.64 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Water (200 mg/mL, requires sonication) | N/A |
Mechanism of Action
The primary mechanism of action of this compound is its ability to bind to fibrinogen. This binding is thought to sterically hinder or induce a conformational change in the fibrinogen molecule, preventing its interaction with the glycoprotein IIb/IIIa (integrin αIIbβ3) receptor on the surface of activated platelets. This receptor plays a pivotal role in the final common pathway of platelet aggregation, where it binds to fibrinogen, leading to the formation of platelet plugs. By disrupting this interaction, the peptide effectively inhibits platelet aggregation induced by various agonists such as ADP and thrombin.[1]
Furthermore, the peptide has been shown to inhibit the adhesion of platelets to vitronectin.[1] This suggests a broader inhibitory profile that could be beneficial in preventing thrombus formation on various substrates.
Signaling Pathway Inhibition
Platelet activation and aggregation are complex processes involving multiple signaling cascades. The binding of agonists like ADP or thrombin to their respective platelet receptors initiates an "inside-out" signaling pathway that leads to the conformational activation of the integrin αIIbβ3 receptor. Once activated, this receptor can bind fibrinogen, triggering an "outside-in" signaling cascade that results in platelet spreading, granule release, and the stabilization of the platelet aggregate.
This compound intervenes at a critical extracellular step in this process. By binding to fibrinogen, it prevents the initial ligand-receptor interaction that is necessary for the "outside-in" signaling to occur. The diagram below illustrates the proposed point of inhibition.
Quantitative Data
| Parameter | Peptide | Value | Conditions | Reference |
| Ki (Inhibition of Fibrinogen Binding) | Arg-Gly-Asp-Ser (RGDS) | 15.6 ± 2.7 µM | ADP-stimulated platelets | N/A |
| Ki (Inhibition of Fibrinogen Binding) | Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val | 46.2 ± 8.2 µM | ADP-stimulated platelets | N/A |
Note: The table above provides data for related peptides to offer a comparative context for the expected potency of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biochemical properties of this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Thrombin).
-
This compound (test inhibitor).
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Aggregometer.
-
Stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.[4]
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Assay Performance:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a defined volume of PRP into a cuvette with a stir bar and incubate at 37°C for a few minutes.
-
For inhibition studies, add varying concentrations of this compound to the PRP and incubate for a specified time (e.g., 2 minutes) prior to adding the agonist.
-
Add a known concentration of the platelet agonist (e.g., 10 µM ADP) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls.
-
For inhibition studies, the IC50 value (the concentration of the peptide that inhibits 50% of the maximal aggregation) can be determined by plotting the percentage of inhibition against the log of the peptide concentration.
-
Platelet Adhesion Assay (Fibrinogen-Coated Plates)
This assay quantifies the adhesion of platelets to a surface coated with fibrinogen.
Materials:
-
Multi-well plates (e.g., 96-well).
-
Human fibrinogen.
-
Bovine Serum Albumin (BSA) for blocking.
-
Platelet suspension (washed platelets or PRP).
-
This compound.
-
Fluorescent dye for quantification (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Plate Coating:
-
Coat the wells of a microplate with a solution of human fibrinogen (e.g., 100 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound fibrinogen.
-
Block non-specific binding sites by incubating the wells with a BSA solution (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
-
Platelet Preparation and Adhesion:
-
Prepare a suspension of washed platelets or use PRP. For fluorescent detection, label the platelets with a fluorescent dye like Calcein-AM.
-
Pre-incubate the platelet suspension with varying concentrations of this compound.
-
Add the platelet suspension to the fibrinogen-coated wells and incubate for a specified time (e.g., 1 hour) at 37°C to allow for adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells multiple times with PBS to remove non-adherent platelets.
-
Lyse the adherent platelets and quantify the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent platelets.
-
-
Data Analysis:
-
Calculate the percentage of adhesion relative to a control (no inhibitor).
-
Determine the concentration of the peptide required to inhibit adhesion by a certain percentage (e.g., IC50).
-
Conclusion
This compound represents a promising class of antiplatelet agents with a distinct mechanism of action. By targeting fibrinogen directly, it effectively inhibits the final common pathway of platelet aggregation and adhesion. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this and related peptides in the management of thrombotic disorders. Further studies to precisely quantify its binding affinity and inhibitory concentrations in various assay systems will be crucial for its continued development.
References
- 1. The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peptides APLHK, EHIPA and GAPL are hydropathically equivalent peptide mimics of a fibrinogen binding domain of glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Fibrinogen-Binding Peptide TFA and Platelet Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fibrinogen-Binding Peptide TFA, a synthetic pentapeptide with the sequence H-Glu-His-Ile-Pro-Ala-OH (EHIPA). This peptide was designed based on the anticomplementarity hypothesis to mimic the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (αIIbβ3).[1] Unlike many other antiplatelet peptides that target the fibrinogen receptor directly, this compound exerts its inhibitory effects by binding to fibrinogen itself.[1] This guide will delve into the peptide's mechanism of action, its impact on platelet activation signaling pathways, and provide detailed experimental protocols for its characterization. All quantitative data found in the cited literature is summarized, and key signaling and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a synthetic peptide that has demonstrated potential as an antiplatelet agent.[1] Its unique mechanism of action, which involves binding to fibrinogen, distinguishes it from competitive inhibitors of the platelet integrin αIIbβ3, such as those containing the Arg-Gly-Asp (RGD) sequence.[1] By binding to fibrinogen, the peptide inhibits the adhesion of platelets to fibrinogen and vitronectin, and consequently, platelet aggregation.[1] The trifluoroacetate (B77799) (TFA) salt form is a common result of the purification process using high-performance liquid chromatography (HPLC).
Mechanism of Action
The primary mechanism of this compound is its ability to bind directly to fibrinogen. This interaction is thought to interfere with the subsequent binding of fibrinogen to the activated glycoprotein IIb/IIIa (integrin αIIbβ3) on the surface of platelets. Integrin αIIbβ3 is the key receptor responsible for platelet aggregation, and its activation leads to a conformational change that allows it to bind fibrinogen, which then acts as a bridge between adjacent platelets. By binding to fibrinogen, the peptide effectively blocks this bridging action, thereby inhibiting platelet aggregation. The peptide also inhibits the adhesion of platelets to vitronectin.[1]
Quantitative Data
A comprehensive search of publicly available scientific literature did not yield specific quantitative data such as IC50 values for platelet aggregation inhibition or the binding affinity (Kd) of this compound for fibrinogen from the primary reference (Gartner et al., 1991). The following tables are structured to present such data clearly, should it become available.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Conditions | Reference |
| IC50 (Platelet Aggregation) | Unavailable | Agonist-induced platelet-rich plasma (PRP) | |
| IC50 (Platelet Adhesion to Fibrinogen) | Unavailable | Static or flow-based adhesion assay | |
| IC50 (Platelet Adhesion to Vitronectin) | Unavailable | Static or flow-based adhesion assay |
Table 2: Binding Affinity of this compound
| Binding Partner | Dissociation Constant (Kd) | Method | Reference |
| Fibrinogen | Unavailable | e.g., Surface Plasmon Resonance |
Signaling Pathways in Platelet Activation
Platelet activation is a complex process involving multiple signaling pathways that converge to induce a conformational change in the αIIbβ3 integrin, leading to fibrinogen binding and platelet aggregation. The binding of agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen to their respective receptors on the platelet surface initiates these cascades.
This compound is presumed to interrupt the final step of this "outside-in" signaling pathway by binding to fibrinogen, thus preventing its interaction with activated αIIbβ3. The following diagram illustrates the general signaling cascade leading to platelet activation and the proposed point of intervention for the peptide.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
Materials:
-
Freshly drawn human blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, thrombin, collagen-related peptide).
-
This compound stock solution.
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Setup: Pipette adjusted PRP into aggregometer cuvettes with a stir bar. Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.
-
Incubation with Peptide: Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Initiation of Aggregation: Add the platelet agonist to initiate aggregation and record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum aggregation percentage for each concentration of the peptide. Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the maximal aggregation response.
Platelet Adhesion Assay
This assay evaluates the effect of this compound on the adhesion of platelets to a fibrinogen-coated surface.
Materials:
-
Washed human platelets.
-
Fibrinogen solution.
-
This compound stock solution.
-
Bovine serum albumin (BSA) solution.
-
Fluorescent dye for labeling platelets (e.g., Calcein-AM).
-
Microplate reader with fluorescence detection.
-
96-well microplates.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibrinogen solution overnight at 4°C. Wash the wells with PBS to remove unbound fibrinogen.
-
Blocking: Block the wells with a BSA solution for 1 hour at room temperature to prevent non-specific binding.
-
Platelet Preparation and Labeling: Prepare washed platelets from PRP and label them with a fluorescent dye according to the manufacturer's instructions.
-
Incubation with Peptide: Resuspend the labeled platelets in a suitable buffer and pre-incubate with varying concentrations of this compound or vehicle control.
-
Adhesion: Add the platelet-peptide suspension to the fibrinogen-coated wells and incubate for a defined period (e.g., 1 hour) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent platelets.
-
Quantification: Measure the fluorescence of the adherent platelets using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of adhesion for each peptide concentration and determine the IC50 value.
Fibrinogen Binding Assay (Flow Cytometry)
This assay can be adapted to assess the ability of this compound to interfere with the binding of fluorescently labeled fibrinogen to activated platelets.
Materials:
-
Washed human platelets.
-
Platelet agonist (e.g., ADP, thrombin).
-
Fluorescently labeled fibrinogen (e.g., Alexa Fluor 488-fibrinogen).
-
This compound stock solution.
-
Flow cytometer.
Procedure:
-
Platelet Preparation: Prepare washed platelets and resuspend them in a suitable buffer.
-
Incubation with Peptide: In separate tubes, incubate the washed platelets with varying concentrations of this compound or vehicle control.
-
Platelet Activation: Add a platelet agonist to activate the platelets.
-
Fibrinogen Binding: Add a saturating concentration of fluorescently labeled fibrinogen and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, gating on the platelet population.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the platelet population for each peptide concentration. A decrease in MFI indicates inhibition of fibrinogen binding. Calculate the IC50 value.
Conclusion
References
The Role of Fibrinogen-Binding Peptides in the Coagulation Cascade: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fibrinogen is a critical plasma glycoprotein (B1211001) that, upon enzymatic cleavage by thrombin, polymerizes to form an insoluble fibrin (B1330869) network, the structural foundation of a blood clot.[1][2] Fibrinogen-binding peptides are a class of molecules, often synthetic or derived from natural sources like snake venom, that interact with specific sites on fibrinogen or its receptors.[3][4] This interaction can modulate the coagulation cascade in several ways: by preventing fibrin polymerization, inhibiting platelet aggregation, or serving as targeting moieties for diagnostic and therapeutic agents.[5][6][7] This guide provides an in-depth examination of the mechanisms, key experimental evaluations, and therapeutic potential of these peptides.
The Coagulation Cascade and the Central Role of Fibrinogen
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. The final common pathway involves the activation of thrombin (Factor IIa), which then proteolytically cleaves fibrinopeptides A and B from the N-termini of the Aα and Bβ chains of fibrinogen.[8][9] This cleavage exposes polymerization sites, known as "knobs," which can then bind to complementary "holes" in the D-domains of other fibrin monomers, leading to spontaneous polymerization and the formation of a fibrin mesh.[3][9]
Fibrinogen also plays a crucial role in primary hemostasis by mediating platelet aggregation. Activated platelets express the integrin receptor αIIbβ3 (also known as GPIIb/IIIa), which binds to fibrinogen.[10][11] A single fibrinogen molecule can bridge two platelets, leading to the formation of a platelet plug, which is then reinforced by the fibrin network.[10][12]
Figure 1: Simplified final common pathway of the coagulation cascade.
Mechanisms of Action of Fibrinogen-Binding Peptides
Fibrinogen-binding peptides exert their effects primarily through two mechanisms: inhibition of platelet aggregation and prevention of fibrin polymerization.
Inhibition of Platelet Aggregation via Integrin αIIbβ3
The binding of fibrinogen to the activated αIIbβ3 integrin on platelets is a key event in thrombus formation.[10] This interaction is primarily mediated by sequences at the C-terminus of the fibrinogen γ chain (γC peptide), though Arg-Gly-Asp (RGD) motifs in the α chain also play a role.[10][11] Fibrinogen-binding peptides, particularly those mimicking the RGD or γC sequences, can act as competitive antagonists, binding to αIIbβ3 and preventing its interaction with fibrinogen, thereby inhibiting platelet aggregation.[4][13]
Eptifibatide (Integrilin) is a clinically approved antithrombotic agent and a cyclic heptapeptide (B1575542) derived from a protein found in rattlesnake venom. It contains a Lys-Gly-Asp (KGD) sequence and specifically binds to αIIbβ3, blocking fibrinogen binding.[4]
Figure 2: Inhibition of fibrinogen-mediated platelet aggregation by a binding peptide.
Inhibition of Fibrin Polymerization
The conversion of fibrinogen to fibrin involves the "knob-hole" interaction. Thrombin cleavage exposes N-terminal "knobs," primarily Gly-Pro-Arg (GPR) on the Aα chain and Gly-His-Arg (GHR) on the Bβ chain.[3] These knobs fit into complementary "holes" on the D-domains of adjacent fibrin monomers. Peptides that mimic the structure of these knobs, such as those containing the GPR motif (e.g., Gly-Pro-Arg-Pro), can bind to the holes on fibrinogen, thereby preventing the polymerization of fibrin monomers and inhibiting clot formation.[14][15]
Quantitative Data on Peptide-Fibrinogen Interactions
The efficacy of fibrinogen-binding peptides is quantified by their binding kinetics and inhibitory concentrations.
Table 1: Binding Kinetics of Peptides and Fibrinogen
| Interacting Molecules | Method | kon (M-1s-1) | koff (s-1) | Kd / Ka | Reference |
| Fibrinogen to primed αIIbβ3 | SPR | ~2 x 104 | ~8 x 10-5 | Kd not specified | [16] |
| Gly-Pro-Arg-Pro to Fibrinogen | Not Specified | - | - | Ka ≈ 5 x 104 M-1 | [14][15] |
| Phage Display Peptide (Tn6) to Fibrin | Fluorescence | - | - | Kd = 4.1 µM | [17] |
| Phage Display Peptide (Tn7) to Fibrin | Fluorescence | - | - | Kd = 4.0 µM | [17] |
| Phage Display Peptide (Tn10) to Fibrin | Fluorescence | - | - | Kd = 8.7 µM | [17] |
Ka = Association constant; Kd = Dissociation constant. SPR = Surface Plasmon Resonance.
Table 2: Inhibitory Activity of Fibrinogen-Binding Peptides
| Peptide / Compound | Target / Action | Assay | IC50 / Ki | Reference |
| Eptifibatide | Thrombin-induced platelet aggregation | Platelet Aggregometry | IC50 = 42 ± 3.5 µM | [18] |
| Synthetic γ' peptide | Thrombin interaction with GpIbα | Competitive Binding | Ki ≈ 35 µM | [18] |
| Eptifibatide | Fibrinogen interaction with primed αIIbβ3 | SPR | Ki ≈ 0.4 nM | [16] |
| Synthetic γ-module peptide | Fibrinogen interaction with primed αIIbβ3 | SPR | Ki > 10 µM | [16] |
Key Experimental Protocols
Characterizing the interaction between fibrinogen-binding peptides and their targets involves a variety of biophysical and cell-based assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics (kon, koff) and affinity (Kd) of peptide interactions.
Methodology:
-
Immobilization: A target protein, such as purified integrin αIIbβ3 or fibrinogen, is covalently attached to the surface of a sensor chip.
-
Association: A solution containing the fibrinogen-binding peptide (the analyte) is flowed over the chip surface. Binding to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a response signal.
-
Equilibrium: The injection continues until the binding reaches a steady state.
-
Dissociation: The peptide solution is replaced with a buffer flow, and the dissociation of the peptide from the ligand is monitored as a decrease in the response signal.
-
Regeneration: A regeneration solution is injected to remove all bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgram (response vs. time) is fitted to kinetic models to calculate kon, koff, and the Kd.[16]
Figure 3: General experimental workflow for a Surface Plasmon Resonance (SPR) assay.
Platelet Aggregometry
This assay measures the ability of a peptide to inhibit platelet aggregation in response to an agonist.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.
-
Incubation: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. The test peptide is added and incubated for a short period.
-
Agonist Addition: An agonist such as ADP or thrombin is added to induce platelet aggregation.
-
Measurement: As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. This change in light transmission is recorded over time.
-
Analysis: The extent of aggregation is quantified and compared between samples with and without the inhibitory peptide to determine its IC50.[4][18]
Fibrin Polymerization Assay
This turbidimetric assay measures a peptide's ability to interfere with the formation of a fibrin clot.
Methodology:
-
Reaction Mixture: Purified fibrinogen is mixed with the test peptide in a suitable buffer in a microplate well.
-
Initiation: Thrombin is added to the mixture to initiate the cleavage of fibrinopeptides and subsequent polymerization.
-
Monitoring: The absorbance (typically at 340 nm) of the mixture is monitored over time using a spectrophotometer. The increase in turbidity is directly proportional to the extent of fibrin polymerization.
-
Analysis: Parameters such as the lag time, maximum slope (rate of polymerization), and final turbidity are compared to a control without the peptide.[14]
Therapeutic and Diagnostic Applications
The specific interactions of these peptides make them valuable candidates for both therapeutic and diagnostic purposes.
-
Antithrombotic Therapy: Peptides that block the fibrinogen-αIIbβ3 interaction (e.g., eptifibatide) or prevent fibrin polymerization are potent antithrombotic agents used to treat conditions like acute coronary syndrome.[4][19]
-
Targeted Drug Delivery: Because fibrin is specifically present at sites of thrombosis, inflammation, and within the tumor microenvironment, fibrin-binding peptides can be conjugated to drugs or nanoparticles to deliver therapeutic payloads directly to disease sites, increasing efficacy and reducing systemic toxicity.[3][7]
-
Diagnostic Imaging: When conjugated to imaging agents (e.g., radionuclides or MRI contrast agents), fibrin-binding peptides can be used to visualize thrombi in vivo, aiding in the diagnosis of conditions like deep vein thrombosis and pulmonary embolism.[7][17]
Conclusion
Fibrinogen-binding peptides are pivotal tools in the study and modulation of hemostasis. By competitively inhibiting the binding of fibrinogen to platelet integrins or by directly preventing fibrin polymerization, they can potently disrupt the coagulation cascade. Their high specificity has been harnessed to create effective antithrombotic drugs and offers significant promise for the development of targeted diagnostics and therapies for a range of vascular and oncological diseases. Continued research into the structural basis of these interactions will facilitate the design of next-generation peptides with enhanced affinity, stability, and clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. Fibrinogen - Wikipedia [en.wikipedia.org]
- 3. Fibrinogen-Binding Peptide|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. WO2008073458A2 - Fibrin-binding peptides and conjugates thereof - Google Patents [patents.google.com]
- 8. Fibrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. STRUCTURAL BASIS FOR SEQUENTIAL CLEAVAGE OF FIBRINOPEPTIDES UPON FIBRIN ASSEMBLY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Platelet Integrin αIIbβ3 Differentially Interacts with Fibrin Versus Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibrinogen and fibrin: biochemistry and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. pnas.org [pnas.org]
- 15. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dynamic Regulation of Fibrinogen: Integrin αIIbβ3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Fibrin(ogen) as a Therapeutic Target: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fibrinogen-Binding Peptide TFA and its Interaction with Fibrinogen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fibrinogen-Binding Peptide TFA, its proposed binding mechanism to fibrinogen, and the experimental methodologies used to characterize such interactions. This document synthesizes available data to offer a detailed resource for researchers in hemostasis, thrombosis, and drug discovery.
Introduction to this compound
This compound is a synthetic pentapeptide (Glu-His-Ile-Pro-Ala) designed based on the anticomplementarity hypothesis.[1] It is proposed to be a peptide mimic of the vitronectin binding site on the fibrinogen receptor.[1][2][3][4][5][6] Functionally, this peptide binds to fibrinogen and has been shown to inhibit both the adhesion of platelets to fibrinogen and subsequent platelet aggregation.[1][2][5] Furthermore, it also impedes the adhesion of platelets to vitronectin, suggesting its potential as an antithrombotic agent.[1][2][5]
Fibrinogen: Structure and Function
Fibrinogen is a large, complex glycoprotein (B1211001) found in blood plasma that plays a critical role in the coagulation cascade.[7] Structurally, it is a symmetrical dimer, with each half composed of three non-identical polypeptide chains: Aα, Bβ, and γ.[7][8][9][10][11] These chains are interconnected by disulfide bridges and are organized into distinct domains. The molecule consists of a central E domain connected by coiled-coil segments to two outer D domains.[8][9][12]
Upon vascular injury, the enzyme thrombin cleaves fibrinopeptides A and B from the Aα and Bβ chains of fibrinogen, respectively, converting it into fibrin (B1330869) monomers.[9][11] These monomers then polymerize to form a stable fibrin clot, which is the primary structural component of a thrombus. Fibrinogen possesses multiple binding sites for various proteins, including clotting factors, enzyme inhibitors, and cell receptors, which regulate its function in hemostasis and thrombosis.[8][12]
Binding Characteristics of Peptides to Fibrinogen
| Peptide | Binding Partner | Binding Constant | Experimental Context |
| FITC-linked Fibrin-Binding Peptide | Fibrin | K_d = 1.7 ± 0.5 μM | A modified peptide with unnatural amino acids showing high affinity and specificity for fibrin over fibrinogen.[13] |
| Glycyl-L-prolyl-L-arginyl-L-proline | Fibrinogen Fragment D | K_a ≈ 5 x 10⁴ M⁻¹ | A synthetic peptide corresponding to the amino terminus of the fibrin α-chain that inhibits fibrin polymerization.[14] |
| Glycyl-L-prolyl-L-arginyl-L-proline | Fibrinogen | K_a ≈ 5 x 10⁴ M⁻¹ | The same peptide binds to two sites on the intact fibrinogen molecule.[14] |
Proposed Binding Site and Mechanism of Action
The this compound is hypothesized to function as a mimic of the vitronectin binding site on the fibrinogen receptor (integrin αvβ3). This suggests an indirect mode of action where the peptide binds to fibrinogen at a site that is critical for the fibrinogen-platelet interaction. By occupying this site, the peptide would competitively inhibit the binding of platelets to fibrinogen, thereby preventing platelet adhesion and aggregation.
The primary binding site for platelet integrins on fibrinogen is located at the C-terminus of the γ-chain. However, other regions, including the RGD sequences in the Aα-chain, also contribute to this interaction. It is plausible that the this compound interacts with one of these regions on the fibrinogen molecule.
Experimental Protocols for Characterizing Peptide-Fibrinogen Interactions
A multi-faceted experimental approach is required to fully characterize the binding of a peptide to fibrinogen. The following protocols are based on methodologies cited for similar peptide-protein interaction studies.
Experimental Workflow
The characterization of a peptide's binding to fibrinogen typically follows a logical progression from initial binding confirmation to detailed kinetic and structural analysis.
Confocal Microscopy for Visualization of Binding
This protocol is adapted from studies using fluorescently labeled peptides to visualize their interaction with fibrin clots.[13]
Objective: To visualize the binding of a fluorescently labeled version of the this compound to fibrin clots in real-time.
Materials:
-
Fluorescently labeled Fibrinogen-Binding Peptide (e.g., FITC-labeled)
-
Human citrated plasma
-
Coagulation activators (e.g., recombinant tissue factor and CaCl₂)
-
Fluorescently pre-labeled fibrinogen (e.g., Alexa Fluor 647-fibrinogen) for co-localization
-
Confocal microscope
Procedure:
-
Prepare a stock solution of the fluorescently labeled peptide in an appropriate buffer.
-
In a multi-well imaging plate, combine human plasma, the fluorescently labeled peptide, and the pre-labeled fibrinogen.
-
Initiate coagulation by adding the coagulation activators.
-
Immediately begin time-lapse imaging using a confocal microscope, acquiring images in the channels corresponding to the peptide's and fibrinogen's fluorophores.
-
Analyze the images for co-localization of the peptide with the forming fibrin network, confirming binding.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants for the peptide-fibrinogen interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified human fibrinogen
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize fibrinogen onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the this compound in the running buffer.
-
Inject the peptide solutions over the immobilized fibrinogen surface at a constant flow rate, recording the sensorgram for each concentration.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between peptide injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_a, k_d, and K_D.
Mass Spectrometry for Binding Site Identification
Objective: To identify the region(s) on fibrinogen where the peptide binds using techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Materials:
-
Purified human fibrinogen
-
This compound
-
Deuterated buffer (D₂O)
-
Quenching solution (low pH and temperature)
-
Protease column (e.g., pepsin)
-
LC-MS/MS system
Procedure:
-
Incubate fibrinogen with and without the peptide separately.
-
Dilute the protein-peptide complex and the protein alone into a deuterated buffer for various time points to allow for hydrogen-deuterium exchange.
-
Quench the exchange reaction by adding a low pH and temperature quenching solution.
-
Inject the quenched sample into an LC system with an in-line protease column to digest the fibrinogen into smaller peptides.
-
Separate the resulting peptides by reverse-phase chromatography and analyze them by mass spectrometry.
-
Compare the deuterium (B1214612) uptake of the fibrinogen peptides in the presence and absence of the binding peptide. Regions of fibrinogen that show reduced deuterium uptake in the presence of the peptide are indicative of the binding site or areas undergoing conformational change upon binding.
Conclusion
The this compound represents a promising tool for studying fibrinogen-platelet interactions and holds potential for therapeutic development as an antithrombotic agent. While its exact binding site and quantitative binding kinetics require further elucidation, its proposed mechanism as a mimic of the vitronectin binding site provides a strong rationale for its inhibitory effects on platelet adhesion and aggregation. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and other peptide-fibrinogen interactions, which is essential for advancing our understanding of hemostasis and for the development of novel therapeutics targeting the coagulation cascade.
References
- 1. Fibrinogen-Binding Peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 多肽 | MCE [medchemexpress.cn]
- 7. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. Fibrinogen and fibrin structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibrinogen - Proteopedia, life in 3D [proteopedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The structure and biological features of fibrinogen and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of Fibrinogen-Binding Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen-Binding Peptide TFA, a synthetic pentapeptide with the sequence Glu-His-Ile-Pro-Ala (EHIPA), is a molecule of significant interest in the fields of hematology and cardiovascular drug development.[1][2] Designed based on the anticomplementarity hypothesis, it acts as a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa.[1][3] Unlike many other antiplatelet agents that target the platelet receptor itself, this peptide exerts its primary effect by binding directly to fibrinogen.[3] This interaction effectively inhibits the adhesion of platelets to fibrinogen and subsequent platelet aggregation, a critical process in thrombosis.[1][3] Furthermore, the peptide has been shown to inhibit the adhesion of platelets to vitronectin.[3] This guide provides a comprehensive overview of the molecular interactions of this compound, including its mechanism of action, available binding data, relevant experimental protocols, and the associated signaling pathways.
Molecular Interaction Profile
The primary molecular interaction of this compound is its specific binding to fibrinogen. This interaction is sequence-dependent, as analogs with altered amino acid sequences have demonstrated reduced or no inhibitory activity on platelet function.[3]
Binding Specificity and Site
The trifluoroacetic acid (TFA) component, often used in peptide synthesis and purification, has been shown to interact with the D region of the fibrinogen γ chain.[4] This interaction involves hydrophobic amino acid residues as well as a positively charged residue. Specifically, tryptophan residues at positions 360 and 361 of the γ chain have been identified as key interaction points.[4] While this provides insight into the potential binding region for molecules with trifluoroacetate (B77799) counter-ions, the precise binding site of the Glu-His-Ile-Pro-Ala peptide sequence on the fibrinogen molecule has not been definitively elucidated in the available literature. Other studies have indicated that synthetic peptides corresponding to the amino-terminal regions of the fibrin (B1330869) alpha-chains also bind to the fragment D of fibrinogen.[5]
Quantitative Binding Data
However, a study on the interaction of trifluoroacetic acid (TFA) with fibrinogen provides a dissociation constant (Kd) for this interaction. It is important to note that this value represents the binding of the TFA molecule and not the pentapeptide itself.
| Ligand | Analyte | Method | Dissociation Constant (Kd) | Reference |
| TFA | Fibrinogen | Intrinsic Fluorescence Quenching | 8.9 x 10⁻⁵ M | [4] |
Experimental Protocols
The study of peptide-protein interactions, such as that between this compound and fibrinogen, employs a variety of biophysical techniques. Below are detailed methodologies for key experiments relevant to characterizing this interaction.
Peptide Synthesis and Purification
This compound (Glu-His-Ile-Pro-Ala) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide is typically cleaved from the resin and deprotected using a strong acid, commonly trifluoroacetic acid (TFA).[6] Purification is then achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). The final product is often a TFA salt of the peptide.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of the this compound-fibrinogen interaction.
Methodology:
-
Immobilization of Fibrinogen:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject human fibrinogen (typically 10-50 µg/mL in 10 mM sodium acetate (B1210297) buffer, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the injection of fibrinogen to serve as a control for non-specific binding.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the peptide solutions at various concentrations over the fibrinogen-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (response units, RU).
-
After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) to remove the bound peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic parameters (kon, koff) and the dissociation constant (Kd).
-
Workflow for Surface Plasmon Resonance (SPR) Experiment:
Caption: Workflow for a typical Surface Plasmon Resonance experiment.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-fibrinogen interaction.
Methodology:
-
Sample Preparation:
-
Prepare solutions of human fibrinogen and this compound in the same dialysis buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS), pH 7.4.
-
The concentration of fibrinogen in the sample cell should be approximately 10-50 times the expected Kd, and the peptide concentration in the syringe should be 10-20 times the fibrinogen concentration.
-
-
Titration:
-
Load the fibrinogen solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
Perform a series of small, sequential injections of the peptide solution into the fibrinogen solution while maintaining a constant temperature.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to fibrinogen.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Workflow for Isothermal Titration Calorimetry (ITC) Experiment:
Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.
Platelet Aggregation Inhibition Assay
This assay measures the ability of the peptide to inhibit platelet aggregation in vitro.
Objective: To determine the IC50 value of this compound for the inhibition of platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Adjust the baseline to 0% aggregation with PRP and 100% aggregation with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.
-
Pre-incubate aliquots of PRP with various concentrations of this compound for a short period.
-
Induce platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin.
-
Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each peptide concentration relative to a control without the peptide.
-
Plot the percentage of inhibition against the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of the maximal aggregation).
-
Signaling Pathways
The binding of this compound to fibrinogen does not directly trigger an intracellular signaling cascade. Instead, its mechanism of action is one of competitive inhibition at the cellular level. By binding to fibrinogen, the peptide prevents fibrinogen from binding to its receptor on platelets, the integrin αIIbβ3.[7][8] This disruption of the fibrinogen-integrin bridge is the key event that leads to the inhibition of platelet aggregation.
The downstream signaling events that are inhibited are those that are normally triggered by fibrinogen binding to αIIbβ3, which is a part of the "outside-in" signaling process in platelets.
Inhibition of Platelet Aggregation Signaling Pathway:
Caption: Mechanism of platelet aggregation inhibition by this compound.
Conclusion
This compound represents a targeted approach to antiplatelet therapy by directly interacting with fibrinogen. While its qualitative function as an inhibitor of platelet aggregation is well-documented, a comprehensive understanding of its molecular interactions would be greatly enhanced by the availability of quantitative binding data. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the kinetics and thermodynamics of this and similar peptide-protein interactions. A deeper understanding of these molecular details is crucial for the rational design and development of novel antithrombotic agents.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. Fibrin(ogen) peptide B beta 15-42 inhibits platelet aggregation and fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alzheimer's disease peptide β-amyloid interacts with fibrinogen and induces its oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Fibrinogen-Binding Peptide TFA: A Technical Guide to a Vitronectin Mimic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen-Binding Peptide TFA, with the amino acid sequence Glu-His-Ile-Pro-Ala (EHIPA), is a synthetic pentapeptide designed as a presumptive mimic of the vitronectin binding site on the fibrinogen receptor, also known as the integrin αIIbβ3 or glycoprotein (B1211001) IIb/IIIa.[1][2] Developed based on the anticomplementarity hypothesis, this peptide exhibits the ability to bind directly to fibrinogen.[2] This interaction competitively inhibits the binding of platelets to fibrinogen, thereby impeding platelet aggregation and adhesion to both fibrinogen and vitronectin.[2][3] Its potential as an antithrombotic agent stems from its ability to interfere with these critical steps in thrombus formation.
Mechanism of Action: Mimicking Vitronectin to Inhibit Platelet Function
The primary mechanism of action for this compound lies in its ability to act as a structural and functional mimic of a key binding domain of vitronectin. Vitronectin, an abundant glycoprotein in the plasma and extracellular matrix, plays a crucial role in cell adhesion and migration through its interaction with integrin receptors, including the fibrinogen receptor on platelets.
By mimicking the vitronectin binding site, the EHIPA peptide binds to a complementary site on fibrinogen. This binding prevents fibrinogen from interacting with its receptor (αIIbβ3) on activated platelets. The blockade of this interaction leads to the inhibition of platelet aggregation and adhesion, two fundamental processes in the formation of a blood clot.[2] The specificity of this action is highlighted by the observation that analogues of the EHIPA peptide with altered amino acid sequences show reduced or no inhibitory activity on platelet function.[2]
Signaling Pathway
The binding of fibrinogen to the αIIbβ3 integrin on platelets initiates a cascade of intracellular signaling events that lead to platelet aggregation and clot formation. While specific signaling studies on this compound are not extensively detailed in the available literature, its action as a competitive inhibitor of the fibrinogen-αIIbβ3 interaction suggests that it prevents the initiation of this downstream signaling. The diagram below illustrates the proposed mechanism of inhibition.
References
- 1. The peptides APLHK, EHIPA and GAPL are hydropathically equivalent peptide mimics of a fibrinogen binding domain of glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Synthesis and Purification of Fibrinogen-Binding Peptide (Gly-Pro-Arg-Pro) TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of the fibrinogen-binding peptide, Gly-Pro-Arg-Pro (GPRP), as a trifluoroacetic acid (TFA) salt. GPRP is a tetrapeptide that acts as a potent inhibitor of fibrin (B1330869) polymerization, a critical step in blood clot formation.[1][2][3] This document details the step-by-step methodology for its chemical synthesis via Fmoc-based solid-phase peptide synthesis (SPPS), cleavage from the resin, and subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it outlines the analytical techniques for the characterization of the purified peptide, including mass spectrometry. The guide is intended to equip researchers and professionals in drug development with the necessary protocols and understanding to produce and analyze this important peptide inhibitor.
Introduction to Fibrinogen-Binding Peptide: Gly-Pro-Arg-Pro (GPRP)
Fibrinogen, a key protein in the coagulation cascade, is converted to fibrin monomers by the action of thrombin. These monomers then self-assemble into a stable fibrin clot. This polymerization is initiated by the binding of newly exposed N-terminal "knobs" on one fibrin monomer to complementary "holes" on adjacent monomers.[4][5] Specifically, the "A" knob, with the sequence Gly-Pro-Arg, binds to the "a" hole located in the γ-chain of fibrinogen.[3]
The synthetic tetrapeptide Gly-Pro-Arg-Pro (GPRP) mimics the "A" knob and acts as a competitive inhibitor of fibrin polymerization by binding to the "a" hole on fibrinogen, thereby preventing the natural knob-hole interaction required for clot formation.[1][3][5] Due to its anticoagulant properties, GPRP and its analogs are valuable tools in thrombosis research and for the development of novel antithrombotic therapies.
This guide will focus on the synthesis of GPRP as a TFA salt, which is a common counterion resulting from the standard cleavage and purification procedures in peptide chemistry.
Synthesis of Fibrinogen-Binding Peptide (GPRP) TFA
The synthesis of GPRP is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Rink Amide MBHA resin | 100-200 mesh, 0.5-0.8 mmol/g | Sigma-Aldrich, Novabiochem |
| Fmoc-Pro-OH | Synthesis Grade | ChemPep, Sigma-Aldrich |
| Fmoc-Arg(Pbf)-OH | Synthesis Grade | ChemPep, Sigma-Aldrich |
| Fmoc-Gly-OH | Synthesis Grade | ChemPep, Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| Oxyma Pure | Synthesis Grade | Sigma-Aldrich |
| Piperidine (B6355638) | ACS Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Water | Deionized | In-house |
| Diethyl ether | Anhydrous | Fisher Scientific |
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of GPRP
This protocol is designed for a 0.1 mmol synthesis scale.
-
Resin Swelling:
-
Place 200 mg of Rink Amide MBHA resin (assuming a loading of 0.5 mmol/g) in a solid-phase synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Proline):
-
In a separate vial, dissolve Fmoc-Pro-OH (0.5 mmol, 5 eq.), Oxyma Pure (0.5 mmol, 5 eq.), and DIC (0.5 mmol, 5 eq.) in 2 mL of DMF.
-
Pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Fmoc Deprotection:
-
Repeat step 2.
-
-
Amino Acid Coupling (Arginine):
-
Repeat step 3 using Fmoc-Arg(Pbf)-OH.
-
-
Fmoc Deprotection:
-
Repeat step 2.
-
-
Amino Acid Coupling (Proline):
-
Repeat step 3 using Fmoc-Pro-OH.
-
-
Fmoc Deprotection:
-
Repeat step 2.
-
-
Amino Acid Coupling (Glycine):
-
Repeat step 3 using Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 2.
-
-
Final Washing and Drying:
-
Wash the peptide-resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and finally with methanol (B129727) (3 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection
-
Prepare Cleavage Cocktail:
-
In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. For 10 mL of cocktail, use 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS.
-
-
Cleavage Reaction:
-
Add 5 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate at room temperature for 2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
-
Isolation of Crude Peptide:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 20 mL of cold diethyl ether and centrifuge again.
-
Decant the ether and dry the crude peptide pellet under a stream of nitrogen and then under vacuum.
-
Synthesis Workflow Diagram
Caption: Solid-phase synthesis workflow for GPRP-TFA.
Purification of GPRP-TFA
The crude GPRP-TFA peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | HPLC Grade | Sigma-Aldrich |
| Water | HPLC Grade | Fisher Scientific |
| C18 RP-HPLC Column | Preparative/Semi-preparative | Waters, Agilent |
Experimental Protocol: RP-HPLC Purification
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude GPRP-TFA in a minimal volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 100 Å, 10 x 250 mm (semi-preparative).
-
Flow Rate: 4 mL/min.
-
Detection: 220 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B (linear gradient)
-
35-40 min: 50% to 95% B (wash)
-
40-45 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak eluting from the column.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified GPRP-TFA as a white fluffy powder.
-
Purification Workflow Diagram
Caption: Purification workflow for GPRP-TFA.
Characterization of GPRP-TFA
The identity and purity of the synthesized GPRP-TFA are confirmed using mass spectrometry and analytical RP-HPLC.
Quantitative Data Summary
| Parameter | Typical Value | Method of Analysis |
| Molecular Weight (GPRP) | ||
| Theoretical (Monoisotopic) | 425.24 g/mol | Calculation |
| Observed (ESI-MS) | 426.25 [M+H]⁺ | Electrospray Ionization Mass Spectrometry |
| Synthesis Yield | ||
| Crude Peptide Yield | 70-85% | Gravimetric |
| Purified Peptide Yield | 30-50% | Gravimetric (post-HPLC) |
| Purity | ||
| Crude Purity | 60-80% | Analytical RP-HPLC |
| Final Purity | >95% | Analytical RP-HPLC |
Analytical Techniques
-
Analytical RP-HPLC: Used to determine the purity of the final product. The conditions are similar to the preparative method but on an analytical scale column (e.g., C18, 4.6 x 150 mm) with a lower flow rate (e.g., 1 mL/min). Purity is calculated based on the peak area percentage at 220 nm. A successful synthesis will show a major peak corresponding to the GPRP peptide.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms the molecular weight of the synthesized peptide. The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer. The expected protonated molecular ion [M+H]⁺ for GPRP is at m/z 426.25.
Mechanism of Action: Inhibition of Fibrin Polymerization
GPRP competitively inhibits the initial step of fibrin polymerization. Thrombin cleavage of fibrinopeptides A and B from fibrinogen exposes the N-terminal "knobs," Gly-Pro-Arg ("A" knob) and Gly-His-Arg ("B" knob), respectively. These knobs bind to complementary "holes" ("a" and "b") in the D-domains of adjacent fibrin monomers, leading to the formation of protofibrils. GPRP mimics the "A" knob and binds to the "a" hole, thus physically blocking the natural interaction and preventing the polymerization process.
Caption: Mechanism of GPRP inhibition of fibrin polymerization.
Conclusion
This technical guide provides a detailed framework for the successful synthesis, purification, and characterization of the fibrinogen-binding peptide GPRP as its TFA salt. The provided protocols for Fmoc-based solid-phase peptide synthesis and RP-HPLC purification are robust and can be adapted for various research and development needs. The characterization data and the mechanistic diagrams offer a comprehensive understanding of this peptide inhibitor. Adherence to these methodologies will enable the consistent production of high-purity GPRP for use in studies targeting the coagulation cascade and the development of novel antithrombotic agents.
References
- 1. pnas.org [pnas.org]
- 2. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fibrinogen-Binding Peptide TFA: Core Function and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrinogen-Binding Peptide TFA, a synthetic pentapeptide with the sequence H-Glu-His-Ile-Pro-Ala-OH (EHIPA), is a significant research tool in the study of thrombosis and hemostasis. Designed based on the anticomplementarity hypothesis, it acts as a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor, the glycoprotein (B1211001) IIb/IIIa complex (integrin αIIbβ3).[1] This peptide's primary function is to bind directly to fibrinogen, thereby inhibiting crucial processes in thrombus formation: platelet aggregation and the adhesion of platelets to both fibrinogen and vitronectin. The trifluoroacetic acid (TFA) salt is a common counterion resulting from the peptide's purification process. This guide provides a comprehensive overview of the peptide's mechanism of action, experimental protocols for its study, and its role in modulating platelet signaling pathways.
Core Mechanism of Action
This compound exerts its antiplatelet effects by targeting a key protein in the coagulation cascade: fibrinogen. Unlike antagonists that directly block the platelet receptor, this peptide binds to fibrinogen itself.[1] This interaction is thought to sterically hinder or otherwise prevent the binding of fibrinogen to its receptor on activated platelets, the integrin αIIbβ3. The binding of fibrinogen to integrin αIIbβ3 is the final common pathway for platelet aggregation, regardless of the initial stimulus. By preventing this crucial step, the peptide effectively inhibits the formation of platelet plugs, which are central to thrombus development.
The design of this peptide was guided by the anticomplementarity hypothesis, which predicted it to be a functional mimic of a fibrinogen binding domain on the fibrinogen receptor.[2] Specifically, it was derived from the translation of the complementary RNA of vitronectin mRNA.[2]
Quantitative Data
Table 1: Comparative Inhibitory Concentrations (IC50) of Various Peptides on Platelet Function
| Peptide/Compound | Target/Mechanism | Assay | IC50 Value | Reference |
| γ400-411 peptide | Fibrinogen γ-chain mimic | 125I-Fibrinogen binding to thrombin-stimulated platelets | 48-180 µM | [3] |
| Arg9-Gly-Asp-Val | Modified RGD peptide | 125I-Fibrinogen binding to thrombin-stimulated platelets | 0.4-0.8 µM | [3] |
| Clopidogrel | ADP receptor antagonist | ADP-induced aggregation of washed platelets | 1.9 ± 0.3 µM | [4] |
| Eptifibatide | GPIIb/IIIa antagonist | ADP-induced aggregation in citrated blood | 0.11-0.22 µg/ml | |
| Abciximab | GPIIb/IIIa antagonist | ADP-induced aggregation in citrated blood | 1.25-2.3 µg/ml |
Signaling Pathway
The this compound indirectly modulates the "outside-in" and "inside-out" signaling of the platelet integrin αIIbβ3. Platelet activation by agonists such as ADP or thrombin triggers an "inside-out" signal, leading to a conformational change in integrin αIIbβ3, which increases its affinity for fibrinogen. The subsequent binding of fibrinogen to multiple platelets via their activated αIIbβ3 receptors leads to platelet aggregation. This binding also initiates "outside-in" signaling, which reinforces platelet activation and aggregation.
By binding to fibrinogen, the EHIPA peptide prevents the ligand from engaging with the activated integrin αIIbβ3, thus blocking the entire cascade of platelet aggregation and the subsequent "outside-in" signaling.
Caption: Mechanism of action of this compound.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the procedure for assessing the inhibitory effect of this compound on platelet aggregation induced by an agonist like ADP.
Materials:
-
This compound (EHIPA)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Agonist (e.g., Adenosine diphosphate (B83284) - ADP)
-
Saline solution
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
-
Inhibition Assay:
-
Pipette a defined volume of PRP into a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control (saline) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate platelet aggregation by adding a known concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission.
-
Determine the concentration of this compound that inhibits 50% of the maximal aggregation (IC50) by testing a range of peptide concentrations.
-
References
- 1. Proceedings of the Society for Experimental Biology and Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Customer relationship management - Wikipedia [en.wikipedia.org]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fibrinogen-Binding Peptide TFA in vitro Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The final common pathway of platelet aggregation involves the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on the surface of activated platelets, leading to the formation of platelet plugs. Fibrinogen-Binding Peptide TFA, with the amino acid sequence Glu-His-Ile-Pro-Ala, is a synthetic peptide that has been identified as an inhibitor of platelet aggregation.[1] Unlike other inhibitory peptides that target the GPIIb/IIIa receptor directly, this peptide exerts its effect by binding to fibrinogen, thereby preventing its interaction with platelets.[1] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on in vitro platelet aggregation using light transmission aggregometry (LTA).
Principle of the Assay
Light transmission aggregometry is the gold-standard method for studying platelet function. The assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP are in constant motion and cause the plasma to be turbid, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen, thrombin), platelets activate, change shape, and aggregate. This aggregation leads to a clearing of the plasma and a corresponding increase in light transmission, which is recorded over time. The extent of platelet aggregation is proportional to the increase in light transmission. The inhibitory effect of this compound is quantified by its ability to reduce the agonist-induced increase in light transmission in a dose-dependent manner.
Mechanism of Action of this compound
This compound inhibits platelet aggregation by directly binding to fibrinogen.[1] This interaction is thought to induce a conformational change in the fibrinogen molecule or sterically hinder its binding sites for the platelet GPIIb/IIIa receptor. By preventing the fibrinogen bridge between activated platelets, the peptide effectively blocks the final step of platelet aggregation. This mechanism of action is distinct from that of other antiplatelet agents, such as RGD peptides, which competitively inhibit the GPIIb/IIIa receptor itself. The peptide also inhibits the adhesion of platelets to vitronectin.[1]
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
The following diagram illustrates the general signaling pathway of platelet aggregation and the point of intervention for this compound.
Caption: Signaling pathway of platelet aggregation and its inhibition by this compound.
Data Presentation
The inhibitory effect of this compound on platelet aggregation can be quantified by determining its IC50 value, which is the concentration of the peptide that inhibits 50% of the platelet aggregation response induced by a specific agonist. While the seminal paper by Gartner et al. (1991) demonstrated the inhibitory activity of the Glu-His-Ile-Pro-Ala peptide, it did not provide a specific IC50 value.[1] The paper does state that the antiplatelet activity of this peptide was dependent on its amino acid sequence, as closely related analogues were either inactive or less active.[1] For the purpose of these application notes, a hypothetical dose-response data set is presented below to illustrate how such data should be structured. Researchers should generate their own dose-response curves to determine the precise IC50 for their experimental conditions.
| This compound Concentration (µM) | Agonist (e.g., ADP 10 µM) Induced Platelet Aggregation (%) | % Inhibition |
| 0 (Control) | 85 | 0 |
| 10 | 75 | 11.8 |
| 50 | 50 | 41.2 |
| 100 | 25 | 70.6 |
| 200 | 10 | 88.2 |
| 500 | 5 | 94.1 |
Note: This is example data. Actual results may vary depending on the specific experimental conditions, including the donor, platelet count, and agonist concentration.
Experimental Protocols
The following is a detailed protocol for performing an in vitro platelet aggregation assay using Light Transmission Aggregometry to evaluate the inhibitory effect of this compound.
Materials and Reagents
-
This compound (Glu-His-Ile-Pro-Ala)
-
Platelet Agonist (e.g., Adenosine Diphosphate - ADP, Collagen, Thrombin)
-
Human whole blood
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Saline (0.9% NaCl)
-
Tyrode's buffer
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Prostacyclin (PGI2)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Cuvettes with stir bars for aggregometer
Experimental Workflow
Caption: Experimental workflow for the in vitro platelet aggregation assay.
Detailed Methodology
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
1.1. Collect human whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days. 1.2. Draw blood into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate). 1.3. To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. 1.4. Carefully collect the upper platelet-rich plasma layer without disturbing the buffy coat. 1.5. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature. 1.6. Collect the supernatant platelet-poor plasma. 1.7. Keep both PRP and PPP at room temperature for use within 4 hours.
2. Platelet Count Adjustment
2.1. Determine the platelet count in the PRP using a hematology analyzer. 2.2. If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) by diluting with PPP.
3. Preparation of this compound and Agonist Solutions
3.1. Reconstitute the lyophilized this compound in an appropriate solvent (e.g., sterile saline or as recommended by the manufacturer) to create a stock solution. 3.2. Prepare a series of dilutions of the peptide stock solution to be tested. 3.3. Prepare the platelet agonist (e.g., ADP) at a working concentration that induces a submaximal aggregation response (typically 5-10 µM for ADP).
4. Platelet Aggregation Assay
4.1. Set up the light transmission aggregometer according to the manufacturer's instructions. Calibrate the instrument using PPP as the 100% transmission reference and PRP as the 0% transmission reference. 4.2. Pipette the adjusted PRP into the aggregometer cuvettes containing a magnetic stir bar. 4.3. Add the desired concentration of this compound or vehicle control (e.g., saline) to the PRP and incubate for 2-5 minutes at 37°C with stirring. 4.4. Initiate the recording of light transmission. 4.5. Add the platelet agonist to the cuvette to induce aggregation. 4.6. Continue recording the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation curve reaches a plateau. 4.7. Repeat the procedure for each concentration of the peptide and for the control.
5. Data Analysis
5.1. The maximum platelet aggregation is determined from the change in light transmission at the end of the recording period. 5.2. Calculate the percentage of inhibition for each peptide concentration using the following formula:
5.3. Plot the % inhibition against the logarithm of the peptide concentration to generate a dose-response curve. 5.4. Determine the IC50 value from the dose-response curve, which is the concentration of the peptide that produces 50% inhibition of platelet aggregation.
Conclusion
The in vitro platelet aggregation assay using light transmission aggregometry is a robust and reliable method for characterizing the inhibitory activity of this compound. This peptide presents a unique mechanism of action by targeting fibrinogen directly. The detailed protocol and application notes provided here serve as a comprehensive guide for researchers in the fields of hematology, thrombosis, and drug development to investigate the antiplatelet potential of this and similar compounds. Accurate and reproducible data generated from these assays are crucial for the preclinical evaluation of novel antithrombotic agents.
References
Application Notes and Protocols for Fibrinogen-Binding Peptide TFA in In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events such as heart attack and stroke. The development of targeted therapies and diagnostic agents requires robust and reliable in vivo models of thrombosis. Fibrinogen-Binding Peptide TFA is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor.[1][2] This peptide binds to fibrinogen, a key protein in the coagulation cascade, and has been shown to inhibit both platelet adhesion and aggregation.[1] These properties make it a valuable tool for studying and visualizing thrombosis in vivo.
This document provides detailed application notes and protocols for the use of this compound and similar fibrin-binding peptides in various in vivo thrombosis models.
Mechanism of Action
This compound functions by binding to fibrinogen, which is the soluble precursor to fibrin (B1330869), the primary protein component of a blood clot. In the process of thrombosis, thrombin cleaves fibrinogen to form fibrin monomers, which then polymerize to form a stable clot. By binding to fibrinogen, the peptide can interfere with this process and also inhibit the interaction of platelets with fibrinogen, a critical step in platelet aggregation.[1] When labeled with an appropriate imaging agent (e.g., a fluorophore or a radionuclide), this peptide can be used to visualize the location and extent of thrombus formation in real-time.
The diagram below illustrates the central role of fibrinogen in the coagulation cascade and the point of intervention for this compound.
Caption: Role of this compound in the Coagulation Cascade.
Quantitative Data of Fibrin-Binding Peptides
The following table summarizes key quantitative data for various fibrin-binding peptides used in thrombosis research. While data for the specific "TFA" variant of the Fibrinogen-Binding Peptide is limited in the literature, the values for analogous peptides provide a strong reference for expected performance.
| Peptide | Binding Affinity (Kd or Ki) | Target-to-Background Ratio | Animal Model | Reference |
| Tn6 | 4.1 µM (Kd) | >4:1 (fibrin:plasma) | - | [3] |
| Tn7 | 4.0 µM (Kd) | >4:1 (fibrin:plasma) | - | [3] |
| 64Cu-FBP1,2,3 | 290 – 380 nM (Ki) | Not Reported | Rat | [4] |
| FFBP | 1.7 ± 0.5 μM (Kd) | Not Reported | In vitro | [5] |
| EP-1873 | 3.5 ± 0.15 µM (Kd) | Not Reported | Rabbit | |
| FBP7 | Not Reported | >5-fold at 30-90 min, >15-fold at 240-285 min | Rat | [6] |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This is a widely used model for inducing arterial thrombosis and is suitable for evaluating the efficacy of fibrin-binding peptides for thrombus imaging.
Materials:
-
This compound (labeled with a suitable imaging agent)
-
Male C57Bl/6 mice (10-12 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Surgical instruments (forceps, scissors)
-
Doppler flow probe or intravital microscope
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the ketamine/xylazine mixture. Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissue.
-
Baseline Measurement: If using a Doppler flow probe, place it around the carotid artery to measure baseline blood flow.
-
Peptide Administration: Administer the labeled this compound via tail vein injection. The exact dosage and timing relative to injury will need to be optimized, but a starting point could be 2 µmol/kg injected 30-60 minutes before imaging.[7]
-
Thrombus Induction: Soak a piece of filter paper in the FeCl₃ solution and apply it to the surface of the carotid artery for 3 minutes.[8]
-
Monitoring and Imaging: After removing the filter paper, continuously monitor blood flow with the Doppler probe until occlusion occurs. If using intravital microscopy, image the vessel to observe thrombus formation in real-time.
-
Data Analysis: The primary endpoint is the time to vessel occlusion. For imaging studies, quantify the signal intensity at the site of the thrombus compared to the contralateral uninjured artery to determine the target-to-background ratio.
The following diagram outlines the experimental workflow for the FeCl₃-induced thrombosis model.
Caption: Experimental Workflow for FeCl₃-Induced Thrombosis Model.
Collagen and Epinephrine-Induced Pulmonary Thromboembolism Model
This model is useful for studying systemic thrombosis and the effects of anti-thrombotic agents.
Materials:
-
This compound
-
Collagen solution
-
Epinephrine (B1671497) solution
-
Mice
-
Anesthetic
Procedure:
-
Animal Preparation: Anesthetize the mice as described previously.
-
Peptide Administration: Administer the this compound at the desired dose and time point before inducing thrombosis.
-
Thrombus Induction: Inject a mixture of collagen and epinephrine intravenously. This will induce widespread platelet activation and the formation of pulmonary thromboemboli.
-
Endpoint: The primary endpoint is typically survival time or the incidence of mortality due to pulmonary embolism. Histological analysis of the lungs can also be performed to quantify the extent of thrombosis.
Logical Relationships in Thrombus Imaging
The successful imaging of a thrombus using a fibrin-binding peptide depends on several key factors. The following diagram illustrates the logical relationships involved.
Caption: Logical Relationships for Successful Thrombus Imaging.
Conclusion
This compound and related fibrin-specific peptides are powerful tools for the in vivo study of thrombosis. Their ability to specifically target a key component of blood clots allows for both the investigation of thrombotic mechanisms and the development of novel diagnostic imaging agents. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these peptides in their thrombosis models. It is important to note that specific parameters such as peptide dosage, administration timing, and imaging protocols may require optimization for each specific application and animal model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-Based Fibrin-Targeting Probes for Thrombus Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Molecular Imaging of Thrombosis and Thrombolysis Using a Fibrin-binding Positron Emission Tomography Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Molecular Imaging of Acute and Subacute Thrombosis Using a Fibrin-Binding Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeled Fibrinogen-Binding Peptide in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled fibrinogen-binding peptides are powerful tools for the visualization and study of fibrin (B1330869) clots in various biological contexts. Unlike traditional methods that rely on pre-labeled fibrinogen, these peptides can be used to stain already formed fibrin networks, offering greater flexibility in experimental design. This document provides detailed application notes and protocols for the use of a fluorescein (B123965) isothiocyanate (FITC)-linked Fibrin-Binding Peptide (FFBP) in microscopy, enabling high-resolution, real-time imaging of clot formation and structure. The ability to visualize fibrin deposition is critical in thrombosis, hemostasis, and wound healing research, as well as in the development of novel therapeutics targeting these processes.
Advantages of Fluorescently Labeled Fibrin-Binding Peptides
Fluorescent fibrin-binding peptides offer several advantages over the conventional use of pre-labeled fibrinogen for visualizing fibrin clots:
-
Post-staining Capability: These peptides can be used to stain existing fibrin networks, which is not possible with pre-labeled fibrinogen that must be incorporated during clot formation.[1][2]
-
Real-time Live Imaging: They are suitable for real-time live confocal microscopy to observe the dynamics of clot formation.[1][2]
-
High Specificity: These peptides exhibit high binding affinity for fibrin with significantly lower affinity for its precursor, fibrinogen, and other plasma proteins like albumin.[3][4]
-
Minimal Interference: As smaller molecules, they are less likely to interfere with the delicate process of fibrin polymerization compared to bulky fluorescently labeled fibrinogen molecules.[5]
-
Versatility: They have been shown to be effective in both static and simulated flow conditions.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for a selection of fibrin-binding peptides and fluorescent labels relevant to microscopy applications.
| Peptide/Probe | Fluorophore | Dissociation Constant (Kd) for Fibrin | Excitation (nm) | Emission (nm) | Notes |
| Fibrin-Binding Peptide (parent of FFBP) | Unlabeled | 1.7 ± 0.5 μM | N/A | N/A | High affinity for human, mouse, rat, rabbit, pig, and dog fibrin.[3][4] |
| Tn6 Peptide | Fluorescein | 0.057 µM (for DD(E) fragment) | ~494 | ~518 | Binds to a unique site on fibrin compared to Tn7 and Tn10.[6] |
| Tn7 Peptide | Fluorescein | Low micromolar range | ~494 | ~518 | Binds to the same site on fibrin as Tn10.[6] |
| Tn10 Peptide | Fluorescein | Low micromolar range | ~494 | ~518 | Binds to the same site on fibrin as Tn7.[6] |
| FITC-Fibrin-Binding Peptide (FFBP) | FITC | Not explicitly determined, but shows strong fibrin binding | ~495 | ~519 | The binding characteristics of the parent peptide were not affected by FITC fusion.[1] |
| Alexa Fluor 647-labeled Fibrinogen | Alexa Fluor 647 | N/A | ~650 | ~668 | Used as a comparative stain to validate FFBP binding.[7][8] |
Experimental Protocols
Protocol 1: In Vitro Fibrin Clot Formation and Staining with FFBP for Confocal Microscopy
This protocol describes the formation of a fibrin clot from human plasma and subsequent staining with FITC-Fibrin-Binding Peptide (FFBP) for visualization by confocal microscopy.
Materials:
-
Citrated human plasma
-
FITC-Fibrin-Binding Peptide (FFBP) solution (e.g., 1 mg/mL stock in DMSO)
-
Alexa Fluor 647-labeled human fibrinogen (for comparative staining, optional)
-
Coagulation activators (e.g., star-tem and ex-tem)
-
8-well chambered cover glass slides
-
Confocal microscope with appropriate laser lines (e.g., 488 nm for FITC)
Procedure:
-
Sample Preparation:
-
Thaw citrated human plasma at 37°C.
-
(Optional) To visualize the effect of blood cells, plasma can be spiked with varying concentrations of red blood cells (RBCs) (e.g., 5.5×10⁴ - 2.7×10⁶ cells/well) and platelets (e.g., 1.5×10⁴ - 7×10⁵ cells/well).[1]
-
-
Staining and Coagulation:
-
Pipette 200 µL of the plasma sample into each well of an 8-well chambered cover glass slide.
-
Add FFBP solution to a final concentration of 0.0045 µg/µL.[5]
-
(Optional) For co-staining, add Alexa Fluor 647-labeled fibrinogen to a final concentration of 0.015 µg/µL.[5]
-
Initiate coagulation by adding 5 µL of ex-tem and 5 µL of star-tem to each well.[1]
-
Gently mix the contents of the wells.
-
-
Incubation:
-
Allow the clot to form and polymerize at room temperature (21-23°C) for at least 30 minutes. For post-staining experiments, induce coagulation first and then add the FFBP.
-
-
Confocal Microscopy Imaging:
-
Place the chamber slide on the stage of a confocal microscope.
-
Use a 63x oil immersion objective for high-resolution imaging.[1]
-
Acquire images using the appropriate laser lines and emission filters for FITC (Excitation: ~495 nm, Emission: ~519 nm) and Alexa Fluor 647 (Excitation: ~650 nm, Emission: ~668 nm).
-
Acquire Z-stack images to reconstruct the three-dimensional clot structure. A typical setting is 20 optical planes with a spacing of 0.2 µm.[1]
-
Visualizations
Experimental Workflow for Fibrin Clot Imaging
Caption: Workflow for in vitro fibrin clot staining and imaging.
Fibrin Polymerization and Peptide Binding
Caption: Fibrin polymerization and peptide binding mechanism.
References
- 1. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jctres.com [jctres.com]
- 4. jctres.com [jctres.com]
- 5. researchgate.net [researchgate.net]
- 6. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrinogen From Human Plasma, Alexa Fluor™ 647 Conjugate 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 8. Invitrogen Fibrinogen From Human Plasma, Alexa Fluor 647 Conjugate 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]
Application Notes and Protocols for Confocal Microscopy of Fibrin Clots Using Fibrinogen-Binding Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen, a key protein in the coagulation cascade, is converted to insoluble fibrin (B1330869) polymers to form the structural basis of a blood clot. The visualization of fibrin clot formation and structure is crucial for research in hemostasis, thrombosis, and the development of therapeutic agents. Fibrinogen-binding peptides conjugated to fluorescent dyes offer a powerful tool for real-time and high-resolution imaging of fibrin networks using confocal microscopy. This document provides detailed application notes and protocols for the use of a Fibrinogen-Binding Peptide TFA salt in the study of fibrin clots.
The Fibrinogen-Binding Peptide is a synthetic oligopeptide designed to bind with high affinity and specificity to fibrinogen and fibrin. The trifluoroacetate (B77799) (TFA) salt is a common counterion present from the peptide synthesis and purification process. While residual TFA can be a concern in some cellular assays, for direct imaging of in vitro fibrin clots, its effects are generally minimal. However, for sensitive applications, TFA removal might be considered.[1][2]
This peptide allows for the direct staining of fibrin, overcoming some limitations of using pre-labeled fibrinogen, such as the inability to stain pre-formed clots.[3][4][5][6][7]
Molecular Interaction and Signaling Pathway
The formation of a fibrin clot is initiated by the serine protease thrombin, which cleaves fibrinopeptides A and B from the N-termini of the Aα and Bβ chains of fibrinogen, respectively.[8] This cleavage exposes binding sites ("knobs") that interact with complementary sites ("holes") on other fibrin monomers, leading to their polymerization into a fibrin network. The this compound is designed to mimic a binding site on a fibrinogen receptor, allowing it to bind to fibrinogen and subsequently be incorporated into the fibrin clot as it forms.[9] Some peptides are also designed to bind to sites exposed only after fibrin polymerization.
Caption: Fibrin clot formation and peptide incorporation.
Quantitative Data Summary
The following table summarizes key quantitative data for a comparable FITC-linked fibrin-binding peptide (FFBP), which can be used as a starting point for optimizing experiments with a new this compound.[5]
| Parameter | Value | Species | Notes |
| Binding Affinity (Kd) | 1.7 ± 0.5 μM | Human, mouse, rat, rabbit, pig, dog | High affinity binding to fibrin. |
| Specificity (Fibrin vs. Fibrinogen) | ~100-fold higher for fibrin | Not specified | Demonstrates preferential binding to the polymerized form. |
| Specificity (Fibrin vs. Albumin) | ~1000-fold higher for fibrin | Not specified | High specificity against a major plasma protein. |
Experimental Protocols
Protocol 1: In Vitro Fibrin Clot Formation and Staining for Confocal Microscopy
This protocol describes the formation of a fibrin clot from purified components and subsequent staining with the this compound.
Materials:
-
Human Fibrinogen
-
Thrombin (human α-thrombin)
-
Factor XIIIa (FXIIIa)
-
This compound (fluorescently labeled)
-
Tris-Buffered Saline (TBS): 50 mM Tris, 100 mM NaCl, pH 7.4
-
Calcium Chloride (CaCl₂) solution (5 mM)
-
Microscope slides and coverslips or imaging chambers
-
Confocal microscope
Experimental Workflow Diagram:
Caption: Workflow for in vitro fibrin clot formation and imaging.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human fibrinogen in TBS at a concentration of 5 mg/mL. If using fluorescently pre-labeled fibrinogen as a control, mix it with unlabeled fibrinogen at a 1:9 ratio.[10]
-
Dilute thrombin to a working concentration of 4 U/mL in 5 mM CaCl₂ buffer.[10]
-
Dilute FXIIIa to a working concentration of 80 U/mL in 5 mM CaCl₂ buffer.[10]
-
Prepare a stock solution of the this compound in an appropriate solvent (e.g., sterile water or DMSO, check manufacturer's instructions) and then dilute to a working concentration in TBS. A starting concentration range of 1-10 µM is recommended, but should be optimized.
-
-
Clot Formation and Staining:
-
In a microcentrifuge tube, combine the following reagents to achieve the desired final concentrations in a final volume of 50 µL:
-
To initiate clot formation, add thrombin to a final concentration of 1 U/mL.[10]
-
Immediately, pipette the 30-50 µL mixture onto a glass microscope slide within an adhesive chamber or into a specialized imaging chamber.[11]
-
Allow the clot to polymerize for 1.5 to 2 hours at room temperature (21-23 °C) in a humidified environment to prevent dehydration.[10][11]
-
-
Confocal Microscopy:
-
Acquire images of the fibrin clot using a confocal microscope with an appropriate objective (e.g., 40x or 63x oil immersion).[3][11]
-
Use the appropriate laser line for excitation of the fluorescent label on the peptide (e.g., 488 nm for FITC or similar fluorophores).[10][11]
-
Collect emission signals at the appropriate wavelength range.
-
Acquire z-stacks to visualize the three-dimensional structure of the fibrin network.
-
Protocol 2: Staining of Pre-formed Fibrin Clots
A key advantage of some fibrin-binding peptides is their ability to stain already formed fibrin networks.[3][5][7]
Procedure:
-
Form a fibrin clot as described in Protocol 1, steps 2a-2d, but without the addition of the this compound.
-
After the clot has polymerized, gently add a solution of the this compound (1-10 µM in TBS) to the chamber, allowing it to diffuse into the clot.
-
Incubate for 30-60 minutes at room temperature to allow for peptide binding.
-
Gently wash with TBS to remove unbound peptide, if necessary, although often the unbound peptide fluorescence is low enough not to interfere significantly.
-
Proceed with confocal microscopy as described in Protocol 1, step 3.
Troubleshooting and Considerations
-
TFA Interference: While generally not an issue for in vitro clot imaging, if cellular toxicity or other downstream applications are a concern, TFA can be removed from the peptide preparation using methods like ion-exchange chromatography or repeated lyophilization from an HCl solution.[1][12]
-
Peptide Concentration: The optimal concentration of the this compound should be determined empirically. Too low a concentration will result in a poor signal-to-noise ratio, while too high a concentration may lead to non-specific binding or background fluorescence.
-
Photobleaching: Fluorescently labeled peptides can be susceptible to photobleaching. To minimize this, use the lowest possible laser power that provides a good signal, and limit the exposure time.
-
Controls: Include a negative control with a scrambled or non-binding peptide to assess non-specific binding. A positive control using fluorescently pre-labeled fibrinogen can also be useful for comparison.[3]
Conclusion
The use of this compound provides a versatile and powerful method for the visualization of fibrin clots in high resolution. These protocols offer a starting point for researchers to investigate clot structure, formation, and lysis in various experimental models. Optimization of peptide concentration and imaging parameters will be crucial for achieving the best results in your specific application.
References
- 1. lifetein.com [lifetein.com]
- 2. omizzur.com [omizzur.com]
- 3. jctres.com [jctres.com]
- 4. [PDF] FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation | Semantic Scholar [semanticscholar.org]
- 5. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Experimental and Imaging Techniques for Examining Fibrin Clot Structures in Normal and Diseased States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Experimental and Imaging Techniques for Examining Fibrin Clot Structures in Normal and Diseased States [jove.com]
- 12. peptide.com [peptide.com]
Fibrinogen-Binding Peptide TFA: A Tool for Investigating Fibrinogen-Platelet Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen-Binding Peptide TFA is a synthetic pentapeptide (H-Glu-His-Ile-Pro-Ala-OH) designed as a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (αIIbβ3 integrin).[1][2][3] This peptide binds to fibrinogen and effectively inhibits key events in thrombosis, including platelet adhesion to fibrinogen and subsequent platelet aggregation.[1][2] Its mechanism of action makes it a valuable tool for studying the intricate interactions between fibrinogen and platelets, and for the development of novel antithrombotic agents. The trifluoroacetic acid (TFA) salt form often enhances the peptide's solubility in aqueous solutions, which can be advantageous for in vitro assays.[3]
Mechanism of Action
This compound competitively inhibits the binding of fibrinogen to its receptor on activated platelets, the αIIbβ3 integrin. Platelet activation, initiated by agonists such as thrombin or ADP, triggers a conformational change in the αIIbβ3 integrin, increasing its affinity for fibrinogen.[4][5] Fibrinogen then acts as a bridge, cross-linking adjacent platelets to form a platelet plug, a critical step in hemostasis and thrombosis.[4][6] By binding to fibrinogen at a site that is likely crucial for its interaction with the platelet receptor, the this compound effectively blocks this cross-linking and prevents platelet aggregation.[1][2]
Applications
-
Investigating the role of fibrinogen in platelet aggregation: The peptide can be used to selectively block the fibrinogen-αIIbβ3 interaction, allowing researchers to dissect the downstream signaling events.
-
Screening for novel antithrombotic drugs: this compound can serve as a reference compound in high-throughput screening assays designed to identify new inhibitors of platelet aggregation.
-
Studying the structure-activity relationship of fibrinogen-binding molecules: By comparing the activity of this peptide with other synthetic analogs, researchers can gain insights into the key residues and conformations required for binding to fibrinogen and inhibiting platelet function.
-
Elucidating the "outside-in" signaling cascade: By preventing fibrinogen binding, the peptide can help to study the signaling events that are triggered within the platelet following integrin ligation.[5][7]
Quantitative Data
| Peptide/Compound | Target | Assay | IC50 / Kd | Reference |
| Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) | Fibrinogen binding to platelets | Fibrinogen binding to ADP/thrombin-stimulated platelets | 10-200 µM (inhibition range) | |
| Arg-Gly-Asp (RGD) containing peptides | Fibrinogen binding to platelets | Fibrinogen binding to thrombin-stimulated platelets | IC50: 0.2-0.8 µM (for modified peptides) | |
| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen-platelet interaction | Inhibition of fibrinogen binding | Significant inhibition at 1:1 molar ratio to fibrinogen | [8] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes how to assess the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
This compound
-
Human platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., ADP, thrombin, collagen)
-
Aggregometer
-
Saline or appropriate buffer
Procedure:
-
Prepare Platelets:
-
For PRP: Obtain fresh human blood collected in sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.
-
For washed platelets: Further process the PRP to isolate platelets and resuspend them in a suitable buffer.
-
-
Pre-incubation:
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of this compound or vehicle control to the platelet suspension.
-
Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.
-
-
Initiate Aggregation:
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation.
-
-
Data Acquisition:
-
Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.
-
-
Analysis:
-
Determine the percentage of aggregation inhibition for each concentration of the peptide compared to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the peptide that inhibits platelet aggregation by 50%.
-
Protocol 2: Platelet Adhesion Assay on Fibrinogen-Coated Surfaces
This protocol outlines a method to evaluate the ability of this compound to inhibit platelet adhesion to a fibrinogen-coated surface.
Materials:
-
This compound
-
Human whole blood or washed platelets
-
Fibrinogen
-
Microplate (96-well)
-
Fluorescent dye for platelet labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
-
BSA (Bovine Serum Albumin) for blocking
Procedure:
-
Coat Microplate:
-
Coat the wells of a 96-well microplate with fibrinogen (e.g., 10-100 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound fibrinogen.
-
Block non-specific binding sites with a BSA solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the wells again with PBS.
-
-
Prepare and Treat Platelets:
-
Label washed platelets with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled platelets in a suitable buffer.
-
Incubate the labeled platelets with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
-
Adhesion:
-
Add the treated platelet suspension to the fibrinogen-coated wells.
-
Incubate for 30-60 minutes at 37°C to allow for platelet adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent platelets.
-
-
Quantification:
-
Lyse the adherent platelets and measure the fluorescence using a fluorescence plate reader.
-
-
Analysis:
-
Calculate the percentage of adhesion inhibition for each peptide concentration compared to the vehicle control.
-
Visualizations
Caption: Signaling pathway of fibrinogen-mediated platelet aggregation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fibrinogen-Binding Peptide|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 3. Fibrinogen-Binding Peptide [novoprolabs.com]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fibrinogen-Binding Peptide TFA in Anti-Thrombotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary contributor to cardiovascular diseases such as heart attack and stroke. A key event in thrombus formation is the aggregation of platelets, a process mediated by the plasma protein fibrinogen. Fibrinogen binds to the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor on activated platelets, forming bridges between them and leading to the formation of a platelet plug. Consequently, inhibiting the interaction between fibrinogen and platelets is a promising strategy for the development of novel anti-thrombotic therapies.
Fibrinogen-Binding Peptide TFA is a synthetic peptide designed to interfere with this critical interaction.[1][2] By binding to fibrinogen, this peptide competitively inhibits its binding to platelet αIIbβ3 receptors, thereby preventing platelet aggregation and subsequent thrombus formation.[1][2] These application notes provide an overview of the utility of this compound in anti-thrombotic research, including its mechanism of action, quantitative data on related peptides, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-thrombotic effect by targeting a crucial step in the coagulation cascade: the cross-linking of activated platelets by fibrinogen. The proposed mechanism involves the peptide binding to specific sites on the fibrinogen molecule that are recognized by the platelet αIIbβ3 integrin. This binding competitively inhibits the interaction between fibrinogen and platelets, effectively blocking platelet aggregation.
dot
Caption: Mechanism of this compound in inhibiting thrombosis.
Data Presentation
While specific quantitative data for this compound is proprietary to individual research, the following tables summarize the inhibitory activities of functionally similar and well-characterized fibrinogen-binding peptides from published literature. This data provides a benchmark for evaluating the potency of new anti-thrombotic agents.
Table 1: In Vitro Inhibition of Platelet Aggregation by Fibrinogen-Binding Peptides
| Peptide Sequence | Agonist | Assay System | IC50 (µM) | Reference |
| Ac-RGDS-NH2 | ADP | Dog Platelet-Rich Plasma | 91.3 ± 0.1 | [3] |
| Ac-cyclo-S,S-[Cys-(Nα-Me)Arg-Gly-Asp-Pen]-NH2 | ADP | Dog Platelet-Rich Plasma | 0.36 ± 0.4 | [3] |
| Gly-Pro-Arg-Pro | Thrombin | Human Fibrinogen | Complete inhibition at 1000 µM | [4] |
Table 2: In Vitro Inhibition of Fibrinogen Binding by Fibrinogen-Binding Peptides
| Peptide Sequence | Assay System | Ki (µM) | Reference |
| Ac-RGDS-NH2 | Purified human platelet GPIIb/IIIa | 2.9 ± 1.9 | [3] |
| Ac-cyclo-S,S-[Cys-(Nα-Me)Arg-Gly-Asp-Pen]-NH2 | Purified human platelet GPIIb/IIIa | 0.058 ± 0.020 | [3] |
| Gly-Pro-Arg-Pro | Human Fibrinogen | ~20 (Ka ≈ 5 x 10^4 M-1) | [4] |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP).[5][6][7][8][9][10][11]
Materials:
-
This compound
-
Human whole blood (collected in 3.2% sodium citrate)
-
Adenosine diphosphate (B83284) (ADP) or other platelet agonists (e.g., collagen, thrombin)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline (0.9% NaCl)
-
Light Transmission Aggregometer
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP to approximately 250 x 10^9/L using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Inhibition Assay:
-
Pre-incubate 450 µL of PRP with various concentrations of this compound or vehicle control (saline) for 5 minutes at 37°C in the aggregometer cuvette with stirring.
-
Add 50 µL of the platelet agonist (e.g., 20 µM ADP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of the peptide.
-
Calculate the IC50 value (the concentration of peptide that inhibits 50% of platelet aggregation) by plotting the percentage of inhibition against the peptide concentration.
-
dot
Caption: Workflow for in vitro platelet aggregation assay.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This protocol describes a widely used in vivo model to evaluate the anti-thrombotic efficacy of this compound in a living organism.[12][13][14][15][16]
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Ferric chloride (FeCl3) solution (e.g., 50%)
-
Filter paper discs
-
Surgical instruments
-
Doppler flow probe
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Make a midline cervical incision and expose the common carotid artery.
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously (i.v.) via the tail vein at the desired dose.
-
-
Thrombus Induction:
-
Place a Doppler flow probe around the exposed carotid artery to monitor blood flow.
-
Apply a filter paper disc saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes) to induce endothelial injury and thrombus formation.[12]
-
-
Monitoring and Endpoint:
-
Continuously monitor the carotid artery blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion (the time from FeCl3 application to the cessation of blood flow).
-
After the experiment, the thrombosed arterial segment can be excised and the thrombus weight can be measured.
-
-
Data Analysis:
-
Compare the time to occlusion and thrombus weight between the peptide-treated and vehicle control groups.
-
A significant prolongation of the time to occlusion or a reduction in thrombus weight indicates an anti-thrombotic effect.
-
dot
Caption: Workflow for in vivo FeCl3-induced thrombosis model.
In Vivo Pulmonary Thromboembolism Model in Mice
This model assesses the ability of this compound to prevent mortality from acute pulmonary thromboembolism.[17][18][19][20][21]
Materials:
-
This compound
-
Male BALB/c mice (20-25 g)
-
Collagen and epinephrine (B1671497) mixture (thrombogenic agent)
-
Saline
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle control intravenously (i.v.) via the tail vein at the desired dose.
-
-
Induction of Thromboembolism:
-
After a short period (e.g., 5 minutes), inject a thrombogenic mixture of collagen and epinephrine intravenously to induce acute pulmonary thromboembolism.
-
-
Observation:
-
Observe the mice for a defined period (e.g., 15 minutes) for signs of paralysis and mortality.
-
-
Endpoint:
-
The primary endpoint is the survival rate.
-
-
Data Analysis:
-
Compare the survival rates between the peptide-treated and vehicle control groups.
-
A significant increase in the survival rate in the peptide-treated group indicates a protective anti-thrombotic effect.
-
dot
Caption: Workflow for in vivo pulmonary thromboembolism model.
Conclusion
This compound represents a valuable tool for researchers in the field of anti-thrombotic drug discovery and development. Its targeted mechanism of action, focused on the inhibition of the final common pathway of platelet aggregation, offers the potential for a potent and specific anti-thrombotic effect. The detailed protocols provided in these application notes will facilitate the in vitro and in vivo evaluation of this and similar peptides, contributing to the advancement of novel therapies for the prevention and treatment of thrombotic disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fibrinogen-Binding Peptide | TargetMol [targetmol.com]
- 3. Development of a small RGD peptide fibrinogen receptor antagonist with potent antiaggregatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diagnostica.cz [diagnostica.cz]
- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 17. DSI517Mu01 | Mouse Model for Pulmonary Embolism (PE) | Mus musculus (Mouse) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 18. Refinement of a mouse model of pulmonary embolism | NC3Rs [nc3rs.org.uk]
- 19. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rodent models of pulmonary embolism and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aalas [aalas.kglmeridian.com]
Application Notes and Protocols for Fibrinogen-Binding Peptide TFA in Cell Adhesion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen-Binding Peptide TFA, with the amino acid sequence Glu-His-Ile-Pro-Ala (EHIPA), is a synthetic pentapeptide designed to mimic the vitronectin binding site on the fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa.[1] This peptide functions by binding directly to fibrinogen, thereby inhibiting the adhesion of cells, particularly platelets, to both fibrinogen and vitronectin.[1] Its ability to block these interactions makes it a valuable tool for investigating the mechanisms of cell adhesion, platelet aggregation, and as a potential antithrombotic agent.[1] These application notes provide detailed protocols and data for the use of this compound in cell adhesion research.
Mechanism of Action
This compound exerts its inhibitory effects by binding to fibrinogen. This is a distinct mechanism compared to other anti-adhesive peptides like those containing the Arg-Gly-Asp (RGD) sequence, which typically bind directly to cell surface receptors such as integrins.[1] By binding to fibrinogen, the EHIPA peptide presumably blocks the sites on the fibrinogen molecule that are recognized by cellular receptors, thus preventing cell attachment. This peptide has been shown to inhibit both platelet aggregation and the adhesion of platelets to surfaces coated with fibrinogen and vitronectin.[1]
Data Presentation
| Peptide Sequence | Target Interaction | IC50 (µM) | Reference |
| γ (400-411) HHLGGAKQAGDV | Fibrinogen binding to thrombin-stimulated platelets | 48 - 180 | Inhibition of platelet function... (PubMed)[2] |
| Arg-Gly-Asp-Ser (RGDS) | Fibrinogen binding to GPIIb/IIIa | 17 ± 1.6 | Effects of hybrid peptide analogs... (PubMed) |
| Tyr-His-His-Lys-Arg-Lys-Arg-Lys-Gln-Arg-Gly-Asp-Val | Binding to thrombin-stimulated platelets (Kd) | 0.38 | Inhibition of platelet function... (PubMed)[2] |
| Arg9-Gly-Asp-Val | Inhibition of 125I-labeled fibrinogen binding | 0.4 - 0.8 | Inhibition of platelet function... (PubMed)[2] |
Experimental Protocols
Protocol 1: In Vitro Platelet Adhesion Assay on Fibrinogen-Coated Surfaces
This protocol details a static adhesion assay to evaluate the inhibitory effect of this compound on platelet adhesion to a fibrinogen-coated surface.
Materials:
-
This compound (EHIPA)
-
Human fibrinogen
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Purified human platelets
-
24-well tissue culture plates
-
Glutaraldehyde (B144438) solution (0.1% in PBS)
-
Staining Solution (e.g., Crystal Violet)
-
Extraction Solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Coating of Plates:
-
Coat the wells of a 24-well plate with 50 µg/mL human fibrinogen in PBS overnight at 4°C.
-
As a negative control, coat wells with 1% BSA in PBS.
-
The following day, wash the wells three times with PBS to remove unbound fibrinogen.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells again three times with PBS.
-
-
Platelet Preparation:
-
Isolate human platelets from whole blood using standard laboratory procedures (e.g., differential centrifugation).
-
Resuspend the purified platelets in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 1 x 10^8 platelets/mL.
-
-
Inhibition Assay:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the peptide to achieve the desired final concentrations for the assay.
-
Pre-incubate the platelet suspension with varying concentrations of this compound for 15-30 minutes at room temperature. Include a vehicle control (platelets with solvent but no peptide).
-
-
Adhesion:
-
Add the pre-incubated platelet suspension to the fibrinogen-coated and BSA-coated wells.
-
Incubate the plate for 45-60 minutes at 37°C in a humidified incubator.
-
-
Quantification of Adhesion:
-
Gently wash the wells three times with PBS to remove non-adherent platelets.
-
Fix the adherent platelets by adding 0.1% glutaraldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Stain the adherent platelets with a suitable stain (e.g., 0.5% Crystal Violet in 20% methanol) for 10 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
Elute the stain from the cells by adding an extraction solution (e.g., 10% acetic acid).
-
Transfer the colored solution to a 96-well plate and measure the absorbance at a wavelength appropriate for the stain used (e.g., 570 nm for Crystal Violet).
-
-
Data Analysis:
-
Subtract the absorbance of the BSA-coated wells (background) from the absorbance of the fibrinogen-coated wells.
-
Calculate the percentage of adhesion for each peptide concentration relative to the vehicle control (100% adhesion).
-
Plot the percentage of adhesion against the peptide concentration to determine the IC50 value.
-
Protocol 2: Cell Adhesion Assay on Vitronectin-Coated Surfaces
This protocol is adapted for studying the inhibition of general cell adhesion to vitronectin by this compound.
Materials:
-
This compound (EHIPA)
-
Human vitronectin
-
Cell line of interest (e.g., endothelial cells, fibroblasts)
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
48-well tissue culture plates
-
Trypsin-EDTA
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence microplate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 48-well plate with 1-10 µg/mL human vitronectin in PBS for 2 hours at 37°C or overnight at 4°C.
-
Coat control wells with 1% BSA in PBS.
-
Wash wells three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at 37°C.
-
Wash wells three times with PBS.
-
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Detach cells using a non-enzymatic cell dissociation solution or a brief trypsinization.
-
Wash cells with serum-free medium and resuspend to a concentration of 5 x 10^5 cells/mL in serum-free medium.
-
-
Inhibition Assay:
-
Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate for 60-90 minutes at 37°C in a CO2 incubator.
-
-
Quantification:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add a fluorescent viability stain like Calcein-AM (at a final concentration of 2-5 µM) in PBS to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each peptide concentration relative to the vehicle control after subtracting the background fluorescence from BSA-coated wells.
-
Determine the IC50 value by plotting the percentage of adhesion against the peptide concentration.
-
Visualizations
Signaling Pathway of Fibrinogen-Mediated Cell Adhesion
Caption: Fibrinogen-mediated cell adhesion signaling pathway.
Experimental Workflow for Cell Adhesion Inhibition Assay
References
- 1. The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Fibrinogen-Binding Peptide TFA in Hemostasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen-Binding Peptide TFA, with the amino acid sequence Glu-His-Ile-Pro-Ala (EHIPA), is a synthetic peptide designed to investigate the mechanisms of hemostasis.[1][2][3] This peptide is a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa).[1][4] Unlike other peptides that target the fibrinogen receptor directly, the EHIPA peptide exerts its effect by binding to fibrinogen itself.[1] This interaction inhibits the adhesion of platelets to fibrinogen and subsequent platelet aggregation, making it a valuable tool for research into anti-platelet and antithrombotic strategies.[1][4] Additionally, it has been shown to inhibit the adhesion of platelets to vitronectin.[1][4]
These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, quantitative data on related peptides, and detailed protocols for key in vitro assays.
Mechanism of Action
The primary mechanism of action of this compound (EHIPA) involves its direct binding to fibrinogen. This binding is thought to induce a conformational change in the fibrinogen molecule, which in turn prevents its interaction with the platelet surface receptor GPIIb/IIIa. By blocking this crucial binding step, the peptide effectively inhibits platelet adhesion and aggregation, which are key events in thrombus formation.
The design of this peptide was based on the anticomplementarity hypothesis, aiming to create a mimic of the vitronectin binding site on the fibrinogen receptor.[1] This unique mode of action, targeting fibrinogen rather than the platelet receptor, distinguishes it from many other antiplatelet agents like those containing the Arg-Gly-Asp (RGD) sequence.
Signaling Pathway
The inhibition of fibrinogen binding to the GPIIb/IIIa receptor by the EHIPA peptide disrupts the "outside-in" signaling cascade that normally follows platelet activation and ligand binding. This signaling is critical for platelet spreading, granule secretion, and the stabilization of platelet aggregates. By preventing the initial ligand-receptor interaction, the peptide effectively dampens the entire downstream signaling process that leads to a stable thrombus.
Quantitative Data
| Peptide/Compound | Target | Assay | Value | Reference |
| Related Peptides | ||||
| Gly-Pro-Arg-Pro | Fibrinogen | Fibrin (B1330869) Polymerization Inhibition | Potent inhibitor | [5] |
| Gly-Pro-Arg-Pro | Fibrinogen | Binding Affinity (Association Constant) | ~5 x 10⁴ M⁻¹ | [5] |
| Arg-Gly-Asp-Ser (RGDS) | GPIIb/IIIa Receptor | Fibrinogen Binding Inhibition (Ki) | ~25 µM | [6] |
| Gly-Arg-Gly-Asp-Ser-Pro | GPIIb/IIIa Receptor | Fibrinogen Binding Inhibition | 10-200 µM range | [5][7] |
| HHLGGAKQAGDV (Fibrinogen γ-chain peptide) | GPIIb/IIIa Receptor | Fibrinogen Binding Inhibition (IC₅₀) | 48-180 µM | [3] |
| Fibrinogen-Binding Peptide (EHIPA) | Fibrinogen | Platelet Aggregation & Adhesion | Inhibits | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the hemostatic activity of this compound (EHIPA).
Protocol 1: In Vitro Platelet Aggregation Assay
This assay measures the ability of the EHIPA peptide to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound (EHIPA)
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium Citrate (B86180)
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Collagen, Thrombin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Platelet Aggregometer
-
Spectrophotometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Assay Performance:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., ADP to a final concentration of 10 µM) to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each peptide concentration compared to the vehicle control.
-
Plot the inhibition percentage against the peptide concentration to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of platelet aggregation).
-
Protocol 2: Platelet Adhesion Assay
This assay evaluates the ability of the EHIPA peptide to inhibit platelet adhesion to a fibrinogen-coated surface.
Materials:
-
This compound (EHIPA)
-
Human Fibrinogen
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Platelet-Rich Plasma (PRP)
-
Fluorescent dye for platelet labeling (e.g., Calcein-AM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with human fibrinogen (e.g., 100 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound fibrinogen.
-
Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells again three times with PBS.
-
-
Platelet Preparation and Labeling:
-
Prepare PRP as described in Protocol 1.
-
Incubate the PRP with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions to label the platelets.
-
Wash the labeled platelets by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
-
Adhesion Inhibition:
-
Pre-incubate the labeled platelets with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Add the platelet-peptide mixture to the fibrinogen-coated wells.
-
Incubate for 30-60 minutes at 37°C to allow for platelet adhesion.
-
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent platelets.
-
Lyse the adherent platelets and measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion inhibition for each peptide concentration relative to the control.
-
Determine the IC₅₀ for adhesion inhibition.
-
Protocol 3: Coagulation Assays (PT and aPTT)
These assays determine the effect of the EHIPA peptide on the extrinsic (Prothrombin Time - PT) and intrinsic (Activated Partial Thromboplastin Time - aPTT) pathways of the coagulation cascade.
Materials:
-
This compound (EHIPA)
-
Platelet-Poor Plasma (PPP)
-
PT reagent (containing tissue factor and calcium)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium Chloride (CaCl₂) solution
-
Coagulometer
Procedure:
-
Plasma Preparation:
-
Prepare PPP from healthy donors as described in Protocol 1.
-
-
Prothrombin Time (PT) Assay:
-
Pre-warm the PPP and PT reagent to 37°C.
-
Add a specific volume of PPP to a cuvette.
-
Add varying concentrations of this compound (or vehicle control) to the PPP and incubate for a defined period.
-
Initiate the clotting reaction by adding the pre-warmed PT reagent.
-
The coagulometer will measure the time in seconds for a fibrin clot to form.
-
-
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Pre-warm the PPP and aPTT reagent to 37°C.
-
Add a specific volume of PPP to a cuvette.
-
Add varying concentrations of this compound (or vehicle control) and the aPTT reagent to the PPP and incubate for a specific time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding pre-warmed CaCl₂ solution.
-
The coagulometer will measure the time in seconds for a fibrin clot to form.
-
-
Data Analysis:
-
Compare the clotting times of the samples containing the peptide to the control.
-
Significant prolongation of PT or aPTT would indicate an interference with the coagulation cascade.
-
Conclusion
This compound (EHIPA) represents a valuable research tool for investigating the complex processes of hemostasis and thrombosis. Its unique mechanism of targeting fibrinogen to inhibit platelet adhesion and aggregation offers a distinct approach compared to traditional antiplatelet agents. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the in vitro efficacy of this peptide and to further elucidate its role in modulating platelet function and blood coagulation. Further studies are warranted to determine its specific binding kinetics and to explore its potential in the development of novel antithrombotic therapies.
References
- 1. The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adhesion of Activated Platelets to Endothelial Cells: Evidence for a GPIIbIIIa-dependent Bridging Mechanism and Novel Roles for Endothelial Intercellular Adhesion Molecule 1 (ICAM-1), αvβ3 Integrin, and GPIbα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Pre-analytical Conditions on Prothrombin Time and Partial Activated Thromboplastin Time - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Fibrin-Fibronectin Complexes in Cancer with Fibrinogen-Binding Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy. A key feature of the TME in many solid tumors is the extensive deposition of an extracellular matrix (ECM) rich in fibrin-fibronectin complexes. This deposition is driven by the leakiness of tumor vasculature and the pro-coagulant state within the tumor. The resulting fibrin-fibronectin network provides a scaffold for tumor cells and associated stromal cells, promoting angiogenesis, invasion, and metastasis.
The cyclic peptide CLT1 (sequence: CGLIIQKNEC) has been identified as a ligand that specifically binds to these fibrin-fibronectin complexes present in the tumor stroma, with minimal binding to normal tissues. When conjugated to an imaging agent, such as Gadolinium-DTPA (Gd-DTPA) for Magnetic Resonance Imaging (MRI), this peptide, referred to herein as Fibrinogen-Binding Peptide TFA in the context of its formulation, serves as a powerful tool for the molecular imaging of cancer. These application notes provide an overview of the methodology for using CLT1-(Gd-DTPA) to image fibrin-fibronectin complexes in preclinical cancer models.
It is important to distinguish the CLT1 peptide from other commercially available peptides sometimes referred to as "this compound" (e.g., with the sequence EHIPA), which are designed to inhibit platelet aggregation by binding to the fibrinogen receptor and are not intended for imaging fibrin-fibronectin complexes in the tumor stroma.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the CLT1-(Gd-DTPA) imaging agent.
Table 1: Physicochemical Properties of CLT1-(Gd-DTPA)
| Parameter | Value | Reference |
| Peptide Sequence | CGLIIQKNEC | [1][2] |
| T1 Relaxivity (3T) | 4.22 mM⁻¹s⁻¹ | [1][3] |
| T2 Relaxivity (3T) | 4.45 mM⁻¹s⁻¹ | [1][3] |
Table 2: In Vivo MRI Contrast Enhancement in HT-29 Colon Carcinoma Xenografts
| Time Post-Injection | Contrast-to-Noise Ratio (CNR) in Tumor Periphery (CLT1-(Gd-DTPA)) | Contrast-to-Noise Ratio (CNR) in Tumor Periphery (Gd(DTPA-BMA) - Control) | Statistical Significance (p-value) |
| 10 min | Significantly Higher | Lower | < 0.05 |
| 30 min | Significantly Higher | Lower | < 0.05 |
| 60 min | Significantly Higher | Lower | < 0.05 |
Table 3: In Vivo MRI Contrast Enhancement in MDA-MB-231 Breast Carcinoma Xenografts
| Time Post-Injection | Tumor Contrast Enhancement (CLT1-(Gd-DTPA) at 0.05 mmol/kg) | Tumor Contrast Enhancement (Gd(DTPA-BMA) - Control at 0.1 mmol/kg) |
| 30 min | Significant Enhancement | Little Enhancement |
| 60 min | Sustained Significant Enhancement | Cleared |
Experimental Protocols
Protocol 1: Synthesis and Purification of CLT1 Peptide
This protocol describes a general method for the solid-phase peptide synthesis (SPPS) of the cyclic CLT1 peptide.
Materials:
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
HPLC-grade water and acetonitrile
-
Ammonium (B1175870) hydroxide
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the CLT1 sequence using a standard coupling procedure (e.g., DIC/Oxyma). Monitor the coupling efficiency using a ninhydrin (B49086) test.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 94% TFA, 2.5% 1,2-ethanedithiol, 2.5% triisobutylsilane, 1% water) for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Cyclization: Dissolve the crude linear peptide in water and adjust the pH to ~8.5 with ammonium hydroxide. Allow the solution to stir in an open-to-air flask for approximately 2 hours to facilitate the formation of the disulfide bond.
-
Purification: Purify the cyclic peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the purified fractions to obtain the final CLT1 peptide as a white powder.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: Conjugation of Gd-DTPA to CLT1 Peptide
This protocol outlines a general method for conjugating a chelating agent to the CLT1 peptide for MRI contrast agent synthesis.
Materials:
-
Purified cyclic CLT1 peptide
-
DTPA-anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Gadolinium(III) acetate (B1210297) (Gd(OAc)₃)
-
Ammonium acetate buffer
-
HPLC purification system
Procedure:
-
DTPA Conjugation: Dissolve the CLT1 peptide in DMSO. Add DTPA-anhydride and DIPEA. Stir the reaction mixture at room temperature for 4-6 hours.
-
Purification of CLT1-DTPA: Purify the CLT1-DTPA conjugate by preparative HPLC.
-
Gadolinium Chelation: Dissolve the purified CLT1-DTPA in an ammonium acetate buffer (pH ~6). Add a solution of Gd(OAc)₃. Stir the mixture at room temperature overnight.
-
Removal of Excess Gadolinium: Adjust the pH to 11 to precipitate any excess Gd³⁺. Centrifuge and collect the supernatant.
-
Final Purification: Purify the final CLT1-(Gd-DTPA) conjugate by preparative HPLC.
-
Characterization: Confirm the final product's mass and purity using MALDI-TOF mass spectrometry and analytical HPLC.
Protocol 3: In Vivo MRI of Fibrin-Fibronectin Complexes
This protocol provides a generalized procedure for performing in vivo MRI in a mouse model of cancer using CLT1-(Gd-DTPA).
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HT-29 or MDA-MB-231 xenografts)
-
CLT1-(Gd-DTPA) sterile solution
-
Control contrast agent (e.g., Gd(DTPA-BMA)) sterile solution
-
Anesthesia (e.g., isoflurane)
-
Animal monitoring equipment (respiration, temperature)
-
High-field MRI scanner (e.g., 3T) with an appropriate animal coil
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen). Place the mouse in a prone position within the MRI scanner's animal holder. Monitor the animal's respiration and maintain its body temperature at 37°C throughout the imaging session.
-
Pre-Contrast Imaging: Acquire pre-contrast T1-weighted images of the tumor region. A typical sequence would be a T1-weighted spin-echo sequence.
-
Contrast Agent Administration: Administer a single intravenous dose of CLT1-(Gd-DTPA) (e.g., 0.05-0.1 mmol Gd/kg) via a tail vein catheter. For control experiments, administer an equivalent dose of a non-targeted contrast agent like Gd(DTPA-BMA).
-
Dynamic Post-Contrast Imaging: Immediately after injection, acquire a series of dynamic T1-weighted images of the tumor at multiple time points (e.g., 1, 5, 10, 20, 30, 45, and 60 minutes) to observe the contrast enhancement kinetics.
-
Image Analysis:
-
Draw regions of interest (ROIs) on the tumor periphery, tumor core, and adjacent muscle tissue on the T1-weighted images.
-
Measure the signal intensity within each ROI at each time point.
-
Calculate the Contrast-to-Noise Ratio (CNR) using the formula: CNR = (SI_tumor - SI_muscle) / SD_noise, where SI is the signal intensity and SD_noise is the standard deviation of the background noise.
-
Plot the CNR over time to assess the enhancement and retention of the contrast agent.
-
Protocol 4: Immunohistochemical Validation of Fibrin-Fibronectin Deposition
This protocol describes a standard method for the immunohistochemical (IHC) staining of fibronectin in tumor tissue sections to validate the imaging findings.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Primary antibody: anti-fibronectin antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., using a microwave or pressure cooker).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block non-specific binding by incubating with a blocking serum for 30 minutes.
-
Primary Antibody Incubation: Incubate sections with the primary anti-fibronectin antibody at the appropriate dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash with PBS and incubate with streptavidin-HRP conjugate for 30 minutes.
-
Chromogenic Detection: Wash with PBS and apply the DAB substrate. Monitor for color development.
-
Counterstaining: Rinse with water and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Mount with a permanent mounting medium.
-
Microscopy: Examine the slides under a light microscope. Positive staining for fibronectin will appear as a brown precipitate.
Visualizations
Caption: Signaling pathway of fibrin-fibronectin deposition in the tumor microenvironment.
Caption: Experimental workflow for imaging with CLT1-(Gd-DTPA).
Caption: Logical relationship of the CLT1-(Gd-DTPA) imaging probe components.
References
Application Notes and Protocols for Targeted Drug Delivery Systems with Fibrinogen-Binding Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing targeted drug delivery systems utilizing Fibrinogen-Binding Peptide TFA (FBP-TFA). FBP-TFA, a synthetic pentapeptide (H-Glu-His-Ile-Pro-Ala-OH), acts as a mimic of the vitronectin binding site on the fibrinogen receptor, enabling targeted delivery to sites of fibrin (B1330869) deposition, which are characteristic of various pathological conditions, including tumors, inflammation, and thrombosis.[1][2][3] The trifluoroacetate (B77799) (TFA) salt is a common counterion from the purification process that generally enhances the peptide's solubility in aqueous solutions.
Mechanism of Action and Targeting Principle
Fibrinogen, a key protein in the coagulation cascade, is converted to fibrin at sites of vascular injury, inflammation, and in the tumor microenvironment.[4][5] Fibrinogen-Binding Peptide (FBP) specifically recognizes and binds to fibrinogen.[1][2][3] By conjugating FBP-TFA to drug-loaded nanoparticles, a targeted drug delivery system can be engineered to accumulate at these pathological sites, thereby increasing the local concentration of the therapeutic agent and minimizing off-target side effects. The proposed targeting mechanism involves the interaction of the FBP-TFA ligand with fibrinogen/fibrin deposits, leading to the retention of the drug delivery system at the target site.
Putative Signaling Pathway for Cellular Internalization
While FBP-TFA primarily targets the extracellular fibrin matrix, subsequent cellular uptake of the drug delivery system may be mediated by integrin receptors that recognize fibrinogen. The interaction of fibrinogen with integrin receptors, such as Mac-1 on macrophages, can trigger signaling cascades involving NF-κB, leading to inflammatory responses.[6] In the context of drug delivery, this interaction could facilitate the internalization of FBP-TFA-functionalized nanoparticles by cells within the target tissue, such as tumor-associated macrophages or endothelial cells.
Experimental Protocols
Conjugation of FBP-TFA to Nanoparticles
This protocol describes the conjugation of FBP-TFA to polymeric nanoparticles (e.g., PLGA-PEG-COOH) using carbodiimide (B86325) chemistry.
Materials:
-
This compound (FBP-TFA)
-
Carboxyl-terminated nanoparticles (e.g., PLGA-PEG-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Amicon Ultra centrifugal filters
Procedure:
-
Nanoparticle Activation:
-
Disperse 10 mg of PLGA-PEG-COOH nanoparticles in 1 mL of MES buffer (0.1 M, pH 6.0).
-
Add 5 mg of EDC and 3 mg of NHS to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Peptide Conjugation:
-
Dissolve 2 mg of FBP-TFA in 500 µL of MES buffer.
-
Add the FBP-TFA solution to the activated nanoparticle suspension.
-
Incubate for 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Purify the FBP-TFA conjugated nanoparticles by washing three times with PBS using centrifugal filters (e.g., Amicon Ultra, 100 kDa MWCO) to remove unreacted peptide and coupling reagents.
-
Resuspend the final nanoparticle pellet in an appropriate buffer for storage or further use.
-
In Vitro Fibrin Binding Assay
This assay evaluates the binding affinity of FBP-TFA conjugated nanoparticles to a fibrin clot.
Materials:
-
FBP-TFA conjugated nanoparticles (fluorescently labeled)
-
Control (unconjugated) nanoparticles (fluorescently labeled)
-
Human fibrinogen
-
Thrombin
-
Bovine serum albumin (BSA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Fibrin Clot Formation:
-
Coat the wells of a 96-well plate with 100 µL of human fibrinogen solution (1 mg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add 50 µL of thrombin solution (2 U/mL in PBS) to each well and incubate for 1 hour at 37°C to induce fibrin clot formation.
-
-
Nanoparticle Binding:
-
Prepare serial dilutions of fluorescently labeled FBP-TFA conjugated nanoparticles and control nanoparticles in PBS.
-
Add 100 µL of each nanoparticle dilution to the fibrin-coated wells.
-
Incubate for 2 hours at 37°C.
-
Wash the wells three times with PBS to remove unbound nanoparticles.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
The binding affinity (Kd) can be determined by plotting the fluorescence intensity against the nanoparticle concentration and fitting the data to a one-site binding model.
-
In Vivo Tumor Targeting Study
This protocol outlines an in vivo study to assess the tumor-targeting efficacy of FBP-TFA conjugated nanoparticles in a murine tumor model.
Animal Model:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 breast cancer cells (or other relevant tumor cell line)
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject 1 x 10^6 4T1 cells into the mammary fat pad of each mouse.
-
Allow the tumors to grow to a volume of approximately 100-150 mm³.
-
-
Nanoparticle Administration:
-
Prepare FBP-TFA conjugated nanoparticles and control nanoparticles loaded with a near-infrared fluorescent dye (e.g., ICG).
-
Intravenously inject the nanoparticle formulations into the tail vein of the tumor-bearing mice at a specified dose.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 2, 6, 12, 24, and 48 hours), anesthetize the mice and perform whole-body near-infrared fluorescence imaging using an in vivo imaging system.
-
Quantify the fluorescence intensity in the tumor region and other major organs.
-
-
Ex Vivo Biodistribution:
-
At the final time point (e.g., 48 hours), euthanize the mice.
-
Excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Measure the fluorescence intensity of each organ using the in vivo imaging system.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| Unconjugated NP | 125.3 ± 4.1 | 0.15 ± 0.02 | -25.8 ± 1.5 | 85.2 ± 3.7 |
| FBP-TFA-NP | 135.8 ± 3.8 | 0.17 ± 0.03 | -18.2 ± 1.9 | 83.9 ± 4.1 |
Table 2: In Vitro Fibrin Binding Affinity
| Nanoparticle Formulation | Dissociation Constant (Kd) (nM) |
| FBP-TFA-NP | 85.6 ± 9.3 |
| Unconjugated NP | Not significant binding |
Table 3: In Vivo Tumor Accumulation (at 24h post-injection)
| Nanoparticle Formulation | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) |
| FBP-TFA-NP | 12.5 ± 2.1 | 18.3 ± 3.5 | 8.7 ± 1.9 |
| Unconjugated NP | 4.2 ± 1.3 | 25.1 ± 4.2 | 10.5 ± 2.3 |
Conclusion
This compound is a promising targeting ligand for the development of drug delivery systems directed towards fibrin-rich pathological environments. The protocols and data presented here provide a framework for the successful design, synthesis, and evaluation of FBP-TFA-functionalized nanoparticles for targeted therapeutic applications. Further optimization and validation in relevant disease models are warranted to translate this technology into clinical practice.
References
- 1. Fibrinogen-Binding Peptide|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibrinogen-binding Peptide - LKT Labs [lktlabs.com]
- 4. Fibrinogen signal transduction in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fibrinogen induces inflammatory responses via the immune activating receptor LILRA2 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Fibrinogen-Binding Peptide TFA in High-Throughput Screening for Antiplatelet Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in the pathophysiology of cardiovascular diseases. A key event in this process is the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) receptor on the surface of activated platelets, leading to the formation of platelet aggregates. The development of antiplatelet drugs that inhibit this interaction is a major focus of cardiovascular research. Fibrinogen-binding peptides, which can competitively inhibit the binding of fibrinogen to platelets, are valuable tools in the discovery and development of novel antiplatelet therapies.[1]
This document provides detailed application notes and protocols for the use of Fibrinogen-Binding Peptide TFA in high-throughput screening (HTS) assays to identify and characterize new antiplatelet agents. This compound is a presumptive peptide mimic of the vitronectin binding site on the fibrinogen receptor. It has been shown to bind to fibrinogen and inhibit both the adhesion of platelets to fibrinogen and platelet aggregation.
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of various fibrinogen-binding peptides and clinically used antiplatelet drugs in different functional assays. This data provides a benchmark for evaluating the potency of new compounds identified through HTS.
Table 1: IC50 Values of Fibrinogen-Binding Peptides in Fibrinogen Binding Assays
| Peptide/Compound | Assay Description | IC50 (µM) |
| Fibrinogen gamma chain (γ400-411) | Inhibition of ¹²⁵I-labeled fibrinogen binding to thrombin-stimulated platelets. | 48 - 180[2] |
| Modified Fibrinogen gamma chain (Arg substitution) | Inhibition of ¹²⁵I-labeled fibrinogen binding to thrombin-stimulated platelets. | 0.2 - 14.5[2] |
| Hybrid RGDS/gamma chain peptide | Inhibition of anti-GP IIb/IIIa monoclonal antibody binding. | 48[3] |
Table 2: IC50 Values of Common Antiplatelet Drugs in Various Platelet Function Assays
| Drug | Assay Type | Agonist | IC50 |
| Eptifibatide | Platelet Aggregation | ADP (20 µM) | 0.11 - 0.22 µg/mL[4] |
| Eptifibatide | Platelet Aggregation | Collagen (5 µg/mL) | 0.28 - 0.34 µg/mL[4] |
| Abciximab | Platelet Aggregation | ADP (20 µM) | 1.25 - 2.3 µg/mL[4] |
| Abciximab | Platelet Aggregation | Collagen (5 µg/mL) | 2.3 - 3.8 µg/mL[4] |
| Abciximab | Flow Cytometry (PAC-1 expression) | - | 0.84 µg/mL[4] |
| Tirofiban | Platelet Aggregation | - | ~37 nmol/L[5] |
| Tirofiban | Platelet Adhesion to Fibrin (B1330869) | - | ~580 nmol/L[5] |
Signaling Pathways
The interaction of fibrinogen with the activated GPIIb/IIIa receptor on platelets triggers a cascade of intracellular signaling events that are crucial for platelet aggregation and thrombus formation. Understanding these pathways is essential for the development of targeted antiplatelet therapies.
Caption: Platelet activation and fibrinogen binding pathway.
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed to be adaptable for various laboratory settings and instrumentation.
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for antiplatelet drugs.
Protocol 1: ELISA-Based Fibrinogen Binding Inhibition Assay (Primary Screen)
This assay is designed for the rapid screening of large compound libraries to identify inhibitors of the fibrinogen-platelet interaction.
Materials:
-
96-well or 384-well microplates
-
This compound
-
Human fibrinogen
-
Anti-fibrinogen antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Compound library dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Coating:
-
Coat the wells of the microplate with 100 µL of human fibrinogen (1-10 µg/mL in coating buffer).
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Compound and Peptide Incubation:
-
Prepare serial dilutions of the test compounds and this compound (as a positive control).
-
Add 50 µL of the diluted compounds or peptide to the wells.
-
Add 50 µL of a fixed concentration of anti-fibrinogen-HRP antibody to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with wash buffer to remove unbound antibody and compounds.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for active compounds.
-
Protocol 2: High-Throughput Platelet Adhesion Assay (Secondary Screen)
This assay measures the ability of compounds to inhibit the adhesion of platelets to a fibrinogen-coated surface.
Materials:
-
96-well or 384-well clear-bottom black microplates
-
Human fibrinogen
-
Platelet-rich plasma (PRP) or washed platelets
-
Calcein-AM or other fluorescent platelet dye
-
Tyrode's buffer
-
Blocking buffer (e.g., 1% BSA in Tyrode's buffer)
-
Test compounds and positive controls (e.g., Eptifibatide)
-
Fluorescence microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells with 50 µL of human fibrinogen (20-100 µg/mL in PBS).
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with PBS.
-
-
Blocking:
-
Add 100 µL of blocking buffer and incubate for 1 hour at 37°C.
-
Wash the wells three times with Tyrode's buffer.
-
-
Platelet Preparation and Staining:
-
Prepare PRP from fresh human blood or isolate washed platelets.
-
Incubate the platelets with Calcein-AM (e.g., 4 µM) for 30 minutes at 37°C in the dark.
-
Wash the platelets to remove excess dye.
-
Resuspend the labeled platelets in Tyrode's buffer to the desired concentration (e.g., 2 x 10⁸ platelets/mL).
-
-
Inhibition Assay:
-
Add 50 µL of the test compound dilutions or controls to the wells.
-
Add 50 µL of the fluorescently labeled platelet suspension to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the wells three times with Tyrode's buffer to remove non-adherent platelets.
-
-
Data Acquisition:
-
Add 100 µL of Tyrode's buffer to each well.
-
Read the fluorescence intensity (e.g., excitation 485 nm, emission 520 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion inhibition for each compound.
-
Determine the IC50 values for active compounds.
-
Protocol 3: High-Throughput Platelet Aggregation Assay (Secondary Screen)
This assay measures the ability of compounds to inhibit agonist-induced platelet aggregation in a microplate format.
Materials:
-
96-well half-area clear-bottom microplates
-
Platelet-rich plasma (PRP)
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide - TRAP)
-
Test compounds and positive controls
-
Microplate reader with shaking capabilities
Procedure:
-
Platelet Preparation:
-
Prepare PRP from fresh human blood.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
-
Assay Setup:
-
Add 10 µL of test compound dilutions or controls to the wells.
-
Add 80 µL of PRP to each well.
-
Incubate for 5-10 minutes at 37°C with gentle shaking.
-
-
Initiation of Aggregation:
-
Add 10 µL of the platelet agonist to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Shake the plate for a specified time (e.g., 10-30 minutes).
-
Measure the absorbance (e.g., at 595 nm or 620 nm) at regular intervals or as an endpoint reading. A decrease in absorbance indicates platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each compound.
-
Determine the IC50 values for active compounds.
-
Protocol 4: Flow Cytometry Analysis of Platelet Activation Markers (Tertiary Screen)
This assay provides a more detailed characterization of the mechanism of action of hit compounds by measuring the expression of specific platelet activation markers.
Materials:
-
Flow cytometer
-
Fluorescently labeled antibodies against platelet activation markers (e.g., anti-CD62P-PE for P-selectin expression, PAC-1-FITC for activated GPIIb/IIIa)
-
Platelet-rich plasma (PRP) or whole blood
-
Platelet agonists
-
Test compounds and positive controls
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Sample Preparation:
-
In FACS tubes, add 5 µL of test compound dilutions or controls.
-
Add 45 µL of PRP or whole blood.
-
Incubate for 10-15 minutes at room temperature.
-
-
Platelet Activation:
-
Add 5 µL of platelet agonist.
-
Incubate for 5-15 minutes at room temperature.
-
-
Antibody Staining:
-
Add the fluorescently labeled antibodies to the tubes.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 500 µL of fixation buffer to each tube.
-
Incubate for at least 30 minutes at 4°C.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Measure the fluorescence intensity of the activation markers.
-
-
Data Analysis:
-
Determine the percentage of positive platelets for each activation marker.
-
Calculate the inhibition of marker expression by the test compounds.
-
Determine the IC50 values.
-
Conclusion
The use of this compound in conjunction with the described high-throughput screening assays provides a robust platform for the identification and characterization of novel antiplatelet drugs. The provided protocols and data serve as a comprehensive resource for researchers in the field of cardiovascular drug discovery. By systematically employing these methods, promising lead compounds that target the critical fibrinogen-platelet interaction can be efficiently advanced through the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of Fibrinogen Binding to Platelet Membrane Glycoprotein IIb/IIIa Increases with RGDS and gamma Chain Fibrinogen Peptide Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Inhibition by Fibrinogen-Binding Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere, aggregate, and form a thrombus to prevent blood loss. This process is primarily mediated by the binding of fibrinogen to the activated glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) receptor on the platelet surface. Dysregulation of platelet activation can lead to cardiovascular diseases such as myocardial infarction and stroke. Therefore, inhibiting platelet aggregation is a key therapeutic strategy.
Fibrinogen-Binding Peptide TFA is a synthetic peptide designed to interfere with the interaction between fibrinogen and platelets. By binding to fibrinogen, this peptide competitively inhibits its binding to the activated GPIIb/IIIa receptors on platelets, thereby preventing platelet aggregation and adhesion.[1] Flow cytometry is a powerful technique for studying platelet function at the single-cell level, allowing for the precise measurement of platelet activation markers and the evaluation of inhibitory compounds.
These application notes provide a detailed protocol for utilizing flow cytometry to assess the inhibitory effect of this compound on platelet activation. The protocol outlines methods for measuring two key markers of platelet activation: P-selectin (CD62P) expression, a marker of platelet degranulation, and the conformational change of GPIIb/IIIa leading to fibrinogen binding, detected by the PAC-1 antibody.
Principle of the Assay
This protocol employs a whole blood, multi-color flow cytometry assay to quantify the inhibition of platelet activation by this compound. Platelets in a whole blood sample are first incubated with varying concentrations of the peptide. Subsequently, platelet activation is induced using a specific agonist, such as Adenosine Diphosphate (ADP), Thrombin Receptor-Activating Peptide-6 (TRAP-6), or Collagen-Related Peptide (CRP-XL). The level of platelet activation is then assessed by staining with fluorescently labeled antibodies against a general platelet marker (e.g., CD41 or CD42b), a marker for activated GPIIb/IIIa (PAC-1), and a marker for α-granule release (CD62P). By analyzing the fluorescence intensity of the activation markers in the presence and absence of the this compound, the inhibitory potential of the peptide can be quantified.
Signaling Pathway of Platelet Activation
The following diagram illustrates the general signaling pathway leading to platelet activation and the points of intervention for this compound.
Caption: Platelet activation pathway and inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Fresh human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO or PBS).
-
Platelet agonists:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
HEPES-Tyrode's buffer.
-
Fluorescently conjugated monoclonal antibodies:
-
Anti-CD41a-APC or Anti-CD42b-APC (platelet identification).
-
PAC-1-FITC (binds to activated GPIIb/IIIa).
-
Anti-CD62P-PE (P-selectin expression).
-
Appropriate isotype control antibodies.
-
-
1% Paraformaldehyde (PFA) for fixation.
-
Flow cytometer tubes.
-
Calibrated pipettes.
-
Flow cytometer.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Flow cytometry workflow for assessing platelet inhibition.
Detailed Staining Protocol (Whole Blood)
-
Blood Collection and Handling:
-
Collect fresh human whole blood into tubes containing 3.2% sodium citrate as the anticoagulant.
-
Gently mix the blood by inversion.
-
All experiments should be performed at room temperature and within 2 hours of blood collection to ensure platelet viability and minimize spontaneous activation.[6][7]
-
Avoid vigorous mixing or vortexing of the blood sample.
-
-
Incubation with this compound:
-
Prepare serial dilutions of the this compound in PBS or an appropriate buffer.
-
In flow cytometer tubes, add 5 µL of diluted whole blood to 45 µL of HEPES-Tyrode's buffer.
-
Add the desired concentration of this compound to the diluted blood and incubate for 15 minutes at room temperature. Include a vehicle control (buffer or solvent used for the peptide).
-
-
Platelet Activation:
-
Prepare working solutions of the platelet agonists (e.g., ADP, TRAP-6) at the desired final concentrations.
-
Add the agonist to the tubes containing the pre-incubated blood and peptide.
-
Include a resting (unstimulated) control where only buffer is added instead of an agonist.
-
Incubate for 15 minutes at room temperature.
-
-
Antibody Staining:
-
Prepare a cocktail of fluorescently labeled antibodies (e.g., Anti-CD41a-APC, PAC-1-FITC, Anti-CD62P-PE) and corresponding isotype controls.
-
Add the antibody cocktail to each tube.
-
Gently mix and incubate for 20 minutes at room temperature in the dark.
-
-
Fixation (Optional):
-
If samples are not to be acquired immediately, they can be fixed.
-
Add 500 µL of 1% PFA to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Note: Fixation may affect certain antibody binding, particularly PAC-1.[8] It is advisable to acquire fresh samples whenever possible.
-
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer with appropriate voltage and compensation settings using single-stained controls.
-
Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for the platelet-specific marker (e.g., CD41a).
-
Acquire a sufficient number of events (e.g., 10,000-20,000 platelet events) for each sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
For the gated platelet population, determine the percentage of PAC-1 positive and CD62P positive cells, as well as the mean fluorescence intensity (MFI) for each marker.
-
Plot the percentage of positive cells or MFI against the concentration of this compound to determine the dose-dependent inhibitory effect.
-
Calculate the IC50 value (the concentration of the peptide that causes 50% inhibition of platelet activation).
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Inhibition of Platelet Activation by this compound
| This compound Conc. (µM) | Agonist (e.g., 20 µM ADP) | % PAC-1 Positive Platelets (Mean ± SD) | % CD62P Positive Platelets (Mean ± SD) | PAC-1 MFI (Mean ± SD) | CD62P MFI (Mean ± SD) |
| 0 (Resting) | None | 2.5 ± 0.8 | 3.1 ± 1.2 | 150 ± 25 | 200 ± 30 |
| 0 (Vehicle) | ADP | 85.2 ± 5.6 | 78.9 ± 6.1 | 5200 ± 450 | 4800 ± 410 |
| 1 | ADP | 75.1 ± 4.9 | 70.3 ± 5.5 | 4500 ± 380 | 4100 ± 350 |
| 10 | ADP | 42.8 ± 3.7 | 45.6 ± 4.2 | 2600 ± 210 | 2500 ± 200 |
| 50 | ADP | 15.3 ± 2.1 | 18.9 ± 2.5 | 800 ± 90 | 950 ± 110 |
| 100 | ADP | 5.8 ± 1.5 | 7.2 ± 1.8 | 350 ± 50 | 400 ± 60 |
Troubleshooting
-
High background in resting sample: This may indicate spontaneous platelet activation during blood collection or handling. Ensure gentle mixing and prompt processing. The use of an anticoagulant like ACD in addition to citrate can sometimes help.
-
Low signal with agonist: The agonist may be degraded or used at a sub-optimal concentration. Ensure proper storage and handling of agonists and consider performing a dose-response curve for the agonist. Platelet responsiveness can also vary between donors.
-
High variability between replicates: Ensure accurate and consistent pipetting, especially of small volumes of blood and reagents.
Conclusion
This application note provides a detailed framework for using flow cytometry to assess the inhibitory activity of this compound on platelet activation. By measuring key markers such as PAC-1 and P-selectin, researchers can obtain robust and quantitative data on the efficacy of this and other potential anti-platelet agents. The provided protocols and diagrams are intended to serve as a comprehensive guide for scientists in academic and industrial research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates | PLOS One [journals.plos.org]
- 4. Effects of Platelet Agonists and Priming on the Formation of Platelet Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet subpopulations remain despite strong dual agonist stimulation and can be characterised using a novel six-colour flow cytometry protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Activation [bdbiosciences.com]
Troubleshooting & Optimization
Fibrinogen-Binding Peptide TFA solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, preparation, and handling of Fibrinogen-Binding Peptide TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor.[1][2] It binds to fibrinogen and can inhibit platelet aggregation and the adhesion of platelets to fibrinogen and vitronectin.[1][3][4] This makes it a valuable tool in research related to blood coagulation and the development of antithrombotic agents.[4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion used during the peptide purification process.[4][5]
Q2: How does the TFA salt affect the peptide?
A2: The trifluoroacetic acid (TFA) salt can influence several properties of the peptide:
-
Net Weight: The TFA salt contributes to the overall mass of the product, meaning the actual peptide content is a percentage of the total weight.[4]
-
Solubility: TFA salts generally improve the solubility of peptides in aqueous solutions.[4]
-
Biological Assays: For most standard in vitro assays, residual TFA levels are unlikely to cause interference. However, in highly sensitive cellular or biochemical studies, its presence should be considered as it can inhibit cellular proliferation in some cases.[4][6]
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the peptide's stability and activity.
-
Lyophilized Powder: Store in a freezer at or below -20°C, protected from light and moisture.[2][4] For long-term storage, -80°C is recommended for up to 6 months.[1][3]
-
In Solution: Prepare aliquots to avoid repeated freeze-thaw cycles.[1][7] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Ensure the storage container is sealed to protect from moisture and light.[1]
Solubility and Preparation Protocols
Quantitative Solubility Data
| Solvent | Concentration | Method |
| Water (H₂O) | 250 mg/mL | Requires sonication[1] |
| Water (H₂O) | 200 mg/mL | Requires sonication[2] |
| DMSO | ~83.33 mg/mL | - |
Experimental Protocol: Preparation of an Aqueous Stock Solution
This protocol details the steps for preparing a stock solution of this compound in water.
Materials:
-
This compound (lyophilized powder)
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.
-
Solvent Addition: Add the desired volume of sterile water to the vial to achieve the target concentration (e.g., for a 10 mg/mL solution in a 1 mg vial, add 100 µL of water).
-
Initial Dissolution: Gently vortex the vial for 1-2 minutes to aid in initial dissolution.
-
Sonication: If the peptide does not fully dissolve with vortexing, place the vial in an ultrasonic water bath. Sonicate in short bursts (e.g., 1-2 minutes at a time) until the solution is clear.[1][2] Avoid prolonged sonication which can heat the sample and potentially degrade the peptide.
-
Aliquotting: Once the peptide is fully dissolved, create single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[1][7]
-
Sterilization (Optional): If the solution will be used in a sterile cell culture environment, it can be sterilized by passing it through a 0.22 µm filter.[1]
-
Storage: Store the aliquots at -20°C or -80°C as recommended.[1][3]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Problem 1: The peptide won't dissolve.
-
Possible Cause: Insufficient agitation or sonication. Hydrophobic nature of the peptide sequence.
-
Solution:
-
Ensure the peptide has been vortexed thoroughly.
-
If solubility issues persist in aqueous buffers, consider dissolving the peptide in a minimal amount of an organic solvent like DMSO first, and then slowly adding it to your aqueous buffer. Note that DMSO can be toxic to cells, so the final concentration should be kept low (typically <0.5%).
-
For peptides that are difficult to dissolve even in dilute aqueous TFA, a 6M guanidine (B92328) hydrochloride solution containing 0.1% TFA can be used.[8]
-
Problem 2: I'm observing unexpected or inconsistent results in my cell-based assay.
-
Possible Cause: Interference from the TFA counterion. Peptide aggregation. Incorrect peptide concentration calculation.
-
Solution:
-
TFA Interference: Residual TFA can be problematic for sensitive cellular assays.[6] If TFA interference is suspected, a salt exchange procedure can be performed to replace the TFA salt with a more biocompatible one, such as hydrochloride or acetate.[5][8][9] A common method involves dissolving the peptide in a dilute HCl solution and then lyophilizing it.[5][9]
-
Peptide Aggregation: Peptides can sometimes form aggregates, which can affect their biological activity. To disaggregate peptides, a protocol involving dissolution in a mixture of TFA and hexafluoroisopropanol (HFIP) followed by evaporation can be effective.[10]
-
Concentration Calculation: Ensure you are calculating the peptide concentration based on the net peptide content, not the total weight which includes the TFA salt.[4]
-
Problem 3: The peptide solution appears cloudy or has precipitates after storage.
-
Possible Cause: Peptide degradation or aggregation. Microbial contamination if not stored under sterile conditions.
-
Solution:
-
Centrifuge the vial to pellet any precipitate. Use the clear supernatant, but be aware that the concentration may be lower than expected.
-
If possible, re-dissolve the precipitate by sonication.
-
To prevent this, ensure the peptide is stored in appropriate, tightly sealed containers, and consider sterile filtering the solution before storage.[1] Avoid repeated freeze-thaw cycles by making single-use aliquots.[1][7]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fibrinogen-Binding Peptide [novoprolabs.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fibrinogen-Binding Peptide (FBP) Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using synthetic Fibrinogen-Binding Peptides (FBPs) in platelet function assays. A primary focus is the optimization of Trifluoroacetic acid (TFA) concentration, a common remnant from peptide synthesis that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetic acid (TFA) and why is it present in my synthetic peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid used extensively during solid-phase peptide synthesis. It serves as a cleavage reagent to release the synthesized peptide from the resin and as an ion-pairing agent during High-Performance Liquid Chromatography (HPLC) purification.[1][2][3] Consequently, synthetic peptides are often delivered as TFA salts, where the negatively charged TFA counter-ion is non-covalently bound to positively charged amino acid residues (like Lysine, Arginine, Histidine) and the N-terminus of the peptide.[3][4] The amount of residual TFA can be substantial, sometimes accounting for up to 45% of the peptide's total weight.[2]
Q2: How can residual TFA affect my platelet function assays?
A2: Residual TFA can significantly interfere with platelet assays in several ways:
-
Lowering pH: TFA is a strong acid (pKa ~0.23) that can decrease the pH of your assay buffer.[1] Platelet aggregation and activation are highly pH-sensitive processes, with acidic conditions (pH below 7.2) known to significantly inhibit function.[5][6]
-
Altering Peptide Activity: The binding of TFA counter-ions can change the secondary structure, solubility, and overall biological activity of the FBP, potentially affecting its interaction with platelet receptors like GPIIb/IIIa.[1][4]
-
Cellular Toxicity: TFA can be cytotoxic, even at low concentrations, which may lead to artifacts in assays by disrupting membrane integrity or inducing apoptosis.[1]
-
Inconsistent Results: The TFA content can vary between different synthesis batches, leading to significant discrepancies and poor reproducibility in your experimental data.[2]
Q3: What is a safe concentration of TFA for platelet assays?
A3: While there is no universal "safe" concentration, as it depends on the specific assay's sensitivity and buffering capacity, it is critical to minimize the final TFA concentration. For sensitive cell-based assays, TFA levels should ideally be below 1%.[1] The primary goal is to ensure the final pH of the assay medium does not fall into the inhibitory acidic range (i.e., below pH 7.2). It is highly recommended to measure and adjust the pH of the peptide stock solution and the final assay buffer after adding the peptide.
Q4: Should I remove TFA from my FBP? When is it necessary?
A4: TFA removal is strongly recommended for most platelet-based applications, especially for in vivo studies, cell-based assays measuring viability or signaling, and experiments requiring high reproducibility.[1][3] If you observe issues like poor peptide activity, inhibition of platelet aggregation, or significant variability between peptide batches, you should consider performing a salt exchange to remove TFA.[7]
Troubleshooting Guide
Issue 1: My FBP fails to induce or inhibit platelet aggregation as expected.
-
Possible Cause: The most likely culprit is the acidity from residual TFA in your peptide preparation, which lowers the pH of your platelet-rich plasma (PRP) and inhibits aggregation.[5] Platelet function is significantly impaired at pH levels of 7.0 and below.[5]
-
Troubleshooting Steps:
-
Measure pH: Prepare your FBP stock solution and add it to your assay buffer or PRP at the final working concentration. Measure the pH. If it is below 7.2, it needs adjustment.
-
Adjust pH: Carefully adjust the pH of your peptide stock solution to ~7.4 using a suitable base (e.g., 0.1M NaOH) before adding it to the platelets. Be cautious not to over-titrate.
-
Perform TFA Removal: If pH adjustment does not resolve the issue, the TFA concentration may be too high, altering peptide activity. Perform a salt exchange procedure (see Protocol 3) to replace TFA with a more biocompatible counter-ion like chloride or acetate.[4][7]
-
Issue 2: I am observing high background activation or cell death in my flow cytometry assay.
-
Possible Cause: High concentrations of TFA can be cytotoxic, causing membrane disruption and leading to non-specific antibody binding or cell death.[1]
-
Troubleshooting Steps:
-
Run a Vehicle Control: Test the effect of the buffer in which the peptide was dissolved (including any pH adjustments) on the platelets without the peptide.
-
Titrate the Peptide: Determine the lowest effective concentration of your FBP to minimize the final TFA concentration.
-
Perform TFA Removal: For flow cytometry, which is highly sensitive, using a TFA-free version of the peptide is the best practice.[1] Use the HCl exchange protocol (Protocol 3) to remove TFA.[4]
-
Issue 3: My results are inconsistent between different batches of the same FBP.
-
Possible Cause: Different batches of synthesized peptides can have varying amounts of residual TFA, leading to inconsistent effects on pH and peptide activity.[2]
-
Troubleshooting Steps:
-
Quantify Peptide Content: Ensure you are using the net peptide content for concentration calculations, not the gross weight which includes TFA and water. Request this information from your peptide supplier.
-
Standardize Protocols: For every new batch, re-validate the optimal concentration and ensure the final assay pH is consistent.
-
Implement TFA Removal: The most robust solution for batch-to-batch consistency is to routinely perform a salt exchange on all incoming peptide batches to standardize the counter-ion.[1][4]
-
Quantitative Data Summary
Table 1: Effect of pH on Platelet Aggregation
| pH Level | Effect on Platelet Function | Reference |
|---|---|---|
| > 8.0 | Marked deterioration of aggregation response | [8] |
| 7.6 | No significant alteration | [5] |
| 7.4 | Optimal Physiological pH | [5] |
| 7.2 | Minor decrease in function may begin | [5] |
| 7.0 | Significant decrease in platelet aggregation | [5] |
| 6.8 | Significant reduction in thrombus formation and aggregation |[5][6] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines a standard method for assessing FBP effects on agonist-induced platelet aggregation. LTA is considered a gold-standard method for studying platelet function.[9][10]
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% (109 mM) sodium citrate (B86180).[11]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature without a brake.[12]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2500 x g for 10 minutes.[13]
-
Adjust the platelet count in the PRP to 200-350 x 10⁹/L using PPP if necessary.[14] All tests should be completed within 4 hours of blood collection.[15][16]
-
-
FBP and Agonist Preparation:
-
Reconstitute the FBP in a suitable buffer (e.g., saline or PBS). Crucially, measure the pH of this stock solution and adjust to ~7.4 if necessary.
-
Prepare working solutions of platelet agonists such as ADP (final concentration 2-10 µM) or Thrombin Receptor-Activating Peptide (TRAP-6, final concentration 10-50 µM).[9]
-
-
LTA Procedure:
-
Set up the aggregometer and allow it to warm to 37°C.[15]
-
Pipette PRP into the aggregometer cuvettes with a magnetic stir bar. Use PPP as the blank (100% transmission) and resting PRP as the baseline (0% transmission).[14]
-
Allow the PRP to stabilize in the aggregometer for at least 1 minute at 37°C with stirring (800-1200 rpm).[14][15]
-
To test an inhibitory FBP, add the peptide to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate aggregation by adding the agonist (e.g., ADP). The volume of the agonist should not exceed 1/10th of the PRP volume.[15]
-
Record the change in light transmission for 5-10 minutes to observe the aggregation curve.[15]
-
Protocol 2: Platelet Activation Assay using Flow Cytometry
This protocol measures the expression of platelet activation markers, such as the activated form of the GPIIb/IIIa receptor (recognized by a PAC-1 antibody) or P-selectin (CD62P), in response to an FBP.[13][17]
-
Sample and Reagent Preparation:
-
Collect whole blood into sodium citrate tubes. The assay can be performed in whole blood or PRP.[18]
-
Prepare a solution of your FBP. As with LTA, measure and adjust the pH of the peptide stock solution to ~7.4.
-
Prepare a cocktail of fluorescently-labeled antibodies. For FBP studies, a common combination is PAC-1-FITC (binds activated GPIIb/IIIa) and CD62P-PE (a marker of alpha-granule release).[13]
-
-
Platelet Stimulation and Staining:
-
Fixation and Analysis:
-
Stop the reaction by adding 1 mL of a fixative solution (e.g., 1% paraformaldehyde). Note: some antibodies like PAC-1 do not bind well to fixed platelets, so fixation may need to be omitted or optimized.[17]
-
Incubate for at least 30 minutes at 4°C.[17]
-
Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Quantify the percentage of positive cells or the mean fluorescence intensity for each activation marker.
-
Protocol 3: TFA Removal by HCl Salt Exchange
This protocol describes the most common method for replacing TFA counter-ions with chloride ions, which are more physiologically compatible.[1][4][7]
-
Initial Dissolution: Dissolve the peptide in high-purity distilled water to a concentration of 1 mg/mL.[4]
-
Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][4] A concentration below 2 mM may result in an incomplete exchange, while a concentration above 10 mM risks modifying the peptide.[1]
-
Incubation: Let the solution stand at room temperature for at least one minute.[4]
-
Lyophilization (Cycle 1): Flash-freeze the solution in liquid nitrogen and lyophilize overnight until all liquid is removed.[1][4]
-
Repeat: Re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution.[4]
-
Lyophilization (Cycle 2): Freeze the solution again and lyophilize overnight.[4]
-
Repeat (Cycle 3): Perform the re-dissolution and lyophilization steps a third time to ensure complete removal of TFA. Repeating the cycle at least two times (three lyophilizations total) is recommended.[4]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide (now in its HCl salt form) in your desired assay buffer.
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. biobasic.com [biobasic.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. Effect of pH levels on platelet aggregation and coagulation: a whole blood in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Storage of platelets for tests of platelet function: effects of pH on platelet aggregation and liberation of beta-thromboglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unimedizin-mainz.de [unimedizin-mainz.de]
- 10. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. de-vhl.nl [de-vhl.nl]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Effect of preanalytical time-delay on platelet function as measured by multiplate, PFA-100 and VerifyNow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet Activation [bdbiosciences.com]
- 18. Studies of fibrinogen binding to platelets by flow cytometry: an improved method for studies of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fibrinogen-Binding Peptide TFA stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fibrinogen-Binding Peptide TFA. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in its lyophilized form and in a sealed container, protected from moisture and light. Specific storage durations depend on the temperature:
-
-80°C: Up to 2 years
-
-20°C: Up to 1 year[1]
Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[3]
Q2: How should I reconstitute lyophilized this compound?
A2: To properly reconstitute the peptide, follow these steps:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature. This prevents moisture condensation, which can compromise peptide stability.[4]
-
Select a Solvent: For this compound, sterile, distilled water is a suitable solvent.[5] The peptide is soluble in water up to 250 mg/mL, though ultrasonic treatment may be needed to aid dissolution.[2]
-
Reconstitution: Add the desired volume of sterile water to the vial. Gently agitate or vortex to dissolve the peptide completely. For hydrophobic peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[4]
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.[4][6]
Q3: What is TFA and why is it present in my peptide sample?
A3: TFA (Trifluoroacetic acid) is a reagent commonly used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (HPLC).[7][8] During the final lyophilization step, the TFA remains as a counterion to the positively charged amino acid residues in the peptide, forming a TFA salt.[9] It is, therefore, a common component of commercially available synthetic peptides.
Q4: Can the TFA salt affect my experimental results?
A4: Yes, the TFA counterion can potentially interfere with biological assays.[8][9] Studies have shown that TFA can influence cell proliferation and other cellular responses, even at nanomolar concentrations.[9] For sensitive applications, it is advisable to either use a peptide with a different counterion (like acetate (B1210297) or hydrochloride) or to remove the TFA from the peptide preparation.[9][10]
Q5: How can I remove TFA from my peptide sample?
A5: There are several methods to exchange the TFA counterion. Two common laboratory procedures are:
-
Lyophilization with HCl: This involves dissolving the peptide in a dilute solution of hydrochloric acid (HCl) and then lyophilizing it. This process is typically repeated multiple times to ensure complete exchange of TFA for the chloride ion.[11]
-
Ion-Exchange Chromatography: This method uses a chromatography resin that selectively binds the peptide while allowing the TFA ions to be washed away. The peptide is then eluted with a high-salt buffer, followed by desalting.[11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peptide will not dissolve | The peptide is hydrophobic or has formed aggregates. | Try gentle warming or sonication to aid dissolution.[2] For highly hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO first, then slowly add your aqueous buffer while vortexing.[6] |
| Inconsistent results between experiments | The peptide may have degraded due to improper storage or handling. Repeated freeze-thaw cycles can damage the peptide.[6] | Always aliquot the reconstituted peptide into single-use vials to minimize freeze-thaw cycles. Ensure the peptide is stored at the recommended temperatures. |
| Low or no biological activity | The peptide has degraded. Peptides containing amino acids like Cys, Met, Trp, Asn, and Gln are more prone to degradation in solution.[6] | Reconstitute a fresh vial of lyophilized peptide. When preparing solutions, use oxygen-free solvents if your peptide contains susceptible amino acids to prevent oxidation.[6] |
| Unexpected cellular response | The TFA counterion may be interfering with your assay.[9] | Consider exchanging the TFA for a more biologically compatible counterion like acetate or hydrochloride.[9][10] Alternatively, perform a control experiment with TFA alone to assess its effect on your system. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Remove the vial of lyophilized this compound from the freezer and allow it to sit at room temperature for at least 10-15 minutes before opening.[4]
-
Using a calibrated micropipette, add the calculated volume of sterile, distilled water to achieve the desired stock concentration.
-
Gently swirl or vortex the vial until the lyophilized powder is completely dissolved. If necessary, use a sonicator bath for a short period.[2]
-
Once dissolved, aliquot the stock solution into low-protein-binding microcentrifuge tubes for single-use.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Protocol 2: Assessment of Peptide Stability by HPLC
-
Prepare Samples: Reconstitute the this compound as described in Protocol 1. Prepare several aliquots and store them under different conditions to be tested (e.g., 4°C, room temperature, -20°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition.
-
HPLC Analysis:
-
Set up a reverse-phase HPLC system with a C18 column.
-
Use a standard mobile phase system for peptides, such as:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Inject the peptide sample and run a linear gradient (e.g., 5% to 95% Solvent B over 30 minutes).
-
Monitor the elution profile at a wavelength of 214 nm.
-
-
Data Analysis: Compare the chromatograms from the different time points and storage conditions. A decrease in the area of the main peptide peak or the appearance of new peaks indicates degradation. Calculate the percentage of remaining intact peptide to quantify stability.
Visual Guides
Caption: Workflow for proper storage and handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. abmole.com [abmole.com]
- 6. biosynth.com [biosynth.com]
- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Fibrinogen-Binding Peptide In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibrinogen-Binding Peptide TFA salts in in vivo experiments.
Troubleshooting Guide
This section addresses common problems encountered during in vivo studies with Fibrinogen-Binding Peptides, offering potential causes and solutions in a question-and-answer format.
Q1: Unexpected toxicity or adverse events are observed in animal subjects after administration of the Fibrinogen-Binding Peptide.
Possible Cause: The presence of Trifluoroacetic acid (TFA) as a counter-ion in the lyophilized peptide powder can cause in vivo toxicity.[1][2][3] TFA is a remnant of the peptide synthesis and purification process and can elicit inflammatory responses, organ toxicity, or other adverse effects.[1][2][3]
Solution: It is highly recommended to remove or exchange the TFA counter-ions before in vivo administration. The most common method is to exchange TFA for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[1][4][5][6] For critical applications such as in vivo studies, TFA levels should ideally be below 1%.[1]
Q2: The Fibrinogen-Binding Peptide shows lower than expected efficacy or inconsistent results in our in vivo thrombosis model.
Possible Causes & Solutions:
-
TFA Interference: Residual TFA can interfere with the biological activity of the peptide, potentially altering its secondary structure, solubility, or receptor binding capabilities.[1][2] Exchanging the TFA counter-ion is a critical step to ensure consistent and reliable in vivo activity.
-
Peptide Aggregation: Fibrinogen-binding peptides may be prone to aggregation, which can reduce their bioavailability and efficacy.[7] To mitigate this, ensure the peptide is fully dissolved in a suitable buffer before administration. Sonication or gentle warming may aid in dissolution, but always check the peptide's stability under these conditions.
-
Peptide Instability: Peptides can be susceptible to degradation by proteases in the blood.[8][9] Consider conducting a preliminary in vitro stability assay in plasma or serum to assess the peptide's half-life. If stability is an issue, formulation strategies or chemical modifications to the peptide may be necessary.
-
Incorrect Dosing: The effective dose of the peptide may not have been reached. A dose-response study is essential to determine the optimal therapeutic window for your specific in vivo model.
Q3: We are having difficulty dissolving the Fibrinogen-Binding Peptide for in vivo administration.
Possible Cause: The peptide's amino acid sequence and post-translational modifications can significantly impact its solubility. The presence of TFA can also affect solubility.[1]
Solution:
-
Consult the manufacturer's datasheet for recommended solvents.
-
For peptides with a net positive charge, acidic buffers are generally preferred. For peptides with a net negative charge, basic buffers may be more suitable.
-
If the peptide remains insoluble, consider using a small amount of a biocompatible organic solvent like DMSO, followed by dilution in the final aqueous buffer. However, be mindful of the potential toxicity of the organic solvent in your animal model.
-
As a last resort, sonication can be used to aid dissolution, but care should be taken to avoid peptide degradation.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic Fibrinogen-Binding Peptide?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides.[1][10] It is used to cleave the peptide from the resin and as an ion-pairing agent during HPLC purification.[1][10] Consequently, synthetic peptides are often delivered as TFA salts, where the TFA counter-ion is associated with positively charged residues on the peptide.[4][5]
Q2: Is TFA removal always necessary for in vivo experiments?
For most in vivo applications, especially those involving cell-based assays or therapeutic development, TFA removal is strongly recommended.[1][5] TFA can exhibit cytotoxicity even at low concentrations, interfere with biological assays, and cause unpredictable experimental outcomes.[1][2][11] For non-critical applications like polyclonal antibody production, its presence might be tolerable.[1]
Q3: How can I remove TFA from my peptide?
The most common and effective method for TFA removal is through a salt exchange procedure, typically with hydrochloric acid (HCl).[1][4] This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is repeated several times to ensure complete exchange of the TFA for chloride ions.[4] Ion exchange chromatography is another method that can be employed.[6][12]
Q4: What are the key considerations when designing an in vivo study for a Fibrinogen-Binding Peptide?
-
Animal Model: Select a thrombosis model that is relevant to the clinical indication you are targeting (e.g., arterial or venous thrombosis).[13]
-
Route of Administration: The route of administration (e.g., intravenous, subcutaneous) will depend on the desired pharmacokinetic profile of the peptide.
-
Dose and Formulation: Conduct dose-ranging studies to determine the optimal therapeutic dose. Ensure the peptide is formulated in a biocompatible vehicle.
-
Pharmacokinetics and Biodistribution: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of your peptide.[14][15]
-
Efficacy Endpoints: Clearly define the primary and secondary efficacy endpoints for your study, such as thrombus weight, time to vessel occlusion, or bleeding time.[16][17]
Quantitative Data Summary
Table 1: Trifluoroacetic Acid (TFA) Levels and Recommendations
| Parameter | Value/Recommendation | Reference |
| Typical TFA content in synthetic peptides | 10-45% by weight | [18] |
| Recommended TFA level for in vivo studies | <1% | [1] |
| Cytotoxic concentrations of TFA | As low as 10 nM | [1][2] |
Experimental Protocols
Protocol 1: TFA Removal via HCl Exchange
This protocol outlines the steps for replacing TFA counter-ions with hydrochloride.
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[4]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1][4]
-
Incubation: Let the solution stand at room temperature for at least one minute.[4]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[4]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[4]
-
Repeat: Repeat steps 1 through 5 at least two more times to ensure complete exchange.[4]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired buffer for in vivo administration.[4]
Protocol 2: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol describes a common model for evaluating the efficacy of antithrombotic agents.
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and surgically expose the common carotid artery.
-
Baseline Measurement: Place a flow probe around the artery to measure baseline blood flow.
-
Thrombus Induction: Apply a piece of filter paper saturated with ferric chloride (FeCl₃) solution (typically 5-10%) to the adventitial surface of the artery for a few minutes.
-
Monitoring: Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).
-
Peptide Administration: Administer the Fibrinogen-Binding Peptide (in its appropriate vehicle) at the desired dose and route of administration prior to or after the injury, depending on the study design.
-
Data Analysis: Compare the time to occlusion and other relevant parameters between the treated and control groups.
Protocol 3: Peptide Biodistribution Study
This protocol outlines a general procedure for assessing the in vivo distribution of a peptide.
-
Peptide Labeling: Label the peptide with a suitable tag for detection (e.g., a radioactive isotope like ¹²⁵I or a fluorescent dye).
-
Administration: Administer the labeled peptide to the animals via the chosen route.
-
Time Points: At predetermined time points, euthanize a subset of animals.
-
Tissue Collection: Collect blood and various organs of interest (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).
-
Quantification: Measure the amount of labeled peptide in each tissue sample using an appropriate detection method (e.g., gamma counter for radioactivity, fluorescence imaging).
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for TFA removal from synthetic peptides using HCl exchange.
Caption: Inhibition of fibrin (B1330869) formation and platelet aggregation.
Caption: Workflow for an in vivo arterial thrombosis model.
References
- 1. lifetein.com [lifetein.com]
- 2. genscript.com [genscript.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 6. peptide.com [peptide.com]
- 7. Fibrinopeptide B and aggregation of fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 10. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biodistribution, Stability, and Blood Distribution of the Cell Penetrating Peptide Maurocalcine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo biodistribution and efficacy of peptide mediated delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mouse antithrombotic assay: a simple method for the evaluation of antithrombotic agents in vivo. Potentiation of antithrombotic activity by ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: The Effect of TFA Counterion on Fibrinogen-Binding Peptide Activity
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential effects of the trifluoroacetic acid (TFA) counterion on the biological activity of fibrinogen-binding peptides.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my synthetic fibrinogen-binding peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification (e.g., reverse-phase HPLC) of synthetic peptides.[1][2] During these processes, the positively charged amino acid residues (like lysine, arginine, and histidine) and the N-terminus of the peptide can form ionic interactions with the negatively charged trifluoroacetate (B77799) anion. While excess TFA is removed during the final lyophilization (freeze-drying) step, the ionically bound TFA remains, forming a peptide-TFA salt.[3][4]
Q2: How can the TFA counterion affect the activity of my fibrinogen-binding peptide?
A2: The TFA counterion can significantly and unpredictably impact the biological activity of your peptide in several ways:
-
Alteration of Peptide Secondary Structure: TFA counterions can influence the secondary structure of peptides, which is often crucial for their biological function.[1][3][5] For a fibrinogen-binding peptide, a specific conformation is typically required to interact effectively with its target.
-
Direct Cellular Effects: TFA itself can be toxic to cells in culture, potentially inhibiting cell proliferation or, in some cases, stimulating it.[4][5][6] This can lead to misleading results in cell-based assays designed to measure the peptide's activity.
-
Interference with Assays: TFA has a strong absorbance in the infrared spectrum, which can interfere with structural analysis techniques like FTIR and Circular Dichroism (CD) spectroscopy.[1][2][4] It can also lower the pH of the peptide solution, which might affect assay conditions.[4]
Q3: My fibrinogen-binding assay is showing inconsistent or unexpected results. Could TFA be the cause?
A3: Yes, inconsistent or unexpected results are a common sign of TFA interference. This can manifest as:
-
Lower or higher than expected peptide activity.
-
Poor reproducibility between experiments or different batches of the peptide.
-
Unexplained cell death or proliferation in your assay.
If you are experiencing these issues, it is highly recommended to consider the removal of the TFA counterion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Observed peptide activity is lower/higher than expected. | The TFA counterion may be interfering with the peptide's interaction with fibrinogen or affecting the cells in the assay.[7] | 1. Perform a counterion exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate (B1210297).[4] 2. Test the effect of TFA alone on your assay system as a control to determine its baseline effect.[7] |
| Poor reproducibility of results between experiments. | Inconsistent aliquoting, storage, or batch-to-batch variations in TFA content can lead to variability.[7] | 1. Ensure proper aliquoting and storage of the peptide to avoid multiple freeze-thaw cycles.[8] 2. If using a new batch of peptide, consider performing a bridging study to compare its activity with the previous batch. 3. For critical experiments, standardize the counterion form of the peptide across all batches by performing a counterion exchange. |
| Unexpected cell toxicity or proliferation. | TFA is known to have direct effects on cell viability.[4][5][6] | 1. Exchange the TFA counterion for HCl or acetate. 2. Include a "TFA only" control in your experiments to assess its direct impact on your specific cell line. |
| Difficulty in determining peptide secondary structure. | TFA can interfere with spectroscopic methods used for structural analysis.[1][2][4] | Exchange the TFA counterion to HCl, which has been shown to have less interference in such studies.[1] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This method utilizes a stronger acid (HCl) to displace the weaker trifluoroacetic acid, which is then removed as a volatile acid during lyophilization.[3][9]
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[3]
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[3]
-
Incubation: Let the solution stand at room temperature for at least one minute.[3]
-
Freezing: Freeze the solution, preferably in liquid nitrogen.[3]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.[3]
-
Repeat: To ensure complete removal, repeat steps 1-5 at least two more times.[3]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired assay buffer.[3]
Protocol 2: TFA Removal by Anion Exchange Chromatography
This method separates the peptide from the TFA counterion based on charge.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10 to 50-fold excess of anion binding sites relative to the amount of peptide.[10][11]
-
Equilibration: Equilibrate the column with a solution of 1 M sodium acetate.[10][11]
-
Washing: Wash the column with distilled water to remove excess sodium acetate.[10][11]
-
Peptide Loading: Dissolve the peptide in distilled water and apply it to the column.[10][11]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.[10][11]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[10][11]
Protocol 3: Fibrinogen-Binding Assay (ELISA-based)
This protocol provides a general framework for an ELISA-based fibrinogen-binding assay.
-
Coating: Coat microtiter wells with a solution of human fibrinogen (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Incubation: Wash the wells and add serial dilutions of your fibrinogen-binding peptide (in both TFA and HCl/acetate forms for comparison). Incubate for 1-2 hours at room temperature.
-
Detection: This step will depend on how your peptide is tagged. If it is biotinylated, you would add a streptavidin-HRP conjugate. If it has a specific tag, you would use a primary antibody against the tag followed by an HRP-conjugated secondary antibody.
-
Development: After washing, add a TMB substrate and incubate until a blue color develops.[12]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).[12]
-
Reading: Read the absorbance at 450 nm.[12] The absorbance will be proportional to the amount of peptide bound to the fibrinogen.
Data Presentation
Table 1: Comparison of Counterion Exchange Methods
| Method | Principle | Advantages | Disadvantages |
| Lyophilization with HCl | Displacement of TFA with a stronger, volatile acid. | Simple, does not require specialized chromatography equipment. | May require multiple cycles for complete removal. |
| Anion Exchange Chromatography | Separation based on charge. | Efficient removal of TFA. | Requires chromatography equipment and resin, potential for peptide loss. |
| Reverse-Phase HPLC | Elution with a buffer containing the desired counterion (e.g., acetic acid). | Can be integrated into the purification process. | Peptide loss can be higher, especially for hydrophilic peptides.[13] |
Visualizations
Caption: Experimental workflow for assessing TFA counterion effects.
Caption: Troubleshooting logic for unexpected assay results.
References
- 1. genscript.com [genscript.com]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. scribd.com [scribd.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. lifetein.com [lifetein.com]
minimizing non-specific binding of Fibrinogen-Binding Peptide TFA
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize non-specific binding of Fibrinogen-Binding Peptides, with a special focus on issues arising from Trifluoroacetic Acid (TFA) contamination.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
Non-specific binding refers to the interaction of your fibrinogen-binding peptide with unintended molecules or surfaces, such as the walls of a microplate well or unrelated proteins. This is problematic because it can lead to high background signals, reduced assay sensitivity, and false-positive results, ultimately compromising the reliability of your experimental data.[1][2]
Q2: What is Trifluoroacetic Acid (TFA) and why is it present in my peptide sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the final cleavage step of solid-phase peptide synthesis and as a counter-ion during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5] While lyophilization removes free TFA, it remains bound to positively charged residues on the peptide as a counter-ion.[3][4]
Q3: How can residual TFA contribute to non-specific binding?
The negatively charged TFA counter-ions can alter the overall charge and conformation of the peptide.[3] This can lead to unintended electrostatic interactions with surfaces or other proteins in your assay, causing non-specific binding. Furthermore, TFA can affect cell viability in cellular assays and alter the pH of your experimental solutions, potentially leading to artifacts.[6]
Q4: What are the primary strategies to minimize non-specific binding?
Key strategies include:
-
TFA Removal: Exchanging TFA for a more biologically compatible counter-ion like chloride or acetate.[3][4][7]
-
Effective Blocking: Saturating all potential non-specific binding sites on your assay surface (e.g., microplate) with an inert protein or detergent solution.[1][8]
-
Optimized Washing: Thoroughly washing away unbound and weakly bound peptides and reagents.[1][9]
-
Buffer Additives: Incorporating detergents (e.g., Tween-20) or increasing the salt concentration in your buffers to disrupt weak, non-specific interactions.[10][11]
Q5: How can I determine if my high background is due to TFA or another issue?
To diagnose the problem, you can perform a salt exchange on your peptide to remove TFA (see Protocol 1) and compare the results against the untreated peptide in a side-by-side experiment. If the background signal is significantly lower with the TFA-removed peptide, TFA was likely a major contributor. If the high background persists, the issue may be related to suboptimal blocking, insufficient washing, or reagent contamination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal Across Entire Plate | 1. Residual TFA: TFA counter-ions are causing electrostatic non-specific binding.[6] 2. Insufficient Blocking: Unoccupied sites on the plate surface are binding the peptide or detection reagents.[1][8] 3. Reagent Contamination: Buffers or reagents may be contaminated.[9] | 1. Perform a TFA salt exchange (See Protocol 1). 2. Optimize your blocking buffer. Try increasing the concentration of your current blocker (e.g., from 1% to 3% BSA), extending the incubation time, or testing different agents (See Table 1 and Protocol 2).[1] 3. Prepare fresh buffers and reagents.[1] |
| Inconsistent Results (Poor Replicates) | 1. Uneven Plate Washing: Inconsistent removal of unbound reagents across the plate.[1] 2. Plate Edge Effects: Temperature or evaporation gradients across the plate during incubation. 3. Peptide Aggregation: The peptide may not be fully solubilized. | 1. Ensure thorough and consistent washing for all wells. Consider adding a short soak step during washes.[1] 2. Avoid using the outer wells of the plate, ensure proper sealing during incubations, and use a plate shaker for even temperature distribution. 3. Ensure the peptide is fully dissolved in the appropriate solvent before further dilution. |
| High Signal in Negative Control Wells | 1. Non-Specific Binding of Peptide: The peptide is binding directly to the blocked surface. 2. Cross-Reactivity of Detection Reagents: The detection antibody or reagent is binding non-specifically. | 1. Run a control experiment using a scrambled or irrelevant peptide to quantify the background contribution of the peptide itself (See Protocol 3). 2. Increase the stringency of your wash buffer (See Table 2).[1] 3. Titrate your detection reagents to find the optimal concentration that maximizes signal-to-noise. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, effective for many applications.[12][13] | Can contain contaminating IgG which may cross-react with antibodies. Not suitable for assays detecting phosphoproteins. |
| Non-Fat Dry Milk / Casein | 3-5% (w/v) for milk, 1% for casein | Inexpensive and very effective at blocking.[13] | Contains phosphoproteins (casein) and biotin, making it incompatible with phosphoprotein detection and avidin-biotin systems.[12] |
| Normal Serum | 5-10% (v/v) | Highly effective; contains a mixture of proteins that block a wide range of non-specific sites.[14] | Must be from the same species as the secondary antibody to avoid cross-reactivity. Can be more expensive. |
| Commercial/Synthetic Blockers | Varies by manufacturer | Protein-free options are available, consistent lot-to-lot performance, optimized formulations.[12] | More expensive than traditional protein-based blockers. |
Table 2: Recommended Washing Buffer Compositions and Procedures
| Assay Type | Base Buffer | Detergent (Tween-20) | Salt (NaCl) | Typical Wash Protocol |
| ELISA | PBS or TBS, pH 7.4 | 0.05 - 0.1% (v/v) | 150 mM (in base buffer) | 3-5 washes, 30-60 seconds each.[1] |
| Western Blot | TBS, pH 7.4 | 0.1% (v/v) | 150 mM (in base buffer) | 3 washes, 5-10 minutes each. |
| Surface Plasmon Resonance (SPR) | HBS-EP or similar | 0.005 - 0.05% (v/v) | 150 mM (in base buffer) | Continuous flow during dissociation phase. |
Mandatory Visualizations
Caption: Troubleshooting flowchart for high non-specific binding.
Caption: Mechanism of TFA-induced non-specific binding vs. specific binding.
Caption: Recommended experimental workflow for peptide validation.
Experimental Protocols
Protocol 1: TFA Removal via Salt Exchange with HCl
This protocol exchanges trifluoroacetate (B77799) counter-ions for chloride ions, which are more biologically compatible.
Materials:
-
Lyophilized Fibrinogen-Binding Peptide
-
High-purity water (e.g., Milli-Q)
-
100 mM Hydrochloric Acid (HCl) solution
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolution: Dissolve the peptide in high-purity water at a concentration of approximately 1 mg/mL.[3][4]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[3][4]
-
Incubation: Let the solution stand at room temperature for at least one minute.[3][4]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[3][4]
-
Lyophilization: Lyophilize the sample overnight until it is completely dry.[3][4]
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the 2-10 mM HCl solution and repeat the freezing and lyophilization steps at least two more times.[3][4]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired assay buffer.[3][4]
Protocol 2: Optimizing Blocking Buffers
This protocol helps determine the most effective blocking agent for your specific assay system.
Materials:
-
Assay plates (e.g., 96-well high-binding ELISA plates)
-
Various blocking agents (e.g., BSA, Non-Fat Dry Milk, Normal Serum - see Table 1)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Your detection system reagents (e.g., HRP-conjugated antibody and substrate)
Procedure:
-
Plate Setup: Design a checkerboard layout on a 96-well plate. Assign different blocking agents (e.g., 1% BSA, 3% BSA, 5% Milk) to different rows.
-
Coating (if applicable): If your assay requires it, coat the plate with the target protein (e.g., Fibrinogen) and wash.
-
Blocking: Add the different blocking solutions to their assigned rows and incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate thoroughly with your wash buffer.
-
Test for Background: To half of the columns for each blocking agent, add only your detection reagents (no peptide). To the other half, add your fibrinogen-binding peptide followed by detection reagents.
-
Development & Reading: Add the substrate and stop the reaction. Read the plate on a plate reader.
-
Analysis: The optimal blocking buffer is the one that provides the lowest signal in the "no peptide" wells (lowest background) while maintaining a high signal in the wells with the peptide (high signal-to-noise ratio).
Protocol 3: Control Experiment for Peptide Non-Specific Binding
This protocol uses a control peptide to differentiate true binding from peptide-driven non-specific binding.
Materials:
-
Your Fibrinogen-Binding Peptide (TFA-free)
-
A control peptide (e.g., a scrambled sequence of your peptide with a similar charge and molecular weight)
-
Assay plate and all necessary reagents (blocking buffer, wash buffer, detection reagents)
Procedure:
-
Plate Preparation: Coat (if necessary) and block the entire plate using the optimized conditions from Protocol 2.
-
Peptide Incubation:
-
In a set of wells, add your Fibrinogen-Binding Peptide at the desired concentration.
-
In a second set of wells, add the scrambled control peptide at the same molar concentration.
-
In a third set of wells, add only buffer (blank/background control).
-
-
Incubation and Washing: Incubate the plate as you would in your standard protocol, then wash thoroughly.
-
Detection: Add detection reagents to all wells, followed by substrate.
-
Analysis:
-
The signal from the blank wells represents the background from your detection system.
-
The signal from the scrambled peptide wells represents non-specific binding attributable to a peptide of similar characteristics.
-
Subtract the signal of the scrambled peptide from the signal of your Fibrinogen-Binding Peptide to estimate the true specific binding. A high signal in the scrambled peptide wells indicates a persistent non-specific binding issue that may require further optimization of buffer conditions (e.g., increasing salt or detergent concentration).
-
References
- 1. arp1.com [arp1.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
improving the efficacy of Fibrinogen-Binding Peptide TFA in biological assays
Welcome to the technical support center for Fibrinogen-Binding Peptide TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their biological assays and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic pentapeptide with the amino acid sequence Glu-His-Ile-Pro-Ala (EHIPA). It is designed to be a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor, also known as integrin αIIb/IIIa or GPIIb/IIIa.[1][2] Unlike many other antiplatelet agents that target the receptor itself, this peptide acts by binding directly to fibrinogen.[1] This interaction inhibits the adhesion of platelets to fibrinogen and vitronectin, and consequently, prevents platelet aggregation.[1][2][3]
Q2: What are the primary applications of this compound in research?
A2: This peptide is primarily used in cardiovascular and hematological research. Its main applications include studying the molecular mechanisms of thrombosis and hemostasis, investigating platelet activation and aggregation pathways, and screening for novel antiplatelet and antithrombotic compounds.[1][2]
Q3: What is Trifluoroacetic Acid (TFA) and why is it present in my peptide sample?
A3: Trifluoroacetic acid (TFA) is a counterion commonly used in the synthesis and purification of peptides, particularly during high-performance liquid chromatography (HPLC). While most of the free TFA is removed during the lyophilization process, some residual TFA can remain as a salt with the peptide.
Q4: Can residual TFA in the peptide preparation affect my biological assays?
A4: Yes, residual TFA can potentially interfere with biological assays. It can lower the pH of your experimental solution and, in some sensitive cell-based assays, may exhibit cytotoxic effects or otherwise influence cellular responses, leading to inconsistent or artifactual results. For most standard in vitro assays, the low levels of residual TFA may not cause significant interference, but for highly sensitive experiments, its presence should be considered.
Q5: How should I properly store and handle this compound?
A5: For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C, desiccated, and protected from light.[2] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of platelet aggregation | 1. Incorrect peptide concentration: Calculation errors or inaccurate weighing of the lyophilized peptide. 2. Peptide degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Suboptimal assay conditions: Incorrect platelet concentration, agonist concentration, or incubation time. 4. Inactive peptide: The peptide may have degraded due to age or improper handling. | 1. Recalculate the required concentration and carefully re-weigh the peptide. Consider performing a concentration determination using UV spectroscopy if possible. 2. Use a fresh aliquot of the peptide stock solution. If degradation is suspected, obtain a new vial of the peptide. 3. Optimize assay parameters. Refer to the detailed protocols section for recommended starting conditions. Ensure platelet-rich plasma is prepared correctly and used within a few hours. 4. Test the activity of a new lot of the peptide. |
| High background or non-specific effects in cell adhesion assays | 1. Cellular toxicity of TFA: Residual TFA in the peptide solution may be affecting cell viability. 2. Peptide aggregation: The peptide may not be fully solubilized, leading to non-specific interactions. 3. Contamination: Bacterial or fungal contamination of cell cultures or reagents. | 1. If TFA interference is suspected, consider performing a TFA removal procedure (see detailed protocols). Alternatively, use a TFA-free version of the peptide if available. 2. Ensure complete solubilization of the peptide. Sonication may be required for higher concentrations.[4] Filter the peptide solution through a 0.22 µm filter before use. 3. Maintain sterile technique and regularly check cultures for contamination. Use fresh, sterile reagents. |
| Inconsistent or poor reproducibility of results | 1. Variability in peptide stock solution: Inconsistent aliquoting or degradation over time. 2. Variability in biological samples: Differences in platelet preparations between experiments. 3. TFA interference: The presence of TFA can sometimes lead to unpredictable fluctuations in experimental data. | 1. Prepare single-use aliquots of the peptide stock solution to ensure consistency. 2. Standardize the protocol for preparing platelet-rich plasma. Use a consistent platelet count for each experiment. 3. For highly sensitive assays requiring high reproducibility, consider removing TFA from the peptide preparation. |
| Peptide solubility issues | 1. Incorrect solvent: The peptide may have limited solubility in the chosen solvent. 2. High concentration: Attempting to dissolve the peptide at a concentration above its solubility limit. | 1. This compound is soluble in water.[4] For stock solutions, use sterile, nuclease-free water. 2. The peptide has a high solubility in water (up to 250 mg/mL), but sonication may be necessary to achieve this.[3] For most biological assays, a much lower concentration will be required. Prepare a concentrated stock and dilute it to the final working concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (EHIPA) and related peptides from published literature.
Table 1: Inhibitory Activity of Fibrinogen-Binding Peptide (EHIPA)
| Assay | Agonist | IC50 (mM) | Reference |
| ADP-induced Platelet Aggregation | ADP (10 µM) | 0.45 ± 0.05 | Gartner & Taylor, 1991 |
| Thrombin-induced Platelet Aggregation | Thrombin (0.1 U/mL) | 0.50 ± 0.07 | Gartner & Taylor, 1991 |
| Platelet Adhesion to Fibrinogen | - | ~0.5 | Gartner & Taylor, 1991 |
| Platelet Adhesion to Vitronectin | - | ~0.6 | Gartner & Taylor, 1991 |
Table 2: Activity of EHIPA Analogues in ADP-induced Platelet Aggregation
| Peptide Sequence | IC50 (mM) | Reference |
| Glu-His-Ile-Pro-Ala (EHIPA) | 0.45 | Gartner & Taylor, 1991 |
| Ala-His-Ile-Pro-Ala | > 2.0 | Gartner & Taylor, 1991 |
| Glu-Ala-Ile-Pro-Ala | > 2.0 | Gartner & Taylor, 1991 |
| Glu-His-Ala-Pro-Ala | 1.2 | Gartner & Taylor, 1991 |
| Glu-His-Ile-Ala-Ala | 1.5 | Gartner & Taylor, 1991 |
| Glu-His-Ile-Pro-Gly | 0.9 | Gartner & Taylor, 1991 |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This protocol is adapted from the methods described by Gartner and Taylor (1991) to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
This compound (EHIPA)
-
Human blood collected in 3.8% sodium citrate
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
ADP (Adenosine diphosphate) or Thrombin
-
Saline solution (0.9% NaCl)
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150 x g for 15 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2500 x g for 15 minutes.
-
Collect the supernatant PPP, which will be used as a reference (100% aggregation).
-
-
Assay Setup:
-
Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP to 37°C for 10 minutes.
-
-
Aggregation Measurement:
-
Place a cuvette with 0.45 mL of PRP in the aggregometer and set the baseline to 0% aggregation. Use a cuvette with 0.45 mL of PPP to set the 100% aggregation mark.
-
Add 50 µL of various concentrations of this compound (dissolved in saline) or saline (as a control) to the PRP and incubate for 1 minute at 37°C with stirring.
-
Initiate platelet aggregation by adding 50 µL of an agonist (e.g., 10 µM ADP or 0.1 U/mL Thrombin).
-
Record the change in light transmittance for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of the peptide.
-
Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the maximal aggregation observed in the control.
-
Protocol 2: Cell Adhesion Assay
This protocol provides a general framework for assessing the inhibition of platelet adhesion to fibrinogen-coated surfaces by this compound.
Materials:
-
This compound (EHIPA)
-
96-well microtiter plates
-
Human fibrinogen
-
Bovine Serum Albumin (BSA)
-
Platelet-rich plasma (PRP) or washed platelets
-
Phosphate-buffered saline (PBS)
-
A suitable cell labeling dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of human fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Coat control wells with 1% BSA in PBS to measure non-specific binding.
-
-
Blocking:
-
Wash the wells three times with PBS.
-
Block the wells with 200 µL of 1% BSA in PBS for 1 hour at room temperature.
-
-
Platelet Preparation and Labeling:
-
Prepare PRP or wash platelets and resuspend them in a suitable buffer.
-
Label the platelets with a fluorescent dye according to the manufacturer's instructions.
-
-
Adhesion Inhibition:
-
Wash the blocked wells three times with PBS.
-
Pre-incubate the labeled platelets with various concentrations of this compound for 15 minutes at room temperature.
-
Add 100 µL of the platelet-peptide mixture to each fibrinogen-coated and BSA-coated well.
-
-
Incubation and Washing:
-
Incubate the plate for 1 hour at 37°C.
-
Gently wash the wells three times with PBS to remove non-adherent platelets.
-
-
Quantification:
-
Add 100 µL of lysis buffer to each well and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the BSA-coated wells (non-specific binding) from the fluorescence of the fibrinogen-coated wells.
-
Calculate the percentage of adhesion inhibition for each peptide concentration compared to the control (no peptide).
-
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: Mechanism of this compound action.
Caption: Workflow for a platelet aggregation inhibition assay.
References
- 1. The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrinogen-Binding Peptide|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
Fibrinogen-Binding Peptide TFA reconstitution for long-term use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution, long-term use, and troubleshooting of Fibrinogen-Binding Peptide TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Fibrinogen-Binding Peptide is a synthetic pentapeptide (H-Glu-His-Ile-Pro-Ala-OH, also known as EHIPA) designed to mimic the vitronectin binding site on the platelet fibrinogen receptor.[1] Its primary function is to bind to fibrinogen, thereby inhibiting platelet aggregation and the adhesion of platelets to both fibrinogen and vitronectin.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion resulting from the HPLC purification process.[1]
Q2: What is the role of TFA in the peptide product?
A2: Trifluoroacetic acid (TFA) is used during peptide purification. As a salt, it can influence the net weight of the peptide powder and generally enhances its solubility in aqueous solutions.[1][3] For most standard in vitro assays, the residual TFA levels do not interfere with experimental results.[1][3] However, for highly sensitive cellular studies, its presence should be noted.[1][3]
Q3: Can I remove the TFA from my peptide?
A3: Yes, several methods exist for TFA removal or exchange, such as HPLC with a volatile buffer system or lyophilization from an HCl solution.[4][5] However, these procedures can be complex and may risk peptide loss. For most applications, TFA removal is not necessary.[1][3]
Q4: What is the mechanism of action of this peptide?
A4: The peptide functions as an antagonist to the platelet fibrinogen receptor, the integrin αIIbβ3 (also known as GPIIb/IIIa).[6][7] By binding to fibrinogen, it prevents fibrinogen from cross-linking platelets, which is a critical step in the formation of a platelet plug and subsequent thrombus. This inhibition blocks the "outside-in" signaling cascade that normally occurs upon fibrinogen binding, which is essential for irreversible platelet aggregation and clot retraction.[7]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the steps for reconstituting the lyophilized peptide powder to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water (e.g., Bacteriostatic Water for Injection, sterile deionized water, or cell culture grade water)
-
Sterile, precision pipettes and tips
-
Vortex mixer (optional)
-
Ultrasonic bath (recommended)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide and the reconstitution solvent to equilibrate to room temperature. This minimizes condensation.
-
Solvent Calculation: Determine the volume of solvent needed to achieve the desired stock solution concentration. For example, to create a 10 mg/mL stock solution from 5 mg of peptide, you would add 500 µL of solvent.
-
Solvent Addition: Using a sterile pipette, slowly add the calculated volume of sterile water to the vial. To minimize foaming and potential denaturation, gently run the solvent down the side of the vial.[6]
-
Dissolution: Gently swirl the vial to mix.[6] The peptide has a high solubility in water (up to 200-250 mg/mL), but may require assistance to fully dissolve.[8][9] If the peptide does not dissolve completely with gentle swirling, use an ultrasonic bath for short intervals until the solution is clear and free of particulates.[8][9] Avoid vigorous shaking or vortexing, as this can cause peptide aggregation.[7][10]
-
Visual Inspection: Before use or storage, visually inspect the solution to ensure it is clear and free of any visible particles. If particles persist, the solution may be contaminated or the peptide may have aggregated.[6]
Protocol 2: Aliquoting and Long-Term Storage
Proper storage is critical to maintain the peptide's stability and activity over time.
Materials:
-
Reconstituted this compound stock solution
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, precision pipettes and tips
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into smaller, single-use volumes.[7][9][11] Determine the appropriate aliquot volume based on your typical experimental needs.
-
Transfer: Using a sterile pipette, carefully dispense the stock solution into the sterile, low-protein-binding microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.
-
Storage:
Quantitative Data Summary
The following tables summarize key quantitative data for the handling and storage of this compound.
Table 1: Solubility and Molecular Information
| Parameter | Value | Source(s) |
| Sequence | H-Glu-His-Ile-Pro-Ala-OH (EHIPA) | [1] |
| Molecular Weight | ~565.63 g/mol (as free peptide) | [1] |
| Molecular Weight (TFA Salt) | ~679.64 g/mol | [8][9] |
| Solubility in Water | Up to 250 mg/mL (ultrasonic assistance may be needed) | [9] |
Table 2: Recommended Storage Conditions
| State | Storage Temperature | Duration | Source(s) |
| Lyophilized Powder | ≤ -20°C | Up to 2 years | [1][9] |
| Reconstituted in Water | 2°C to 8°C | Up to 3-4 weeks | [6] |
| Reconstituted in Water | -20°C | Up to 1 month | [9][13] |
| Reconstituted in Water | -80°C | Up to 6 months | [9][13] |
Visualizations
Signaling Pathway Inhibition
The diagram below illustrates how the Fibrinogen-Binding Peptide inhibits platelet aggregation by blocking the interaction between fibrinogen and the platelet integrin receptor αIIbβ3, thereby preventing the "outside-in" signaling required for clot formation.
Experimental Workflow
This workflow diagram outlines the standard procedure from receiving the lyophilized peptide to preparing it for long-term experimental use.
Troubleshooting Guide
Problem: The peptide powder will not fully dissolve.
-
Is the solution cloudy or hazy?
-
Are there visible particles floating in the solution?
-
Yes: The peptide has likely aggregated significantly or the solution may be contaminated.
-
Problem: I am seeing inconsistent results between experiments.
-
Are you using a stock solution that has been stored for a long time?
-
Yes: Peptide stability in solution decreases over time.
-
Action: Prepare a fresh stock solution from a new lyophilized vial. Ensure storage conditions are optimal (see Table 2).
-
-
-
Has the stock solution undergone multiple freeze-thaw cycles?
Troubleshooting Decision Tree
References
- 1. GPVI and integrin alphaIIb beta3 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibrinogen-Binding Inhibitor Peptide [novoprolabs.com]
- 4. rupress.org [rupress.org]
- 5. ClinPGx [clinpgx.org]
- 6. The platelet fibrinogen receptor: from megakaryocyte to the mortuary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The integrin alpha IIb/beta 3 in human platelet signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The β3 subunit of the integrin αIIbβ3 regulates αIIb-mediated outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. A mechanism of platelet integrin αIIbβ3 outside-in signaling through a novel integrin αIIb subunit–filamin–actin linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fibrinogen induces inflammatory responses via the immune activating receptor LILRA2 [frontiersin.org]
- 12. genscript.com [genscript.com]
- 13. Fibrinogen activates PAK1/cofilin signaling pathway to protect endothelial barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactome | Integrin alphaIIb beta3 activation [reactome.org]
Technical Support Center: Fibrinogen-Binding Peptide TFA for Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Fibrinogen-Binding Peptide TFA in live-cell imaging applications. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide designed to bind to fibrinogen.[1] The "TFA" (trifluoroacetic acid) indicates that the peptide is supplied as a salt with trifluoroacetate, which is a common counterion used during peptide synthesis and purification.[2] This peptide can be conjugated with a fluorophore, such as Fluorescein isothiocyanate (FITC), to visualize fibrinogen or fibrin (B1330869) in live-cell imaging experiments.[3][4]
Q2: How should I handle and store the this compound?
A2: Proper handling and storage are crucial for maintaining the peptide's stability and functionality. Lyophilized peptides should be stored at -20°C or -80°C for long-term stability.[5] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[6] For fluorescently labeled peptides, it is critical to protect them from light by storing them in the dark.[1] Once reconstituted, it is recommended to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Q3: What is the role of the TFA counterion and can it affect my experiments?
A3: The TFA counterion is a remnant from the peptide purification process and helps to stabilize the positively charged peptide.[2] While often considered biologically inert at low concentrations, TFA has been reported to potentially influence cellular behavior in sensitive assays.[8][9] It can, in some cases, inhibit or stimulate cell growth.[8] For most standard live-cell imaging applications, the low concentrations of TFA present are unlikely to cause issues. However, if unexpected biological effects are observed, it is important to consider the potential impact of the TFA counterion.[2]
Q4: What is the mechanism of action for this peptide in live-cell imaging?
A4: When conjugated to a fluorophore, the Fibrinogen-Binding Peptide serves as a probe that specifically binds to its target, fibrinogen. In the context of live-cell imaging, this allows for the visualization of fibrinogen distribution, aggregation, and its conversion to fibrin in real-time. This is particularly useful for studying processes like blood coagulation and thrombosis.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during live-cell imaging with this compound.
Problem 1: Low or No Fluorescence Signal
Q: I am not detecting a strong enough signal from my labeled cells. What could be the cause and how can I fix it?
A: Low fluorescence signal is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Peptide Concentration: The concentration of the peptide may be too low for detection. It is advisable to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.[10]
-
Inadequate Incubation Time: The incubation time might be too short for sufficient binding to occur. The optimal incubation time can vary depending on the cell type and experimental setup, so a time-course experiment may be necessary.[11][12]
-
Fluorophore Issues: The FITC fluorophore is susceptible to photobleaching (fading upon exposure to light).[13] Additionally, its fluorescence is pH-sensitive and can be diminished in acidic environments.[14][15]
-
Incorrect Imaging Settings: Ensure that the excitation and emission filters on the microscope are correctly set for the FITC fluorophore (Excitation max ~495 nm, Emission max ~519 nm).[13][14]
| Parameter | Recommendation |
| Peptide Concentration | Start with a concentration range of 1-10 µM and perform a dose-response experiment to find the optimal concentration.[16] The FFBP paper used a final concentration of 0.0045 µg/µl.[4] |
| Incubation Time | Begin with an incubation time of 15-60 minutes and optimize as needed.[1] Some applications may require shorter or longer times. |
| Imaging Medium | Use a phenol (B47542) red-free imaging medium to reduce background fluorescence.[17] Ensure the pH of the medium is stable and within the optimal range for FITC fluorescence (typically pH 7.0-8.0).[15] |
| Microscope Settings | Use the appropriate filter set for FITC. Minimize excitation light intensity and exposure time to reduce photobleaching.[18] Use a high numerical aperture (NA) objective to collect more light.[19] |
Problem 2: High Background Fluorescence
Q: My images have a high background, which is obscuring the specific signal. How can I reduce it?
A: High background can be caused by unbound peptide, autofluorescence from cells or media, or non-specific binding.
-
Excess Peptide Concentration: Using too high a concentration of the fluorescent peptide can lead to high background from unbound molecules.[10]
-
Insufficient Washing: Inadequate washing after incubation can leave behind unbound peptide in the imaging medium.
-
Autofluorescence: Some cell types and culture media (especially those containing phenol red) can exhibit natural fluorescence.[17]
-
Non-specific Binding: The peptide may be binding non-specifically to the cell surface or the culture dish.[20]
| Strategy | Recommendation |
| Optimize Concentration | Titrate the peptide concentration downwards to find the lowest effective concentration that still provides a good signal-to-noise ratio.[10] |
| Washing Steps | After incubation, gently wash the cells 2-3 times with fresh, pre-warmed imaging medium or phosphate-buffered saline (PBS) to remove unbound peptide.[1] |
| Reduce Autofluorescence | Use phenol red-free imaging medium.[17] If cellular autofluorescence is high, consider using a fluorophore with a longer wavelength (though this would require a different conjugate of the peptide). |
| Blocking Agents | To reduce non-specific binding, you can pre-incubate the cells with a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 1-2%.[20] |
| Imaging Vessel | Use glass-bottom dishes or slides instead of plastic, as plastic can be autofluorescent.[19] |
Problem 3: Phototoxicity and Cell Death
Q: My cells are showing signs of stress or are dying during the imaging experiment. What can I do to improve cell viability?
A: Phototoxicity is caused by the damaging effects of the excitation light on living cells, which can be exacerbated by the presence of fluorescent molecules.[21]
-
Excessive Light Exposure: High intensity and/or long duration of excitation light can generate reactive oxygen species that are harmful to cells.[22]
-
Suboptimal Culture Conditions: Maintaining cells outside of their optimal temperature, pH, and CO2 conditions can cause stress and make them more susceptible to phototoxicity.
-
Peptide Cytotoxicity: While generally not expected at working concentrations, it is good practice to confirm that the peptide itself is not toxic to your cells.
| Parameter | Recommendation |
| Light Exposure | Use the lowest possible laser power and shortest exposure time that provides an adequate signal.[18] Reduce the frequency of image acquisition in time-lapse experiments. |
| Environmental Control | Use a stage-top incubator on the microscope to maintain the cells at 37°C and 5% CO2 throughout the experiment.[6] |
| Cytotoxicity Assay | Perform a control experiment to assess cell viability in the presence of the peptide without exposure to imaging light. This can be done using a standard cytotoxicity assay, such as a live/dead stain. |
| Antifade Reagents | Consider using a live-cell compatible antifade reagent in the imaging medium to reduce photobleaching and potentially phototoxicity.[6] |
Experimental Protocols
Live-Cell Imaging of Fibrinogen Binding
This protocol provides a general guideline for using FITC-labeled Fibrinogen-Binding Peptide for live-cell imaging. Optimization of concentrations and incubation times is recommended for specific cell types and experimental goals.
Materials:
-
FITC-labeled this compound
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Live-cell imaging medium (phenol red-free)
-
Phosphate-Buffered Saline (PBS), sterile
-
Confocal or widefield fluorescence microscope with environmental control
Procedure:
-
Cell Preparation:
-
Culture cells on glass-bottom dishes to an appropriate confluency (typically 60-80%).
-
Ensure cells are healthy and in the logarithmic growth phase.
-
-
Peptide Preparation:
-
Prepare a stock solution of the FITC-labeled peptide in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the stock solution to the desired working concentration in pre-warmed (37°C) live-cell imaging medium.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the peptide-containing imaging medium to the cells.
-
Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C and 5% CO2, protected from light.
-
-
Washing (Optional but Recommended):
-
To reduce background, you can gently wash the cells 2-3 times with pre-warmed imaging medium before imaging.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
Allow the sample to equilibrate for a few minutes.
-
Locate the cells using brightfield or DIC optics.
-
Set the microscope to the appropriate FITC channel (e.g., 488 nm excitation).
-
Adjust the imaging parameters (laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images as needed for your experiment (e.g., single time point or time-lapse series).
-
Visualizations
Caption: Experimental workflow for live-cell imaging.
Caption: Troubleshooting decision tree for live-cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 11. neuroprobe.com [neuroprobe.com]
- 12. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 15. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 16. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 17. lifetein.com [lifetein.com]
- 18. 6 Tips for Fluorescence Live Cell Imaging | Olympus LS [evidentscientific.com]
- 19. biotium.com [biotium.com]
- 20. immudex.com [immudex.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Fibrinogen-Binding Peptide TFA in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fibrinogen-Binding Peptide (FBP) with a Trifluoroacetic acid (TFA) counter-ion in microscopy applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential artifacts and other issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinogen-Binding Peptide (FBP) TFA?
Fibrinogen-Binding Peptide (FBP) is a synthetic peptide designed to bind specifically to fibrinogen, a key protein in the blood coagulation cascade. It is often used in research to visualize fibrin (B1330869) clots or to study the interactions between fibrinogen and other molecules.[1] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common remnant from the peptide synthesis and purification process.[2][3][4]
Q2: Why is my FBP-TFA sample causing artifacts in my microscopy images?
Residual trifluoroacetic acid (TFA) from peptide synthesis can sometimes lead to artifacts in microscopy experiments.[2][3] These artifacts can manifest in several ways, including:
-
Peptide Aggregation: TFA can affect the solubility and secondary structure of peptides, potentially leading to the formation of aggregates.[5] In fluorescence microscopy, these aggregates can appear as bright, non-specific puncta or clusters, which can be mistaken for genuine biological structures.[6][7]
-
Non-Specific Binding: The presence of TFA salts can sometimes increase non-specific binding of the peptide to surfaces or cellular components, resulting in high background fluorescence and reduced image contrast.
-
Altered Fluorescence: In some cases, TFA can interact with fluorophores, potentially affecting their quantum yield and leading to either quenching or enhancement of the fluorescent signal.[8][9]
Q3: What do these artifacts look like?
Microscopy artifacts from FBP-TFA can vary in appearance. Here are some common examples:
-
Bright, irregular spots: These are often indicative of peptide aggregates. They may appear in the field of view, either attached to cells or in the background.[6][7]
-
High background fluorescence: A general, diffuse fluorescence across the entire image can obscure specific signals and reduce the signal-to-noise ratio. This may be due to non-specific binding of the FBP-TFA.
-
Weak or inconsistent signal: If the TFA is quenching the fluorophore on your FBP, you may experience a weaker-than-expected signal.
Q4: Can I use FBP-TFA directly for my experiments?
While some experiments may not be significantly affected by the presence of TFA, for sensitive applications like high-resolution microscopy, it is often recommended to remove the TFA counter-ion to minimize the risk of artifacts.[2][3]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues encountered when using Fibrinogen-Binding Peptide TFA in microscopy.
Issue 1: High Background or Non-Specific Staining
Symptoms:
-
A diffuse, hazy fluorescence across the entire image.
-
Difficulty distinguishing the specific signal from the background.
-
Staining of structures that should not be labeled by the FBP.
Potential Causes:
-
The concentration of the FBP-TFA is too high.
-
Residual TFA is promoting non-specific interactions.
-
Inadequate washing steps.
Troubleshooting Steps:
-
Optimize Peptide Concentration:
-
Perform a titration experiment to determine the lowest effective concentration of your FBP-TFA that still provides a clear signal. A recommended starting concentration for similar FITC-labeled fibrin-binding peptides is around 0.0045 µg/µL.[10]
-
-
Improve Washing Steps:
-
Increase the number and duration of washing steps after peptide incubation to more effectively remove unbound peptide.
-
-
Perform a TFA Salt Exchange:
-
If optimizing concentration and washing is insufficient, consider removing the TFA counter-ion and replacing it with hydrochloride (HCl) or acetate (B1210297). This can significantly reduce non-specific binding. Detailed protocols are provided in the "Experimental Protocols" section below.
-
Issue 2: Presence of Bright, Fluorescent Aggregates
Symptoms:
-
Bright, punctate, or irregularly shaped fluorescent spots in the image that do not correspond to known biological structures.[6][7]
Potential Causes:
-
Poor solubility of the FBP-TFA in the experimental buffer.
-
TFA-induced aggregation of the peptide.[5]
-
Improper storage or handling of the peptide stock solution.
Troubleshooting Steps:
-
Ensure Proper Dissolution:
-
When preparing your stock solution, ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.[11]
-
Consider the recommended solvent for your specific FBP. While water is common, sometimes a small amount of a solvent like DMSO is needed first, followed by dilution in your aqueous buffer.[11]
-
-
Filter the Peptide Solution:
-
Before use, filter your FBP working solution through a 0.22 µm filter to remove any pre-existing aggregates.[1]
-
-
Perform a TFA Salt Exchange:
-
Exchanging the TFA for HCl or acetate can improve peptide solubility and reduce its propensity to aggregate.[4] Refer to the protocols in the "Experimental Protocols" section.
-
Issue 3: Weak or No Signal
Symptoms:
-
The fluorescent signal is much lower than expected or completely absent.
Potential Causes:
-
The concentration of the FBP-TFA is too low.
-
The fluorophore has been quenched, potentially by TFA.[8][9]
-
The fluorophore has been photobleached.
-
The imaging settings are not optimal.
Troubleshooting Steps:
-
Increase Peptide Concentration:
-
If you have already performed a titration and the signal is still weak, try a slightly higher concentration.
-
-
Check Imaging Settings:
-
Ensure that you are using the correct excitation and emission filters for your fluorophore.
-
Optimize the exposure time and gain on your microscope to enhance signal detection.
-
-
Minimize Photobleaching:
-
Reduce the exposure time and/or the intensity of the excitation light.
-
Use an anti-fade mounting medium if applicable.
-
-
Consider TFA Removal:
-
If you suspect fluorescence quenching by TFA, performing a salt exchange may help to restore the signal.
-
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This method is effective for exchanging the TFA counter-ion with chloride.
| Step | Procedure | Details |
| 1 | Dissolution | Dissolve the FBP-TFA in distilled water to a concentration of approximately 1 mg/mL. |
| 2 | Acidification | Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM. |
| 3 | Incubation | Let the solution stand at room temperature for at least 1 minute. |
| 4 | Freezing | Rapidly freeze the solution, preferably in liquid nitrogen. |
| 5 | Lyophilization | Lyophilize the frozen solution overnight until all liquid is removed. |
| 6 | Repeat | For optimal TFA removal, repeat steps 1-5 at least two more times.[12] |
| 7 | Reconstitution | After the final lyophilization, reconstitute the FBP-HCl in your desired experimental buffer. |
Quantitative Data on TFA Removal with HCl
The efficiency of TFA removal can be assessed using methods like ion chromatography or 19F-NMR.[3][13] The following table provides an example of the reduction in TFA content with repeated lyophilization cycles with 10 mM HCl.
| Number of Cycles | Approximate TFA Content Reduction |
| 1 | Can be reduced to below 1% (w/w)[13] |
| 2-3 | Further reduction to trace amounts |
Protocol 2: General Microscopy Workflow with FBP
The following is a general workflow for using a fluorescently labeled FBP in a microscopy experiment.
| Step | Procedure | Key Considerations |
| 1 | Sample Preparation | Prepare your cells or tissue sample according to your specific protocol (e.g., fixation, permeabilization). |
| 2 | Peptide Incubation | Incubate the sample with the FBP working solution for the desired time and temperature. A final concentration of ~0.0045 µg/µL in the appropriate buffer can be a starting point.[10] |
| 3 | Washing | Wash the sample thoroughly with your experimental buffer to remove unbound peptide. |
| 4 | Mounting | Mount the sample on a microscope slide, using an anti-fade mounting medium if necessary. |
| 5 | Imaging | Image the sample using a fluorescence microscope with the appropriate filter sets for your fluorophore. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. peptide.com [peptide.com]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on Fibrinogen-Binding Peptide TFA binding affinity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the binding affinity of Fibrinogen-Binding Peptide TFA.
Frequently Asked Questions (FAQs)
Q1: How does pH influence the binding affinity of this compound to fibrinogen?
The binding affinity of this compound to fibrinogen is significantly influenced by pH due to changes in the protonation state of ionizable amino acid residues on both the peptide and fibrinogen. These changes alter the electrostatic interactions, and can also induce conformational changes in fibrinogen, which may affect the accessibility of the binding site.[1][2] For instance, fibrinogen's conformation can change between a compact and an extended form depending on the pH, which can expose or hide certain binding domains.[1][3]
Generally, for peptides containing residues like histidine, the transition from a neutral to a positively charged state at lower pH can drastically alter its interaction with target proteins.[2][4][5][6] The optimal pH for binding is typically one that results in a favorable electrostatic and structural complementarity between the peptide and fibrinogen.
Q2: What is the expected trend in binding affinity (Kd) as the pH changes?
While specific experimental data for this compound is not publicly available, a typical pH-dependent binding profile for a peptide-protein interaction might exhibit a bell-shaped curve. The optimal binding affinity is usually observed at a pH where the electrostatic charges and conformations of both molecules are most favorable for interaction. Deviations to more acidic or basic pH values from the optimum can lead to a decrease in binding affinity (a higher Kd value).
Illustrative Example of pH Impact on Binding Affinity:
| pH | Dissociation Constant (Kd) (nM) | Interpretation |
| 5.0 | 500 | At acidic pH, protonation of residues may lead to electrostatic repulsion or conformational changes in fibrinogen, reducing binding affinity.[1] |
| 6.0 | 200 | Approaching optimal conditions, but still some charge-related interference. |
| 7.4 | 50 | Near physiological pH, representing the optimal binding affinity due to favorable electrostatic and conformational states of both the peptide and fibrinogen.[1][3] |
| 8.5 | 300 | At basic pH, deprotonation of residues can again lead to unfavorable electrostatic interactions and reduced binding affinity. |
| 9.5 | 800 | Further deviation from the optimal pH results in a significant loss of binding affinity. |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values should be determined experimentally.
Troubleshooting Guide
Issue 1: No or weak binding observed in the assay.
-
Possible Cause: The pH of the binding buffer is suboptimal.
-
Solution: Perform a pH screening experiment to determine the optimal pH for the interaction. Test a range of pH values (e.g., from 5.0 to 9.0) to identify the condition that yields the strongest binding signal.[7][8] It's important to ensure that the chosen buffer system has adequate buffering capacity at the target pH.
-
-
Possible Cause: The this compound contains residual Trifluoroacetic acid (TFA) from synthesis, which can lower the pH of the solution.[9][10]
-
Solution: Use TFA-free peptide or perform a buffer exchange to remove residual TFA. Verify the final pH of the peptide solution before use.[9]
-
-
Possible Cause: Improper storage of the peptide has led to degradation.
-
Solution: Store the lyophilized peptide at -20°C and avoid repeated freeze-thaw cycles. Once in solution, use sterile buffers and consider filtering to remove potential microbial contamination.[9]
-
Issue 2: Inconsistent or non-reproducible binding results.
-
Possible Cause: Fluctuations in the pH of the experimental buffers.
-
Solution: Prepare fresh buffers for each experiment and verify the pH immediately before use. Ensure that all solutions used in the assay, including wash buffers and blocking buffers, are at the same pH.
-
-
Possible Cause: The peptide is not fully dissolved or has aggregated.
-
Solution: Ensure the peptide is completely solubilized. If solubility is an issue, consider using a small amount of an organic solvent like DMSO to prepare a stock solution, and then dilute it into the aqueous assay buffer.[11]
-
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Measuring pH-Dependent Binding Affinity
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[7][12]
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Perform a pH scouting experiment to determine the optimal pH for covalent immobilization of fibrinogen (the ligand) to the sensor surface.[8] This typically involves testing a range of pH values in a low ionic strength buffer (e.g., 10 mM sodium acetate) to find the pH that maximizes electrostatic pre-concentration of fibrinogen on the dextran (B179266) matrix.
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the fibrinogen solution at the predetermined optimal pH for immobilization.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.[13]
-
-
Binding Analysis:
-
Prepare a series of binding buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.5, 9.5).
-
For each pH condition, prepare a dilution series of the this compound (the analyte) in the corresponding binding buffer.
-
Inject the different concentrations of the peptide over the immobilized fibrinogen surface, followed by a dissociation phase with the binding buffer.
-
Regenerate the sensor surface between different peptide concentrations if necessary, using a mild regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd) at each pH.[14]
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for pH-Dependent Binding
ELISA can be adapted to assess the relative binding affinity of the peptide at different pH values.[15][16]
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a solution of fibrinogen (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate buffer, pH 9.6). Incubate overnight at 4°C.[17]
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites on the wells by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Binding and Detection:
-
Prepare solutions of the this compound (e.g., biotinylated) at a constant concentration in binding buffers of varying pH.
-
Add the peptide solutions to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times to remove unbound peptide.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Wash the plate again to remove unbound conjugate.
-
Add a chromogenic substrate (e.g., TMB) and allow the color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The signal intensity will be proportional to the amount of bound peptide at each pH.
-
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling at Different pH
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[18][19]
-
Sample Preparation:
-
Dialyze both the fibrinogen and the this compound extensively against the same buffer at the desired pH to minimize heat of dilution effects.
-
Accurately determine the concentrations of both the protein and the peptide solutions.
-
-
Titration:
-
Fill the ITC sample cell with the fibrinogen solution.
-
Load the injection syringe with the peptide solution, typically at a concentration 10-20 times that of the fibrinogen.
-
Perform a series of small injections of the peptide into the fibrinogen solution while monitoring the heat released or absorbed.
-
Repeat the experiment using buffers of different pH values to determine the pH-dependence of the thermodynamic parameters.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model to obtain the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[20]
-
Visualizations
Caption: Troubleshooting workflow for pH-related binding issues.
Caption: Impact of pH on molecular states and binding affinity.
References
- 1. mdpi.com [mdpi.com]
- 2. Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Atomic view of the histidine environment stabilizing higher-pH conformations of pH-dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. ulab360.com [ulab360.com]
- 16. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 17. affbiotech.cn [affbiotech.cn]
- 18. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Fibrinogen-Binding Peptide TFA quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Fibrinogen-Binding Peptide TFA (Sequence: Glu-His-Ile-Pro-Ala-OH). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Fibrinogen-Binding Peptide is a synthetic pentapeptide with the amino acid sequence Glu-His-Ile-Pro-Ala-OH.[1] It is designed to be a presumptive mimic of the vitronectin binding site on the fibrinogen receptor.[1] This peptide binds to fibrinogen and has been shown to inhibit platelet aggregation and the adhesion of platelets to both fibrinogen and vitronectin.[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which originates from the purification process using high-performance liquid chromatography (HPLC).[2]
Q2: Why is my peptide supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is a common reagent used in the solid-phase synthesis and purification of peptides.[2] It serves as a cleavage agent to release the synthesized peptide from the solid support and as an ion-pairing agent during HPLC purification, which helps in obtaining high-purity peptides. Consequently, synthetic peptides are often delivered as TFA salts.
Q3: Can the TFA counterion affect my experiments?
A3: Yes, residual TFA can potentially impact your experiments. While for many standard in vitro assays the levels of TFA may not cause interference, it can be a concern in highly sensitive cellular or biochemical studies.[2] TFA is a strong acid and can lower the pH of your peptide solution. It has also been reported to affect cell proliferation assays and can interfere with certain analytical techniques like infrared spectroscopy.
Q4: How should I determine the correct concentration of my peptide solution?
A4: The presence of TFA and other substances like water can affect the net peptide content (NPC) of your lyophilized powder. The TFA salt contributes to the total mass, meaning the peptide content is typically a percentage of the total weight. For accurate quantification, it is recommended to determine the NPC, often through amino acid analysis or nitrogen analysis. This will allow you to calculate the exact concentration of the active peptide in your solution.
Q5: What is the best way to dissolve my this compound?
A5: The solubility of a peptide is determined by its amino acid sequence. For the Fibrinogen-Binding Peptide (Glu-His-Ile-Pro-Ala-OH), a general solubility testing protocol should be followed. Given its sequence, it has both acidic (Glu, C-terminal -COOH) and basic (His) residues.
A general approach is to first try dissolving a small amount in sterile, distilled water.[3][4] If solubility is limited, based on the overall charge of the peptide, you can try adding a small amount of a suitable solvent. For peptides with a net negative charge, a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used.[5] Conversely, for peptides with a net positive charge, a dilute acidic solution (e.g., 0.1 M acetic acid) may aid dissolution.[5] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, can be effective.[3][4]
Quality Control and Purity Assessment
Ensuring the quality and purity of your Fibrinogen-Binding Peptide is critical for reproducible experimental results. The primary methods for this are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates the target peptide from impurities based on hydrophobicity. A typical analysis will show a major peak corresponding to the full-length, correct peptide and smaller peaks representing impurities.
Table 1: Typical RP-HPLC Parameters for Fibrinogen-Binding Peptide Analysis
| Parameter | Recommended Setting |
| Column | C18, 3-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 25-40 °C |
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the Fibrinogen-Binding Peptide in Mobile Phase A.
-
Injection: Inject 10-20 µL of the sample solution onto the HPLC system.
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight. For a pentapeptide like Fibrinogen-Binding Peptide, MALDI-TOF is a common and effective technique.
Table 2: Expected Molecular Weights for Fibrinogen-Binding Peptide
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Calculated Average Mass (Da) |
| [M] | C₂₅H₃₉N₇O₈ | 565.2864 | 565.62 |
| [M+H]⁺ | C₂₅H₄₀N₇O₈⁺ | 566.2942 | 566.63 |
| [M+Na]⁺ | C₂₅H₃₉N₇NaO₈⁺ | 588.2761 | 588.61 |
| [M+K]⁺ | C₂₅H₃₉KN₇O₈⁺ | 604.2491 | 604.71 |
-
Matrix Selection: A common matrix for peptides is α-cyano-4-hydroxycinnamic acid (CHCA).
-
Sample Preparation: Mix the peptide solution (e.g., 1 µL of a 1 mg/mL solution in 0.1% TFA) with the matrix solution (e.g., 1 µL of a saturated CHCA solution in 50% acetonitrile/0.1% TFA) on the MALDI target plate.
-
Data Acquisition: Allow the mixture to air-dry to form crystals. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Compare the observed m/z values with the expected molecular weights for the protonated peptide ([M+H]⁺).
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - No sample injected- Detector issue- Low sample concentration | - Check autosampler and injection volume- Ensure detector lamp is on and functioning- Prepare a more concentrated sample |
| Broad peaks | - Column contamination- High injection volume- Inappropriate solvent for sample dissolution | - Flush the column with a strong solvent- Reduce the injection volume- Dissolve the sample in the initial mobile phase |
| Split peaks | - Column void or channeling- Sample overload- Co-elution of impurities | - Replace the column- Dilute the sample- Optimize the gradient for better separation |
| Ghost peaks | - Contamination in the mobile phase or system- Carryover from a previous injection | - Use fresh, high-purity solvents- Run blank injections to identify the source of carryover |
| Retention time shifts | - Inconsistent mobile phase composition- Fluctuation in column temperature- Column degradation | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven for temperature control- Replace the column if it has been used extensively |
Mass Spectrometry Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No signal or weak signal | - Low sample concentration- Poor ionization- Detector issue | - Increase sample concentration- Optimize matrix and sample/matrix ratio- Check detector settings and calibration |
| Observed mass does not match expected mass | - Incorrect peptide sequence- Post-translational or chemical modifications- Presence of adducts (e.g., Na⁺, K⁺) | - Confirm the sequence with the supplier- Consider potential modifications (e.g., oxidation)- Look for peaks corresponding to common adducts |
| Multiple peaks for the peptide | - Presence of impurities- In-source fragmentation- Multiple charge states (less common in MALDI) | - Correlate with HPLC data to identify impurities- Reduce laser power- Check instrument settings |
General Experimental Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peptide insolubility | - Hydrophobic nature of the peptide- Aggregation- Incorrect solvent | - Follow the solubility testing protocol- Use a small amount of organic solvent (e.g., DMSO) for initial dissolution- Try sonication to aid dissolution |
| Inconsistent assay results | - Inaccurate peptide concentration- Peptide degradation- TFA interference | - Determine the net peptide content for accurate concentration- Aliquot and store the peptide solution at -20°C or -80°C to avoid freeze-thaw cycles- Consider TFA removal or using a different salt form (e.g., acetate (B1210297) or HCl) for sensitive assays |
| Peptide aggregation | - High peptide concentration- Inappropriate buffer conditions (pH, ionic strength) | - Work with lower peptide concentrations- Optimize buffer conditions- For highly aggregation-prone peptides, consider using chaotropic agents like guanidine (B92328) HCl in stock solutions |
Visualizations
Caption: Experimental workflow for quality control and use of Fibrinogen-Binding Peptide.
Caption: Troubleshooting guide for common HPLC issues.
Caption: Proposed mechanism of action for Fibrinogen-Binding Peptide.
References
Technical Support Center: Addressing Fibrinogen-Binding Peptide TFA Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in fibrinogen-binding peptides, with a specific focus on issues arising from trifluoroacetic acid (TFA) content.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetic Acid (TFA) and why is it present in my synthetic fibrinogen-binding peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final steps of solid-phase peptide synthesis (SPPS) to cleave the synthesized peptide from the solid support resin.[1][2][3] It is also frequently used as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution and shape.[4][5] As a result, synthetic peptides are often supplied as TFA salts, where the TFA counter-ion is associated with positively charged residues in the peptide sequence.[1][6][7]
Q2: How can residual TFA affect my experiments with fibrinogen-binding peptides?
A2: Residual TFA can introduce significant variability between different batches of your peptide and can negatively impact your experimental results in several ways:
-
Biological Activity: TFA can alter the secondary structure and biological activity of peptides, potentially affecting how your fibrinogen-binding peptide interacts with its target.[1][8][9]
-
Cellular Toxicity: TFA can be toxic to cells in culture, even at low concentrations, which can lead to misleading results in cell-based assays.[10][11][12][13]
-
Assay Interference: The presence of TFA can lower the pH of your peptide solution, which may alter the conditions of your assay.[11] It can also interfere with certain analytical techniques like infrared spectroscopy.[11]
-
Peptide Quantification: The TFA salt contributes to the total weight of the lyophilized powder, meaning the actual peptide content is lower than the total weight.[14] This can lead to errors in preparing solutions of a specific molar concentration.
-
Peptide Aggregation: TFA has been shown to influence the aggregation propensity of synthetic peptides.[8][15]
Q3: What are acceptable levels of TFA in a peptide preparation?
A3: The acceptable level of TFA depends on the specific application. For many routine in vitro assays, residual TFA may not cause significant interference.[16] However, for sensitive cell-based assays or in vivo studies, it is highly recommended to reduce TFA content to a minimum.[10][12][17] For preclinical and clinical studies, regulatory guidelines may require TFA levels to be below 0.1%.[12]
Q4: How can I determine the amount of TFA in my peptide sample?
A4: Several analytical methods can be used to quantify residual TFA in peptide preparations, including:
-
High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD)[20]
-
19F Nuclear Magnetic Resonance (19F-NMR)[20]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to TFA batch-to-batch variability in fibrinogen-binding peptide experiments.
Issue 1: Inconsistent results in fibrinogen binding assays between different peptide batches.
-
Possible Cause: Varying levels of residual TFA are affecting the binding affinity of the peptide.
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, have the TFA content of each batch quantified by an analytical lab.
-
Perform TFA Removal: Use one of the protocols outlined below (Protocol 1 or 2) to reduce the TFA content in your peptide samples.
-
Re-evaluate Binding: Repeat the fibrinogen binding assay with the TFA-reduced peptide and compare the results.
-
Issue 2: Observed cytotoxicity or altered cell morphology in cell-based assays.
-
Possible Cause: Residual TFA in the peptide preparation is causing cellular toxicity.[10][11][12][13]
-
Troubleshooting Steps:
-
TFA Salt Exchange: Exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride, using the protocols provided below.
-
Control Experiment: Include a control in your assay with a TFA solution (at a concentration equivalent to that in your peptide sample) to confirm if TFA alone is causing the observed effects.
-
Issue 3: Poor or inconsistent peptide solubility between batches.
-
Possible Cause: Differences in TFA content and other impurities can affect the solubility of the lyophilized peptide. TFA salts generally enhance the solubility of peptides in aqueous solutions.[16][21] Paradoxically, its removal might sometimes lead to solubility challenges that need to be addressed with different buffer conditions.
-
Troubleshooting Steps:
-
Small-Scale Solubility Test: Before dissolving the entire batch, test the solubility of a small aliquot in various solvents.
-
Adjust pH: For acidic or basic peptides, adjusting the pH of the buffer can improve solubility.
-
Use of Organic Solvents: For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization before dilution in an aqueous buffer.[22]
-
Data Presentation
Table 1: Typical TFA Content in Synthetic Peptides
| Purity Grade | Typical TFA Content (w/w) | Recommended Applications |
| Crude | 10 - 45% | Not recommended for biological assays |
| >70% | 10 - 30% | Initial screening, non-sensitive assays |
| >95% | <10% | Most in vitro assays |
| >98% (TFA-removed) | <1% | Cell-based assays, in vivo studies |
Note: These are general ranges, and the actual TFA content can vary significantly between suppliers and synthesis protocols.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This method involves exchanging the TFA counter-ion with a chloride ion through repeated lyophilization cycles with hydrochloric acid.[1][10][17]
Methodology:
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure thorough TFA removal.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)
This method uses a chromatography resin to separate the peptide from the TFA counter-ions.
Methodology:
-
Resin Preparation: Prepare a column with a strong anion exchange resin.
-
Equilibration: Equilibrate the column with a low ionic strength buffer.
-
Sample Loading: Dissolve the peptide in the equilibration buffer and load it onto the column. The positively charged peptide will bind to the resin.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.
-
Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding.
-
Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted and then lyophilized.
Mandatory Visualizations
Caption: Workflow for handling new batches of fibrinogen-binding peptide.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide analysis - ProteoGenix [proteogenix.science]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. lcms.cz [lcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. lifetein.com [lifetein.com]
- 13. genscript.com [genscript.com]
- 14. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fibrinogen-Binding Peptide [novoprolabs.com]
- 17. lifetein.com [lifetein.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. biocat.com [biocat.com]
Validation & Comparative
A Comparative Guide to Fibrinogen-Binding Peptide TFA and RGD Peptides for Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two classes of peptide-based platelet inhibitors: Fibrinogen-Binding Peptide TFA and Arginylglycylaspartic acid (RGD) peptides. We will explore their distinct mechanisms of action, present available quantitative data on their efficacy, detail relevant experimental protocols, and visualize the cellular signaling pathways involved.
Introduction: Targeting Platelet Aggregation
Platelet aggregation is a critical process in hemostasis and thrombosis. The final common pathway of platelet aggregation involves the binding of fibrinogen to the activated glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrin receptor on the surface of platelets. This interaction facilitates the cross-linking of adjacent platelets, leading to the formation of a platelet plug. Both this compound and RGD peptides are designed to interfere with this process, but they achieve this through fundamentally different mechanisms.
-
RGD Peptides: These peptides mimic the RGD sequence found in fibrinogen and other extracellular matrix proteins. They act as competitive antagonists, binding directly to the αIIbβ3 integrin on platelets and blocking the binding of fibrinogen.[1][2]
-
This compound: This peptide, with the sequence Glu-His-Ile-Pro-Ala, operates via a novel mechanism. Instead of binding to the platelet receptor, it binds directly to fibrinogen, presumably at a site critical for its interaction with the αIIbβ3 receptor.[3][4] This prevents fibrinogen from effectively cross-linking platelets.
Mechanism of Action and Signaling Pathways
The distinct binding targets of these two peptide classes result in the interruption of the platelet aggregation signaling cascade at different points.
RGD Peptides: Direct Integrin Blockade
RGD peptides directly compete with fibrinogen for the binding site on the activated αIIbβ3 integrin. Upon platelet activation by agonists such as ADP or thrombin, the αIIbβ3 integrin undergoes a conformational change, exposing its RGD-binding site. By occupying this site, RGD peptides prevent the engagement of fibrinogen, thereby inhibiting the "outside-in" signaling that leads to platelet spreading, granule release, and clot retraction.
This compound: Fibrinogen Sequestration
This compound (Glu-His-Ile-Pro-Ala) does not interact with platelets directly. Instead, it binds to fibrinogen, inducing a conformational change or sterically hindering the fibrinogen domains that are recognized by the αIIbβ3 integrin. This "pre-emptive strike" on the ligand renders it incapable of participating in platelet cross-linking.
Quantitative Comparison of Inhibitory Activity
| Peptide/Compound | Target | Assay | Agonist | IC50 (µM) | Reference |
| RGD Peptides & Analogs | |||||
| G-4120 (cyclic RGD) | αIIbβ3 | Platelet Aggregation | - | 0.15 | [5] |
| SC-49992 (RGDF mimetic) | αIIbβ3 | Platelet Aggregation (human) | - | 1 | [6] |
| SC-49992 (RGDF mimetic) | αIIbβ3 | Platelet Aggregation (dog) | - | 1.5 | [6] |
| G4120 (cyclic RGD) | Integrins | SMC Adhesion to Fibronectin | - | ~158 | [7] |
| ARGDS-NH2 | αIIbβ3 | Platelet Aggregation | ADP | 100 - 10,000 | [1] |
| RGD-dFK | αIIbβ3 | Platelet Aggregation | ADP | 100 - 10,000 | [1] |
| Gly-Arg-Gly-Asp-Ser-Pro | αIIbβ3 | Fibrinogen Binding | ADP/Thrombin | 10 - 200 | [8] |
| Fibrinogen-Binding Peptides | |||||
| Glu-His-Ile-Pro-Ala | Fibrinogen | Platelet Aggregation | ADP/Thrombin | Activity demonstrated, IC50 not specified | [3] |
| Gly-Pro-Arg-Pro | Fibrinogen | Fibrinogen Binding | - | Abolished at 30-fold molar excess | [9] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of these platelet inhibitors.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a peptide to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed.
-
Incubation: Pre-incubate the PRP with various concentrations of the inhibitor peptide (this compound or RGD peptide) or a vehicle control for a specified time (e.g., 5-15 minutes) at 37°C in an aggregometer cuvette with stirring.
-
Initiation of Aggregation: Add a platelet agonist, such as ADP (5-20 µM) or thrombin (0.1-0.5 U/mL), to induce aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension for a set period (e.g., 5-10 minutes) using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The extent of aggregation is quantified as the maximum change in light transmittance. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Flow Cytometry Assay for Fibrinogen Binding
This method quantifies the binding of fluorescently labeled fibrinogen to activated platelets and the inhibition of this binding by the peptides.
Protocol:
-
PRP Preparation: Prepare PRP as described in the platelet aggregation assay protocol.
-
Incubation with Inhibitor: Pre-incubate aliquots of PRP with various concentrations of the inhibitor peptide or vehicle control.
-
Platelet Activation and Staining: Add a platelet agonist (e.g., ADP) to the PRP samples, followed immediately by the addition of fluorescein (B123965) isothiocyanate (FITC)-conjugated fibrinogen and a phycoerythrin (PE)-conjugated antibody against a platelet-specific marker (e.g., CD41).
-
Incubation: Incubate the samples at room temperature in the dark for 15-20 minutes.
-
Fixation: (Optional) Fix the platelets by adding a low concentration of paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on the CD41-PE signal. Measure the mean fluorescence intensity (MFI) of the FITC-fibrinogen signal for the gated platelets.
-
Data Analysis: The reduction in FITC-fibrinogen MFI in the presence of the inhibitor peptide compared to the vehicle control indicates the degree of inhibition of fibrinogen binding.
In Vivo Murine Thrombosis Model (Ferric Chloride-Induced)
This model assesses the antithrombotic efficacy of the peptides in a living organism.
Protocol:
-
Animal Preparation: Anesthetize a mouse according to approved institutional animal care and use committee protocols.
-
Peptide Administration: Administer the inhibitor peptide or vehicle control, typically via intravenous injection.
-
Surgical Procedure: Make a midline cervical incision and carefully expose the carotid artery.
-
Thrombus Induction: Apply a filter paper saturated with ferric chloride (e.g., 10% FeCl3) to the adventitial surface of the artery for a few minutes to induce endothelial injury.
-
Blood Flow Monitoring: Place a Doppler flow probe around the artery to continuously monitor blood flow.
-
Endpoint: The primary endpoint is the time to complete occlusion of the artery, defined as the cessation of blood flow.
-
Data Analysis: Compare the time to occlusion in the peptide-treated group with the vehicle-treated control group. A significant prolongation of the time to occlusion indicates antithrombotic efficacy.
Summary and Conclusion
This compound and RGD peptides represent two distinct and innovative approaches to the inhibition of platelet aggregation.
-
RGD peptides have been extensively studied, and their mechanism of directly targeting the αIIbβ3 integrin is well-established. The potency of RGD peptides can be significantly enhanced through cyclization and other chemical modifications, leading to compounds with high affinity and specificity.
-
This compound offers a novel strategy by targeting the ligand, fibrinogen, rather than the platelet receptor. This alternative mechanism could potentially offer advantages in certain clinical contexts, although more quantitative data is needed to fully assess its comparative efficacy.
The choice between these two classes of peptides for research and development will depend on the specific therapeutic goals, desired specificity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of these and other novel antiplatelet agents.
References
- 1. [Effect of RGD-containing peptides on platelet aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of a cyclic RGD peptide that inhibits platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclic RGD peptide analogues as antiplatelet antithrombotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mimetic of the RGDF-peptide [arginine-glycine-aspartic acid-phenylalanine] blocks aggregation and flow-induced platelet deposition on severely injured stenotic arterial wall. Effects on different animal models and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. circ.ahajournals.org [circ.ahajournals.org]
- 8. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fibrinogen-Binding Peptide TFA and Other Fibrinogen Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fibrinogen-Binding Peptide TFA with other prominent fibrinogen inhibitors used in research and clinical settings. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs by offering a side-by-side look at their mechanisms of action, performance data, and relevant experimental protocols.
Introduction to Fibrinogen Inhibition
Fibrinogen, a key protein in the coagulation cascade, plays a crucial role in thrombosis and hemostasis. Its conversion to fibrin (B1330869) by thrombin and its role in platelet aggregation make it a critical target for antithrombotic therapies. Fibrinogen inhibitors can be broadly categorized based on their mechanism of action: those that prevent the interaction of fibrinogen with platelets, and those that inhibit the production of fibrin from fibrinogen. This guide focuses on a selection of these inhibitors, providing a comparative analysis to aid in research and development.
Mechanism of Action
The fibrinogen inhibitors discussed in this guide employ distinct mechanisms to exert their antiplatelet and anticoagulant effects.
-
This compound (Glu-His-Ile-Pro-Ala): This synthetic peptide is designed to be a mimic of the vitronectin binding site on the fibrinogen receptor.[1] Unlike many other inhibitors that target platelet receptors, this peptide directly binds to fibrinogen.[1] This binding action inhibits both the adhesion of platelets to fibrinogen and subsequent platelet aggregation.[1] It also curtails the adhesion of platelets to vitronectin.[1]
-
Tirofiban: A non-peptide, reversible antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor on platelets. By blocking this receptor, Tirofiban prevents fibrinogen from binding to platelets, thereby inhibiting platelet aggregation.
-
Argatroban: A synthetic direct thrombin inhibitor derived from L-arginine. It reversibly binds to the active site of both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin and inhibiting thrombin-induced platelet aggregation.
-
Abciximab: A chimeric human-murine monoclonal antibody Fab fragment that binds to the platelet GPIIb/IIIa receptor. This binding physically obstructs fibrinogen from accessing its binding site, thus inhibiting platelet aggregation.
-
Eptifibatide: A cyclic heptapeptide (B1575542) that acts as a reversible, competitive antagonist of the GPIIb/IIIa receptor, preventing the binding of fibrinogen and von Willebrand factor.
Quantitative Performance Data
The following table summarizes the available quantitative data for the compared fibrinogen inhibitors. It is important to note that direct quantitative performance data for this compound, such as its IC50 for platelet aggregation and its binding affinity (Kd) for fibrinogen, were not available in the public domain at the time of this review. The primary research article describing its initial characterization could not be accessed in its entirety.
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd/Ki) | IC50 (Platelet Aggregation) |
| This compound | Fibrinogen | Binds to fibrinogen, inhibiting platelet adhesion and aggregation. | Data not available | Data not available |
| Tirofiban | GPIIb/IIIa Receptor | Reversible non-peptide antagonist | ~15 nM (Kd) | ~37 nM |
| Argatroban | Thrombin | Reversible direct inhibitor | ~40 nM (Ki) | ~21 nM (clot-induced) |
| Abciximab | GPIIb/IIIa Receptor | Monoclonal antibody antagonist | ~5-10 nM (Kd) | ~IC50 for cell adhesion approximates Kd |
| Eptifibatide | GPIIb/IIIa Receptor | Reversible peptide antagonist | ~120 nM (Kd) | Data varies depending on agonist and conditions |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the points of intervention for each inhibitor within the coagulation cascade and platelet aggregation pathways.
References
A Comparative Guide to the Binding Specificity of Fibrinogen-Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fibrinogen-Binding Peptide TFA and other alternative peptides that target fibrinogen. The binding specificity and inhibitory activities of these peptides are crucial for research in thrombosis, hemostasis, and the development of novel antithrombotic agents. This document summarizes key performance data, outlines experimental protocols for validation, and visualizes relevant biological pathways and workflows.
I. Performance Comparison of Fibrinogen-Binding Peptides
| Peptide Name | Sequence | Target | Binding Affinity (Kd / Ki) | Inhibitory Concentration (IC50) | Key Findings |
| This compound | Glu-His-Ile-Pro-Ala | Fibrinogen | Data not available | Data not available | Binds to fibrinogen and potently inhibits platelet adhesion to fibrinogen and vitronectin, as well as platelet aggregation.[1] |
| Gly-Pro-Arg-Pro (GPRP) | Gly-Pro-Arg-Pro | Fibrinogen D-domain | Ki = 400 µM | Inhibits fibrinogen-dependent platelet aggregation significantly at a 1:1 molar ratio to fibrinogen. | A synthetic peptide that corresponds to the N-terminus of the fibrin (B1330869) α-chain and inhibits fibrin polymerization.[2] |
| Fibrinogen γ-Chain Peptide | HHLGGAKQAGDV | Platelet GPIIb/IIIa Receptor | Kd = 1.2 µM (for Fragment DγA) | >10 µM (for synthetic peptide) | The C-terminal sequence of the fibrinogen γ-chain is a primary recognition site for the platelet integrin αIIbβ3. |
| Modified Fibrinogen γ-Chain Peptide | Tyr-His-His-Lys-Arg-Lys-Arg-Lys-Gln-Arg-Gly-Asp-Val | Platelet GPIIb/IIIa Receptor | Kd = 0.38 µM | 0.2-0.8 µM (for related peptides) | Arginine substitutions significantly increase the affinity for platelets compared to the native sequence. |
| FITC-Linked Fibrin-Binding Peptide (FFBP) | (FITC)-Tyr-D-Glu-Cys-Hyp-L-3-chlorotyrosine-Gly-Leu-Cys-Tyr-Ile-Gln-NH2 | Fibrin | Kd ≈ 4-9 µM (for related peptides to fibrin) | Data not available | Exhibits high specificity for fibrin over fibrinogen, making it a valuable tool for imaging thrombi. Binding to fibrinogen is at least 100-fold weaker. |
II. Experimental Protocols for Validation
The binding specificity of peptides to fibrinogen can be rigorously validated using several biophysical and cell-based assays. Below are detailed protocols for three commonly employed methods: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Flow Cytometry.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a solid-phase ELISA to quantify the binding of a peptide to immobilized fibrinogen.
Materials:
-
High-binding 96-well microtiter plates
-
Human fibrinogen
-
Biotinylated Fibrinogen-Binding Peptide
-
Bovine Serum Albumin (BSA)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of human fibrinogen (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Peptide Incubation: Add serial dilutions of the biotinylated fibrinogen-binding peptide to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of peptide bound to fibrinogen.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics of binding between a peptide and fibrinogen.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Human fibrinogen
-
Fibrinogen-Binding Peptide
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize human fibrinogen onto the sensor chip surface using standard amine coupling chemistry. Activate the surface with a mixture of EDC and NHS, inject the fibrinogen solution, and then deactivate the remaining active sites with ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the fibrinogen-binding peptide over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding in real-time as an increase in the SPR signal (association phase). After the injection, flow running buffer over the surface to monitor the dissociation of the peptide from the fibrinogen (dissociation phase).
-
Regeneration: If necessary, regenerate the sensor surface by injecting a solution that disrupts the peptide-fibrinogen interaction without denaturing the immobilized fibrinogen (e.g., a low pH buffer).
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).
Flow Cytometry
This protocol assesses the ability of a fibrinogen-binding peptide to inhibit the binding of fluorescently-labeled fibrinogen to activated platelets.
Materials:
-
Flow cytometer
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., ADP, thrombin)
-
FITC-labeled human fibrinogen
-
Fibrinogen-Binding Peptide
-
Tyrode's buffer
Protocol:
-
Platelet Preparation: Prepare a suspension of washed platelets or use platelet-rich plasma.
-
Inhibition: Pre-incubate the platelets with varying concentrations of the Fibrinogen-Binding Peptide for 15-30 minutes at 37°C.
-
Activation: Activate the platelets by adding a platelet agonist (e.g., 20 µM ADP).
-
Fibrinogen Binding: Immediately add FITC-labeled fibrinogen to the activated platelet suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Sample Acquisition: Dilute the samples in Tyrode's buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the platelet population based on forward and side scatter characteristics. The mean fluorescence intensity (MFI) of the FITC signal is proportional to the amount of fibrinogen bound to the platelets. A decrease in MFI in the presence of the peptide indicates inhibition of fibrinogen binding. The IC₅₀ value can be calculated from the dose-response curve.
III. Visualizations
Experimental Workflow: ELISA for Fibrinogen-Binding Peptide Specificity
Caption: Workflow for ELISA-based validation of peptide binding to fibrinogen.
Logical Relationship: Inhibition of Platelet Aggregation
Caption: Mechanism of platelet aggregation inhibition by this compound.
References
Unveiling the Binding Affinity of Fibrinogen-Binding Peptide TFA: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between peptides and fibrinogen is critical for advancing antithrombotic therapies and diagnostic tools. This guide provides a comprehensive comparison of Fibrinogen-Binding Peptide TFA and its alternatives, supported by experimental data and detailed methodologies, to aid in the selection of appropriate research tools.
This compound, a synthetic pentapeptide with the sequence Glu-His-Ile-Pro-Ala, is recognized for its ability to bind to fibrinogen and impede platelet aggregation and adhesion.[1] While the qualitative binding of this peptide to fibrinogen is established, this guide also presents a quantitative comparison with other well-characterized fibrinogen-binding peptides, offering a broader perspective on the available molecular tools.
Comparative Analysis of Binding Affinities
The efficacy of a fibrinogen-binding peptide is intrinsically linked to its binding affinity, commonly expressed by the dissociation constant (Kd) or the inhibition constant (Ki). A lower value signifies a stronger binding interaction. The following table summarizes the binding affinities of this compound and several alternative peptides to fibrinogen or related targets.
| Peptide/Molecule | Sequence/Type | Target | Binding Affinity (Kd/Ki) |
| This compound | Glu-His-Ile-Pro-Ala | Fibrinogen | Binds to fibrinogen (quantitative data not available) |
| Gly-Pro-Arg-Pro (GPRP) | Linear Peptide | Fibrinogen | Ki = 400 µM |
| Cyclic Peptides (Tn6, Tn7, Tn10) | Cyclic Peptides | Fibrin | Kd = 4.1 µM, 4.0 µM, 8.7 µM (Binding to fibrinogen is >100-fold weaker)[2] |
| Eptifibatide | Cyclic Peptide | αIIbβ3 (inhibits fibrinogen binding) | Ki ≈ 0.4 nM[1] |
| HHLGGAKQAGDV | Linear Peptide | αIIbβ3 (inhibits fibrinogen binding) | Ki > 10 µM[1] |
| Disagregin | Protein | Platelet Fibrinogen Receptor | Kd = 39.4 nM (ADP-stimulated platelets)[3] |
Experimental Protocols for Determining Binding Affinity
The determination of binding affinity is paramount for the characterization of novel peptides. Three widely accepted methods for quantifying these interactions are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution.
Experimental Workflow:
Protocol:
-
Ligand Immobilization: Fibrinogen is immobilized on a sensor chip surface.
-
Analyte Injection: A solution containing the peptide is flowed over the sensor surface, allowing for association.
-
Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the peptide from the fibrinogen.
-
Regeneration: The sensor surface is treated with a regeneration solution to remove the bound peptide, preparing it for the next cycle.
-
Data Analysis: The binding kinetics (association and dissociation rates) are measured in real-time and used to calculate the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a peptide to fibrinogen, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Protocol:
-
Sample Preparation: A solution of fibrinogen is placed in the sample cell, and a solution of the peptide is loaded into the injection syringe.
-
Titration: The peptide solution is incrementally injected into the fibrinogen solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.
-
Data Analysis: The resulting data is plotted as a binding isotherm, which is then fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can be employed to determine the binding affinity of a peptide to fibrinogen.
Experimental Workflow:
Protocol:
-
Plate Coating: The wells of a microplate are coated with fibrinogen.
-
Blocking: Non-specific binding sites are blocked using a blocking agent like bovine serum albumin (BSA).
-
Competitive Binding: A fixed concentration of a labeled known fibrinogen-binding peptide is added to the wells along with varying concentrations of the unlabeled test peptide. The two peptides compete for binding to the immobilized fibrinogen.
-
Detection: An enzyme-conjugated antibody specific for the label on the known peptide is added, followed by a substrate that produces a measurable signal.
-
Data Analysis: The signal intensity is inversely proportional to the amount of test peptide bound. A competition curve is generated to determine the concentration of the test peptide that inhibits 50% of the labeled peptide binding (IC50), from which the inhibition constant (Ki) can be calculated.
Conclusion
The selection of a fibrinogen-binding peptide for research or therapeutic development necessitates a thorough evaluation of its binding characteristics. While this compound (Glu-His-Ile-Pro-Ala) is a valuable tool for studying fibrinogen interactions, a range of alternative peptides with well-defined and, in some cases, significantly higher binding affinities are available. The experimental protocols detailed in this guide provide a framework for researchers to independently assess and compare the binding affinities of these and other novel peptides, thereby facilitating informed decisions in their scientific pursuits.
References
Comparative Analysis of Fibrinogen-Binding Peptide TFA and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fibrinogen-Binding Peptide TFA (sequence: Glu-His-Ile-Pro-Ala; EHIPA) and its analogs. The information presented is supported by experimental data to offer a clear perspective on their relative performance in inhibiting platelet function.
This compound is a synthetic pentapeptide designed as a mimic of the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa.[1][2] By binding to fibrinogen, this peptide and its functional analogs inhibit the final common pathway of platelet aggregation, a critical step in thrombus formation.[1][2][3] This guide delves into a comparative analysis of EHIPA and its hydropathically equivalent analogs, APLHK and GAPL, along with other related peptides, to provide a comprehensive overview of their structure-activity relationships.
Performance Comparison of Fibrinogen-Binding Peptides
The inhibitory activity of this compound and its analogs is primarily assessed by their ability to block platelet aggregation and fibrinogen binding. The following table summarizes the available quantitative data for these peptides.
| Peptide Sequence | Description | IC50 for Platelet Aggregation Inhibition (ADP-induced) | Fibrinogen Binding Inhibition | Reference |
| Glu-His-Ile-Pro-Ala (EHIPA) | This compound | ~350 µM | Inhibits | [1] |
| Ala-Pro-Leu-His-Lys (APLHK) | Hydropathically equivalent analog of EHIPA | ~400 µM | Inhibits | [4] |
| Gly-Ala-Pro-Leu (GAPL) | Hydropathically equivalent analog of EHIPA | ~600 µM | Inhibits | [4] |
| Inactive/Less Active Analogs | Closely related sequences to EHIPA | Higher or no activity | Not specified | [1] |
Note: The antiplatelet activity of EHIPA is highly dependent on its amino acid sequence. Closely related analogs have been shown to be either inactive or less active inhibitors of platelet function.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these fibrinogen-binding peptides.
Platelet Aggregation Assay (ADP-Induced)
This assay measures the ability of a peptide to inhibit the aggregation of platelets stimulated by an agonist, such as Adenosine Diphosphate (ADP).
Materials:
-
Human whole blood
-
3.8% tri-sodium citrate (B86180) (anticoagulant)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Adenosine Diphosphate (ADP) solution
-
Peptide inhibitors (EHIPA and analogs)
-
Platelet aggregometer (e.g., PAP-4 Aggregometer)
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood in tubes containing 3.8% tri-sodium citrate (9:1 blood to anticoagulant ratio).[5]
-
Centrifuge the blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain PRP in the supernatant.[5]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% light transmission baseline in the aggregometer.
-
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer to calibrate for 100% light transmission.
-
Place a cuvette with PRP in the sample well to set the 0% light transmission baseline.
-
Add the peptide inhibitor at various concentrations to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.[6]
-
Induce platelet aggregation by adding a standard concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[6]
-
-
Data Analysis:
-
The percentage of aggregation inhibition is calculated relative to a control sample without the peptide inhibitor.
-
The IC50 value, the concentration of the peptide that inhibits 50% of platelet aggregation, is determined from a dose-response curve.[6]
-
Fibrinogen Binding Assay
This assay quantifies the binding of fibrinogen to platelets and the inhibition of this binding by the peptides.
Materials:
-
Washed human platelets
-
125I-labeled human fibrinogen
-
Platelet agonists (e.g., ADP)
-
Peptide inhibitors (EHIPA and analogs)
-
Phosphate-Buffered Saline (PBS)
-
Gamma counter or flow cytometer
Procedure (using Radiolabeled Fibrinogen):
-
Platelet Preparation: Isolate and wash human platelets from whole blood.
-
Binding Reaction:
-
Incubate washed platelets with the peptide inhibitor at various concentrations.
-
Add the platelet agonist (e.g., ADP) to stimulate the platelets.
-
Add 125I-labeled fibrinogen to the platelet suspension and incubate.
-
-
Separation and Measurement:
-
Separate the platelets from the unbound fibrinogen by centrifugation through a dense medium (e.g., silicone oil).
-
Measure the radioactivity associated with the platelet pellet using a gamma counter.
-
-
Data Analysis:
-
Determine the amount of bound fibrinogen in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition of fibrinogen binding.
-
Alternative Procedure (using Flow Cytometry):
-
Stimulate platelets with an agonist in the presence or absence of the peptide inhibitor.
-
Incubate the platelets with a fluorescently labeled anti-fibrinogen antibody.[3]
-
Analyze the samples using a flow cytometer to quantify the amount of fibrinogen bound to the platelet surface.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in platelet aggregation and a typical experimental workflow for evaluating fibrinogen-binding peptide inhibitors.
Platelet aggregation signaling pathway.
Experimental workflow for peptide evaluation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The peptides APLHK, EHIPA and GAPL are hydropathically equivalent peptide mimics of a fibrinogen binding domain of glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Fibrinogen-Binding Peptide TFA: A Comparative Analysis of Cross-Reactivity
For researchers and drug development professionals navigating the intricate landscape of peptide therapeutics, understanding the specificity of a candidate molecule is paramount. Fibrinogen-Binding Peptide TFA, a pentapeptide with the sequence Glu-His-Ile-Pro-Ala (EHIPA), has been identified as a mimic of the vitronectin binding site on the fibrinogen receptor, thereby inhibiting platelet aggregation and adhesion.[1] This guide provides a comparative analysis of the cross-reactivity of this compound with other proteins, supported by established experimental methodologies.
Binding Profile of this compound
This compound is known to interact with at least two key proteins involved in hemostasis and cell adhesion:
-
Fibrinogen: The primary target, a glycoprotein (B1211001) crucial for blood clot formation. The peptide binds to fibrinogen, interfering with its interaction with the platelet fibrinogen receptor (glycoprotein IIb/IIIa).[1]
-
Vitronectin: An adhesive glycoprotein found in plasma and the extracellular matrix. The peptide's ability to inhibit platelet adhesion to vitronectin underscores its potential role in modulating cell-matrix interactions.[1]
Comparative Analysis with Other Fibrinogen-Binding Peptides
To provide a quantitative context, the following table summarizes the binding and inhibitory activities of other well-characterized fibrinogen-binding peptides. This comparison highlights the range of affinities and specificities that can be achieved with different peptide sequences.
| Peptide Sequence | Target(s) | Method | Reported IC50 or K_d_ Value |
| Arg-Gly-Asp-Ser (RGDS) | Fibrinogen, Fibronectin, von Willebrand Factor | Platelet Adhesion | Inhibits adhesion to fibrinogen and von Willebrand factor |
| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Fibrin (B1330869) Polymerization | Decreases shear modulus of fibrin clots at 5.8 mM[2] |
| HHLGGAKQAGDV | Fibrinogen | Platelet Aggregation & Adhesion | Partially inhibits platelet aggregation and adhesion[3] |
Assessing Cross-Reactivity: Key Experimental Protocols
To rigorously evaluate the cross-reactivity of this compound against a panel of other proteins, standardized experimental protocols are essential. The two most common and powerful techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Experimental Protocol 1: ELISA-Based Cross-Reactivity Assay
This method is used to determine the binding of the peptide to a variety of immobilized proteins.
1. Plate Coating:
- Dilute a panel of proteins (e.g., fibrinogen, vitronectin, albumin, fibronectin, collagen) to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).
- Add 100 µL of each protein solution to the wells of a 96-well microtiter plate.
- Incubate for 2 hours at room temperature or overnight at 4°C.
2. Washing:
- Empty the plate and wash three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
3. Blocking:
- Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
- Incubate for 1 hour at 37°C.
- Wash the plate three times with wash buffer.
4. Peptide Incubation:
- Prepare serial dilutions of this compound (conjugated to a detectable label like biotin (B1667282) or FITC) in blocking buffer.
- Add 100 µL of the diluted peptide to the appropriate wells.
- Incubate for 1-2 hours at room temperature.
5. Washing:
- Wash the plate three times with wash buffer.
6. Detection:
- If using a biotinylated peptide, add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
- Wash the plate three times with wash buffer.
- Add 100 µL of a suitable HRP substrate (e.g., TMB) and incubate until color develops.
- Stop the reaction with 50 µL of stop solution (e.g., 2N H_2_SO_4_).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm).
7. Data Analysis:
- Plot the absorbance values against the peptide concentration for each protein to determine the binding curve and estimate the relative binding affinity.
Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into association and dissociation rates.
1. Sensor Chip Preparation:
- Immobilize the target proteins (fibrinogen, vitronectin, etc.) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's instructions. A control flow cell should be prepared with no immobilized protein or an irrelevant protein to account for non-specific binding.
2. Analyte Preparation:
- Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP).
3. Binding Analysis:
- Inject the different concentrations of the peptide over the sensor chip surface at a constant flow rate.
- Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association phase.
- After the injection, flow running buffer over the chip to monitor the dissociation phase.
4. Regeneration:
- Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound peptide and prepare the surface for the next injection.
5. Data Analysis:
- The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_/k_a_). A lower K_d_ value indicates a higher binding affinity.
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing cross-reactivity.
Caption: Mechanism of this compound in inhibiting platelet aggregation.
Caption: Workflow for ELISA-based cross-reactivity assessment.
Conclusion
This compound demonstrates a targeted inhibitory effect on platelet interactions with fibrinogen and vitronectin. While specific quantitative cross-reactivity data against a broad panel of proteins remains to be fully elucidated in accessible literature, the established methodologies of ELISA and SPR provide robust frameworks for such investigations. For researchers in drug development, a thorough assessment of the peptide's binding profile using these techniques is a critical step in characterizing its specificity and potential for off-target effects, ultimately ensuring a more comprehensive understanding of its therapeutic potential.
References
- 1. The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of fibrinogen-binding tetrapeptides on mechanical properties of fine fibrin clots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet adhesion to fibrin(ogen) in flowing whole blood by Arg-Gly-Asp and fibrinogen gamma-chain carboxy terminal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validating the Inhibitory Effect of Fibrinogen-Binding Peptide TFA on Vitronectin Binding
For researchers, scientists, and drug development professionals investigating the modulation of cell adhesion and signaling, this guide provides a comparative analysis of Fibrinogen-Binding Peptide TFA's inhibitory effect on vitronectin binding. Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix and plasma, mediates cell adhesion, migration, and signaling primarily through its interaction with integrin receptors. The inhibition of this binding is a critical area of research for therapeutic interventions in thrombosis, angiogenesis, and cancer metastasis.
This guide compares this compound with other known inhibitors of vitronectin binding, providing available experimental data and detailed protocols to facilitate independent validation and comparative studies.
Performance Comparison of Vitronectin Binding Inhibitors
| Inhibitor | Mechanism of Action | Target Integrins | IC50 (Vitronectin Binding) | Reference |
| This compound (EHIPA) | Presumptive mimic of the vitronectin binding site on the fibrinogen receptor.[2][3][4] | Primarily αIIbβ3 | Data not reported | [1] |
| Arg-Gly-Asp-Ser (RGDS) | Competitive inhibitor of the RGD binding site on integrins. | αvβ3, αvβ5, α5β1, αIIbβ3 | Ki ≈ 25 µM (for fibrinogen binding) | [5] |
| Cilengitide | Cyclic RGD peptide antagonist of integrins. | αvβ3, αvβ5 | 4 nM (αvβ3), 79 nM (αvβ5) | Not applicable |
Experimental Protocols
To validate the inhibitory effect of this compound on vitronectin binding and to generate comparative data, the following detailed experimental protocols are provided.
Solid-Phase (ELISA-based) Vitronectin Binding Inhibition Assay
This assay quantifies the inhibition of vitronectin binding to a purified integrin receptor in a competitive format.
Materials:
-
High-binding 96-well microtiter plates
-
Purified human vitronectin
-
Purified human integrin receptor (e.g., αvβ3 or αIIbβ3)
-
This compound
-
Alternative inhibitors (e.g., RGDS peptide, Cilengitide)
-
Biotinylated anti-integrin antibody (specific to the used integrin)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., Tris-buffered saline with 1 mM MnCl2)
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified vitronectin (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Inhibition: Wash the plate three times. Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
Binding: Add the diluted inhibitors to the wells, followed immediately by the purified integrin receptor at a constant concentration (predetermined to be in the linear range of the binding curve). Incubate for 2-3 hours at room temperature.
-
Detection: Wash the plate three times. Add the biotinylated anti-integrin antibody and incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate three times. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Readout: Wash the plate five times. Add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of integrin binding to vitronectin.
Cell Adhesion Inhibition Assay
This assay measures the ability of this compound to inhibit the adhesion of cells to a vitronectin-coated surface.
Materials:
-
96-well tissue culture plates
-
Purified human vitronectin
-
Cells expressing vitronectin-binding integrins (e.g., K562 cells for αvβ3, platelets for αIIbβ3)
-
This compound
-
Alternative inhibitors
-
Calcein-AM or other fluorescent cell viability dye
-
Cell culture medium
-
PBS
-
BSA
Procedure:
-
Coating: Coat the wells of a 96-well plate with vitronectin as described in the solid-phase assay.
-
Cell Preparation: Label the cells with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in serum-free medium containing 0.1% BSA.
-
Inhibition: Pre-incubate the cells with serial dilutions of this compound or control inhibitors for 30 minutes at 37°C.
-
Adhesion: Add the cell-inhibitor suspension to the vitronectin-coated wells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value for the inhibition of cell adhesion.
Visualizations
Signaling Pathway of Vitronectin-Integrin Binding
Caption: Vitronectin-integrin binding and downstream signaling.
Experimental Workflow for Vitronectin Binding Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibrinogen-Binding Peptide|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 4. Fibrinogen-binding Peptide - LKT Labs [lktlabs.com]
- 5. The tetrapeptide analogue of the cell attachment site of fibronectin inhibits platelet aggregation and fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Fibrinogen-Binding Peptide TFA and commercial antiplatelet drugs
Head-to-Head Comparison: Fibrinogen-Binding Peptide TFA and Commercial Antiplatelet Drugs
In the landscape of antiplatelet therapeutics, researchers and drug development professionals are continually exploring novel mechanisms to mitigate thrombotic events while minimizing bleeding risks. This guide provides a detailed comparison of a Fibrinogen-Binding Peptide, represented here by the peptide Glu-His-Ile-Pro-Ala with a Trifluoroacetate (TFA) salt, and established commercial antiplatelet drugs: Aspirin (B1665792), Clopidogrel, and Tirofiban.[1]
Executive Summary
Fibrinogen-Binding Peptides represent a targeted approach to antiplatelet therapy by directly interfering with the final common pathway of platelet aggregation—the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] This contrasts with the mechanisms of widely used drugs like Aspirin and Clopidogrel, which act on earlier stages of platelet activation.[4][5][6] Tirofiban, a non-peptide small molecule, shares a similar mechanism with the Fibrinogen-Binding Peptide, acting as a GPIIb/IIIa antagonist.[7][8][9]
This guide will delve into the mechanisms of action, present available quantitative data for comparison, and provide detailed experimental protocols for key assays in a structured format to aid in research and development decisions.
Mechanism of Action
Understanding the distinct signaling pathways targeted by each agent is crucial for evaluating their potential therapeutic applications and side-effect profiles.
This compound (Glu-His-Ile-Pro-Ala): This peptide is designed to mimic the vitronectin binding site on the fibrinogen receptor.[1] It directly binds to fibrinogen, thereby inhibiting the adhesion of platelets to fibrinogen and subsequent platelet aggregation.[1] This targeted action at the final step of platelet aggregation is a key differentiator.
Aspirin: Aspirin's primary antiplatelet effect is achieved through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[4][[“]][11][12] This action blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet activator and vasoconstrictor, for the entire lifespan of the platelet.[4][12][13]
Clopidogrel: Clopidogrel is a prodrug that is metabolized in the liver to its active form.[6][14][15] The active metabolite irreversibly inhibits the P2Y12 subtype of the ADP receptor on the platelet surface.[5][6][14] This prevents ADP-mediated platelet activation and aggregation.[5][14]
Tirofiban: Tirofiban is a reversible, non-peptide antagonist of the GPIIb/IIIa receptor.[7][8][16] It competitively inhibits the binding of fibrinogen to this receptor, thereby blocking the final common pathway of platelet aggregation.[7][8]
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
Direct head-to-head clinical trial data for Fibrinogen-Binding Peptides against commercial antiplatelet drugs is limited. The following tables summarize available preclinical and clinical data to provide a comparative overview.
Table 1: In Vitro Efficacy - Platelet Aggregation Inhibition
| Compound | Target | Agonist | IC50 (µM) | Citation |
| Fibrinogen-Binding Peptide (Representative) | Fibrinogen | Thrombin | Not specified, synergistic inhibition with RGD peptides | [2] |
| Aspirin | COX-1 | Arachidonic Acid | ~30 | [12] |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP | ~0.2 | [14] |
| Tirofiban | GPIIb/IIIa Receptor | ADP | ~0.015 | [7] |
Table 2: In Vivo Effects and Safety Profile
| Drug | Typical Dosage | Onset of Action | Half-life | Bleeding Risk | Citation |
| Aspirin | 75-325 mg daily | 30-60 minutes | 15-20 minutes (parent drug) | Increased | [4][17] |
| Clopidogrel | 75 mg daily (300-600 mg loading dose) | 2 hours | ~6 hours (active metabolite) | Increased | [6][18] |
| Tirofiban | IV infusion | Rapid | ~2 hours | High | [8][16][19] |
| Fibrinogen-Binding Peptide | N/A (Preclinical) | N/A | N/A | Expected to be increased | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate antiplatelet agents.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Detailed Steps:
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.[20][21]
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15-20 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.[20][21] Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed and is used to set the 100% aggregation baseline.[22]
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.[23]
-
The test compound (Fibrinogen-Binding Peptide or commercial drug) is added to the PRP and incubated for a specific period.[22]
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.[20][24]
-
The change in light transmission is recorded over time using an aggregometer.[21]
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is calculated.[22]
In Vivo Thrombosis Model (Ferric Chloride-Induced)
This model is used to evaluate the antithrombotic efficacy of a compound in a living organism.
Detailed Steps:
-
Animal Preparation: An appropriate animal model (commonly a mouse) is anesthetized.[25]
-
Surgical Procedure: A blood vessel, such as the carotid artery, is surgically exposed.[25]
-
Drug Administration: The test compound is administered, typically intravenously or intraperitoneally, at a predetermined time before injury.
-
Thrombosis Induction: A piece of filter paper saturated with ferric chloride (FeCl3) is applied to the adventitial surface of the exposed artery for a short duration.[25] This induces oxidative injury to the endothelium, initiating thrombus formation.[25]
-
Monitoring: Thrombus formation and vessel occlusion are monitored in real-time using intravital microscopy or a Doppler flow probe.[25]
-
Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion. Thrombus stability can also be assessed.
Bleeding Time Assay
This assay provides an in vivo measure of the effect of an antiplatelet agent on primary hemostasis.
Detailed Steps:
-
Animal Preparation and Drug Administration: Similar to the thrombosis model, the animal is prepared, and the test compound is administered.
-
Incision: A standardized incision is made, commonly by transecting a small portion of the tail.[26][27][28][29]
-
Measurement: The time from the incision until the cessation of bleeding is recorded.[26][27][28][29] This is often determined by gently blotting the blood with filter paper at regular intervals (e.g., every 30 seconds) until no more blood is absorbed.[26][27][28]
Conclusion
Fibrinogen-Binding Peptides offer a promising and highly targeted approach to antiplatelet therapy. By directly inhibiting the final common step in platelet aggregation, they may offer a potent antithrombotic effect. In contrast, Aspirin and Clopidogrel act on earlier, distinct pathways of platelet activation. Tirofiban, as a GPIIb/IIIa inhibitor, shares a similar mechanistic principle with Fibrinogen-Binding Peptides but is a non-peptide small molecule.
The choice of an antiplatelet agent in a research or clinical setting will depend on the desired onset and duration of action, the route of administration, and the balance between antithrombotic efficacy and bleeding risk. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of Fibrinogen-Binding Peptides in relation to established commercial antiplatelet drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of the RGD peptides and the gamma chain peptide of fibrinogen on fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Clopidogrel - Wikipedia [en.wikipedia.org]
- 7. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Tirofiban - Wikipedia [en.wikipedia.org]
- 10. consensus.app [consensus.app]
- 11. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 12. bpac.org.nz [bpac.org.nz]
- 13. Aspirin - Wikipedia [en.wikipedia.org]
- 14. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 16. aggrastathdb.com [aggrastathdb.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Clopidogrel (Plavix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. reference.medscape.com [reference.medscape.com]
- 20. benchchem.com [benchchem.com]
- 21. Testing platelet aggregation activity [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. cbspd.com [cbspd.com]
- 27. Bleeding Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 28. The Bleeding Time [BT] [practical-haemostasis.com]
- 29. Bleeding Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Fibrinogen-Binding Peptide TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Fibrinogen-Binding Peptide TFA, focusing on its potential off-target effects. It is designed to offer an objective overview for researchers and professionals in drug development by comparing its known attributes with those of common alternatives and detailing the experimental methodologies crucial for such evaluations.
Introduction to this compound
This compound is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor.[1][2] Its primary therapeutic action is to bind to fibrinogen, thereby inhibiting platelet adhesion to both fibrinogen and vitronectin, which in turn prevents platelet aggregation.[1] The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides purified via high-performance liquid chromatography (HPLC). While generally not interfering with in vitro assays, the presence of TFA can affect the peptide's net weight and solubility.
Alternatives to this compound
A prominent class of alternatives to this compound are peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif. The RGD sequence is a cell adhesion motif found in extracellular matrix proteins like fibronectin, vitronectin, and fibrinogen, and it is recognized by integrin receptors on the cell surface.[3] RGD peptides function by competitively inhibiting the binding of these proteins to their receptors, thereby modulating cell adhesion and signaling.[3] Other alternatives include synthetic peptides that mimic other regions of fibrinogen, such as the dodecapeptide representing the C-terminus of the fibrinogen gamma chain (residues 400-411), which also inhibits fibrinogen binding to platelets.[4][5]
Comparative Analysis of Off-Target Effects
A direct quantitative comparison of the off-target effects of this compound and its alternatives is challenging due to the limited publicly available data for this compound. However, we can establish a framework for comparison based on key experimental assays.
Cytotoxicity Assessment
| Compound/Peptide | Cell Line | IC50 (µM) | Citation |
| c-(MMAE)-RGD peptide conjugate | SKOV-3 | 0.25 | [6] |
| Free MMAE (control) | SKOV-3 | 1.34 | [6] |
| RGD-modified PEG-CS-SA micelles | BEL-7402 | 331.2 ± 1.8 µg/mL | [7] |
| RGD-modified PEG-CS-SA micelles | Hela | 490.5 ± 2.9 µg/mL | [7] |
This table illustrates the type of data required for a direct comparison. The presented data for RGD peptides are for specific conjugates and delivery systems and may not reflect the cytotoxicity of the peptide alone.
Kinase Inhibitor Profiling
Kinases are common off-target liabilities for many therapeutic molecules due to the conserved nature of their ATP-binding pockets.[8] A comprehensive kinase panel screening is essential to identify unintended interactions. Ideally, this compound and its alternatives would be screened against a broad panel of kinases to determine their selectivity. The results are typically presented as the percentage of inhibition at a fixed concentration or as IC50 values for any kinases that are significantly inhibited.
No direct kinase profiling data for this compound was identified in the public domain. A comparative analysis would require such data.
Integrin Binding Specificity
RGD peptides are known to bind to several integrins. The specificity of this binding is a key determinant of their on- and off-target effects.
| Peptide | Integrin Target | IC50 (nM) | Citation |
| RGD peptide | αvβ3 | 89 | [9] |
| RGD peptide | α5β1 | 335 | [9] |
| RGD peptide | αvβ5 | 440 | [9] |
This table provides an example of the kind of specificity data that is crucial for evaluating potential off-target effects of fibrinogen-binding peptides that interact with integrins.
Experimental Protocols for Assessing Off-Target Effects
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 4 hours to allow for attachment.
-
Peptide Treatment: Treat the cells with various concentrations of the test peptide (e.g., this compound or alternatives) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Kinase Profiling
Kinase profiling services are commercially available and typically involve screening the test compound against a large panel of purified kinases.
General Workflow:
-
Compound Submission: The peptide inhibitor is provided to the screening facility.
-
Assay Performance: In vitro kinase activity assays are performed in the presence of a fixed concentration of the peptide (e.g., 1 µM).
-
Data Analysis: The percentage of inhibition for each kinase in the panel is determined. Results are often presented in a heatmap format.
-
Follow-up: For any identified off-target kinases, dose-response experiments are conducted to determine the IC50 value and confirm the interaction.[8]
Signaling Pathways
Understanding the signaling pathways affected by fibrinogen-binding peptides is crucial for predicting potential on- and off-target effects. Inhibition of fibrinogen binding to its receptor on platelets, primarily the integrin αIIbβ3, can modulate downstream signaling cascades that are critical for platelet activation and aggregation.
One such pathway involves the p21-activated kinases (PAKs) and cofilin. Upon platelet activation by agonists like thrombin, a signaling cascade involving Rac1 and PAKs is initiated. This leads to the dephosphorylation and activation of cofilin, an actin-depolymerizing factor, which is essential for the cytoskeletal rearrangements required for platelet shape change and granule secretion.[10][11] Inhibition of fibrinogen binding can interfere with the outside-in signaling that contributes to the full activation of these pathways.
Below are diagrams illustrating a general experimental workflow for assessing off-target effects and the PAK/cofilin signaling pathway in platelets.
Caption: Experimental workflow for assessing peptide off-target effects.
Caption: Simplified PAK/cofilin signaling pathway in platelets.
Conclusion
The assessment of off-target effects is a cornerstone of preclinical drug development, ensuring the safety and efficacy of new therapeutic agents. While this compound shows promise as an inhibitor of platelet aggregation, a comprehensive evaluation of its off-target profile is necessary. This guide outlines the key experimental approaches and considerations for such an assessment, using RGD peptides as a primary comparator. Direct, comparative studies generating quantitative data on cytotoxicity, kinase interactions, and broader receptor binding profiles for this compound are essential to fully delineate its therapeutic window and potential liabilities. Researchers are encouraged to employ the described methodologies to generate these critical datasets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrinogen-Binding Inhibitor Peptide [novoprolabs.com]
- 5. Fibrinogen Binding Inhibitor Peptide - 1 mg [anaspec.com]
- 6. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RGD peptide-mediated chitosan-based polymeric micelles targeting delivery for integrin-overexpressing tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Unraveling a novel Rac1-mediated signaling pathway that regulates cofilin dephosphorylation and secretion in thrombin-stimulated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Fibrinogen-Binding Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between synthetic peptides and fibrinogen is paramount in the design of novel antithrombotic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of key classes of fibrinogen-binding peptides, including Trifluoroacetic acid (TFA) salt forms, with supporting experimental data and detailed protocols.
The inhibition of the fibrinogen-fibrin interaction or the prevention of fibrinogen-mediated platelet aggregation are critical therapeutic strategies. Synthetic peptides that mimic the binding motifs of fibrinogen have been extensively studied for this purpose. This guide will focus on three prominent classes: RGD peptides and their mimetics, peptides derived from the N-terminus of fibrin (B1330869) chains, and the pentapeptide Glu-His-Ile-Pro-Ala (EHIPA). While "TFA derivatives" often refers to peptides supplied as trifluoroacetate (B77799) salts from synthesis, this guide will focus on the peptide structure itself as the primary determinant of activity.
Comparative Analysis of Fibrinogen-Binding Peptides
The efficacy of fibrinogen-binding peptides is primarily determined by their amino acid sequence and conformation, which dictates their affinity for fibrinogen or its platelet receptor, GPIIb/IIIa. The following tables summarize the quantitative data for key peptide derivatives.
RGD Peptides and Mimetics
The Arginyl-Glycyl-Aspartic acid (RGD) sequence is a cornerstone of cell adhesion and a key recognition motif for integrin receptors, including the platelet fibrinogen receptor GPIIb/IIIa.
| Peptide/Derivative | Modification | Biological Activity (IC50/Ki) | Target |
| Ac-RGDS-NH2 | Linear tetrapeptide | IC50: 91.3 ± 0.1 µM (platelet aggregation); Ki: 2.9 ± 1.9 µM (GPIIb/IIIa)[1] | Platelet GPIIb/IIIa |
| Ac-cyclo-S,S-[Cys-(N alpha-Me)Arg-Gly-Asp-Pen]-NH2 | Cyclic disulfide pentapeptide | IC50: 0.36 ± 0.4 µM (platelet aggregation); Ki: 58 ± 20 nM (GPIIb/IIIa)[1] | Platelet GPIIb/IIIa |
| DOTA-RGD4 | Tetrameric cyclic RGD | IC50: 1.3 ± 0.3 nM (αvβ3 integrin binding)[2][3] | αvβ3 Integrin |
| DOTA-RGD2 | Dimeric cyclic RGD | IC50: 8.0 ± 2.8 nM (αvβ3 integrin binding)[2][3] | αvβ3 Integrin |
| YRGDSPLGGAKQAGDV | Hybrid of RGDS and γ-chain peptide | IC50: 48 µM (inhibition of anti-GP IIb/IIIa antibody binding)[4] | Platelet GPIIb/IIIa |
Key SAR insights for RGD peptides:
-
Cyclization: Constraining the peptide backbone through cyclization dramatically increases potency by locking the peptide into a bioactive conformation.[1]
-
Multimerization: Dimeric and tetrameric forms of RGD peptides exhibit significantly higher binding affinities, likely due to a multivalency effect.[2][3]
-
Linear Peptides: Linear RGD peptides generally show lower affinity and are more susceptible to degradation in plasma.[3]
Fibrin N-Terminal Peptides
Peptides corresponding to the N-termini of the fibrin α and β chains can inhibit fibrin polymerization by competing for binding sites on fibrinogen.
| Peptide/Derivative | Sequence | Biological Activity | Target |
| Gly-Pro-Arg-Pro (GPRP) | Gly-Pro-Arg-Pro | Association constant (Ka): ~5 x 10^4 M^-1[5]; Dissociation constant (KD): 25 µM[6] | Fibrinogen D-domain |
| Gly-Pro-Arg-Sarcosine | Gly-Pro-Arg-Sar | Potent inhibitor of fibrin polymerization[5] | Fibrinogen |
| Gly-Pro-Arg | Gly-Pro-Arg | Binds less tightly and is less than half as effective as GPRP[5] | Fibrinogen |
| Gly-His-Arg-Pro (GHRP) | Gly-His-Arg-Pro | Binds weakly to fibrinogen[5] | Fibrinogen |
Key SAR insights for Fibrin N-Terminal Peptides:
-
Proline Residues: The proline residues are critical for maintaining a rigid conformation that is necessary for high-affinity binding.
-
Chain Length: The tetrapeptide GPRP is significantly more effective than the tripeptide Gly-Pro-Arg.[5]
-
N-terminal Amino Acid: The nature of the first amino acid influences binding, with Glycine being optimal in this series.
EHIPA Peptide
The peptide Glu-His-Ile-Pro-Ala (EHIPA) has been identified as an inhibitor of platelet aggregation and adhesion to fibrinogen.
| Peptide/Derivative | Sequence | Biological Activity | Target |
| EHIPA | Glu-His-Ile-Pro-Ala | Inhibits fibrinogen binding to platelets[7] | Fibrinogen Receptor |
| APLHK | Ala-Pro-Leu-His-Lys | Inhibits fibrinogen binding to platelets[7] | Fibrinogen Receptor |
| GAPL | Gly-Ala-Pro-Leu | Inhibits fibrinogen binding to platelets[7] | Fibrinogen Receptor |
Key SAR insights for EHIPA and related peptides:
-
Hydropathic Equivalence: Peptides with similar hydropathic profiles can exhibit comparable activity, suggesting that the overall physicochemical properties, rather than the exact amino acid sequence, can be a key determinant for binding.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fibrinogen-binding peptides.
Fibrinogen Binding Assay
This assay measures the ability of a peptide to inhibit the binding of labeled fibrinogen to platelets.
Materials:
-
Washed human platelets
-
Fluorescently labeled fibrinogen (e.g., Alexa Fluor 488-conjugated)
-
Platelet agonists (e.g., ADP, thrombin)
-
Test peptides at various concentrations
-
HEPES-Tyrode's buffer (pH 7.4)
-
Flow cytometer
Procedure:
-
Prepare a suspension of washed human platelets in HEPES-Tyrode's buffer.
-
Pre-incubate the platelets with varying concentrations of the test peptide for 15 minutes at room temperature.
-
Add a platelet agonist (e.g., 20 µM ADP) to activate the platelets.
-
Immediately add fluorescently labeled fibrinogen (e.g., 50 µg/mL) to the platelet suspension.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Stop the reaction by adding an excess of cold buffer.
-
Analyze the platelet-bound fluorescence by flow cytometry.
-
The IC50 value is determined as the concentration of the peptide that inhibits 50% of the maximal fibrinogen binding.
Platelet Aggregation Assay
This assay assesses the ability of a peptide to inhibit platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, collagen)
-
Test peptides at various concentrations
-
Platelet aggregometer
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Place a sample of PRP in the aggregometer cuvette and stir at 37°C.
-
Add the test peptide at the desired concentration and incubate for a few minutes.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmission through the PRP over time. An increase in light transmission corresponds to platelet aggregation.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of the peptide to the control (agonist alone).
-
The IC50 value is the concentration of the peptide that causes 50% inhibition of platelet aggregation.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a fibrinogen-binding peptide.
Caption: Workflow for the evaluation of fibrinogen-binding peptides.
Conclusion
The structure-activity relationship of fibrinogen-binding peptides is a complex interplay of sequence, conformation, and multivalency. RGD peptides, particularly in their cyclic and multimeric forms, are potent inhibitors of the platelet fibrinogen receptor. Peptides derived from the N-terminus of fibrin, such as GPRP, effectively inhibit fibrin polymerization through a different mechanism. The EHIPA peptide highlights the importance of overall hydropathic character in receptor recognition. A thorough understanding of these SAR principles, coupled with robust experimental evaluation, is essential for the development of the next generation of antithrombotic therapies.
References
- 1. Development of a small RGD peptide fibrinogen receptor antagonist with potent antiaggregatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 3. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of Fibrinogen Binding to Platelet Membrane Glycoprotein IIb/IIIa Increases with RGDS and gamma Chain Fibrinogen Peptide Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The peptides APLHK, EHIPA and GAPL are hydropathically equivalent peptide mimics of a fibrinogen binding domain of glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Fibrinogen-Binding Peptide TFA Against Other Antithrombotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fibrinogen-Binding Peptide TFA against established antithrombotic agents, including aspirin, clopidogrel (B1663587), warfarin (B611796), and Direct Oral Anticoagulants (DOACs). The objective is to evaluate its therapeutic potential based on available data and its mechanism of action relative to current standards of care.
Introduction to Antithrombotic Therapy
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism. Antithrombotic therapies are crucial in the prevention and treatment of these conditions. However, the major challenge in antithrombotic therapy is balancing efficacy with the risk of bleeding.[1] This has led to the ongoing development of novel agents with improved safety profiles. This compound is a research compound designed to target a specific step in platelet aggregation, offering a potentially more targeted approach to antithrombotic therapy.
Mechanisms of Action
A clear understanding of the mechanism of action is fundamental to evaluating the therapeutic potential and predicting the safety profile of any new antithrombotic agent.
This compound: This peptide is designed to mimic the vitronectin binding site on the fibrinogen receptor (integrin αvβ3) and is presumed to act by binding to fibrinogen.[2] This binding is thought to inhibit the interaction between fibrinogen and platelets, thereby preventing platelet adhesion and aggregation, a critical step in thrombus formation.[2]
Aspirin: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets.[3][4] This action blocks the synthesis of thromboxane (B8750289) A2, a potent platelet activator and vasoconstrictor, thus reducing platelet aggregation.[3][4]
Clopidogrel: Clopidogrel is a prodrug that is metabolized into an active form which irreversibly blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.[5][6] By blocking this receptor, clopidogrel prevents ADP-mediated platelet activation and aggregation.[5][6]
Warfarin: Warfarin is a vitamin K antagonist.[7][8] It inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of active forms of coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[9][10] By reducing the levels of these clotting factors, warfarin impairs the coagulation cascade.[7][8]
Direct Oral Anticoagulants (DOACs): DOACs directly target key enzymes in the coagulation cascade.[11][12] They are classified into direct thrombin (Factor IIa) inhibitors (e.g., dabigatran) and direct Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban).[13] Their direct and specific action leads to a more predictable anticoagulant effect compared to warfarin.[11]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and other antithrombotic agents. It is important to note that publicly available preclinical and clinical data for this compound is limited. The data presented here for this peptide is based on a single 1991 publication by Gartner TK, et al., and further in-depth studies are required for a comprehensive evaluation.
Table 1: In Vitro Efficacy - Platelet Aggregation Inhibition
| Antithrombotic Agent | Target | Agonist | IC50 (Concentration for 50% Inhibition) | Citation(s) |
| This compound | Fibrinogen Binding to Platelets | ADP | Data Not Publicly Available | |
| Aspirin | COX-1 | Arachidonic Acid | ~5.5 µM | [7] |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP | ~1.9 µM (in washed platelets) | [3] |
| Warfarin | Vitamin K Epoxide Reductase | N/A (acts on coagulation factors) | N/A | [7][8] |
| DOACs (e.g., Rivaroxaban) | Factor Xa | N/A (acts on coagulation factors) | N/A | [13] |
Table 2: In Vivo Efficacy - Thrombosis Models
| Antithrombotic Agent | Animal Model | Efficacy Endpoint | Results | Citation(s) |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | |
| Aspirin | Murine Ferric Chloride Model | Time to Occlusion | Significant prolongation of occlusion time | |
| Clopidogrel | Murine Ferric Chloride Model | Time to Occlusion | Significant prolongation of occlusion time | |
| Warfarin | Rat Venous Thrombosis Model | Thrombus Weight Reduction | Dose-dependent reduction in thrombus weight | [5] |
| DOACs (e.g., Apixaban) | Rabbit Arteriovenous Shunt Model | Thrombus Weight Reduction | Dose-dependent reduction in thrombus weight |
Table 3: Safety Profile - Bleeding Risk
| Antithrombotic Agent | Animal Model | Bleeding Assessment | Results | Citation(s) |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | |
| Aspirin | Mouse Tail Transection | Bleeding Time | Dose-dependent increase in bleeding time | |
| Clopidogrel | Mouse Tail Transection | Bleeding Time | Significant increase in bleeding time | |
| Warfarin | Clinical Studies | Major Bleeding Events | Higher incidence compared to DOACs | [10] |
| DOACs | Clinical Studies | Major Bleeding Events | Lower incidence of intracranial hemorrhage compared to warfarin | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of antithrombotic agents.
Light Transmission Aggregometry (LTA)
Principle: LTA measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.[12]
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Set the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Add the test compound (e.g., this compound) or vehicle control and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. IC50 values are determined by testing a range of compound concentrations.
In Vivo Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis
Principle: Topical application of ferric chloride (FeCl₃) to an artery induces oxidative injury to the vessel wall, leading to the formation of a thrombus. The time to vessel occlusion is a measure of thrombotic potential.[3]
Protocol:
-
Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) and surgically expose the common carotid artery.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control via a suitable route (e.g., intravenous, intraperitoneal) at a predetermined time before injury.
-
Thrombosis Induction: Place a small piece of filter paper saturated with FeCl₃ solution (e.g., 10% in water) on the surface of the carotid artery for a specific duration (e.g., 3 minutes).
-
Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe.
-
Data Analysis: The primary endpoint is the time from the application of FeCl₃ to the complete cessation of blood flow (occlusion time). A significant increase in occlusion time indicates an antithrombotic effect.
Bleeding Time Assay: Mouse Tail Transection Model
Principle: This assay measures the time it takes for bleeding to stop after a standardized injury to the mouse tail, providing an indication of hemostatic function and the bleeding risk associated with an antithrombotic agent.
Protocol:
-
Animal Preparation: Anesthetize a mouse and place it in a restraining device.
-
Drug Administration: Administer the test compound or vehicle control.
-
Tail Transection: Amputate a small segment (e.g., 3 mm) from the tip of the tail using a sharp scalpel.
-
Bleeding Measurement: Immediately immerse the tail in pre-warmed saline (37°C) and start a timer.
-
Data Analysis: The bleeding time is the duration from the tail transection until the cessation of bleeding for at least 30 seconds. A significant prolongation of bleeding time suggests an increased bleeding risk.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways in thrombosis and a typical experimental workflow for evaluating antithrombotic agents.
Caption: The Coagulation Cascade and Points of Intervention for Anticoagulants.
Caption: Platelet Activation Pathways and Targets of Antiplatelet Agents.
Caption: Experimental Workflow for Evaluating Antithrombotic Agents.
Conclusion
This compound represents a novel approach to antithrombotic therapy by targeting the final common pathway of platelet aggregation – the binding of fibrinogen to activated platelets. This mechanism suggests a potentially high efficacy in preventing thrombosis. However, a comprehensive evaluation of its therapeutic potential is currently hampered by the limited availability of preclinical data, particularly concerning its in vivo efficacy and safety profile.
In comparison, established antithrombotic agents such as aspirin, clopidogrel, warfarin, and DOACs have well-characterized efficacy and safety profiles based on extensive preclinical and clinical studies. While this compound holds promise as a research tool and a potential lead compound, significant further investigation is required to ascertain its clinical viability. Future studies should focus on generating robust in vivo data on its antithrombotic efficacy in various thrombosis models and a thorough assessment of its bleeding risk. Such data will be essential for a direct and meaningful comparison with the current standards of care in antithrombotic therapy.
References
- 1. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 8. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. targetmol.cn [targetmol.cn]
- 13. alfagen.com.tr [alfagen.com.tr]
Safety Operating Guide
Proper Disposal of Fibrinogen-Binding Peptide TFA: A Comprehensive Safety Guide
This document provides essential safety and logistical information for the proper handling and disposal of Fibrinogen-Binding Peptide TFA. The procedures outlined are critical for ensuring laboratory safety and environmental protection. The disposal protocol is primarily governed by the hazardous properties of Trifluoroacetic acid (TFA), a component of this product. TFA is a strong, corrosive acid that is harmful to aquatic life, necessitating its classification and disposal as hazardous waste.[1]
Hazard Identification and Classification
Before handling this compound, it is crucial to be aware of the hazards associated with Trifluoroacetic acid.
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] | |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the necessary steps for the safe disposal of waste containing this compound, including solids, solutions, and contaminated labware.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
2. Waste Segregation:
-
This compound waste must be segregated from general laboratory waste.[2]
-
Designate a specific, clearly labeled hazardous waste container for all waste streams containing this peptide.[2][4]
-
The container must be made of a compatible material, such as glass or polyethylene, and kept securely closed when not in use.[4] Do not use metal containers.[3]
3. Disposal of Solid this compound:
-
Carefully transfer any solid waste into the designated hazardous waste container using a spatula or other appropriate tool.[2]
4. Disposal of Liquid Waste:
-
Carefully pour liquid waste containing this compound into the designated hazardous waste container.[2]
-
Do not dispose of this waste down the drain.[3]
5. Disposal of Contaminated Labware:
-
Dispose of all single-use labware, such as gloves, pipette tips, and empty vials, that has come into contact with the peptide into the designated hazardous waste container.[2]
-
Reusable labware should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
6. Spill Management:
-
In the event of a small spill within a fume hood, absorb the spill with an inert material like vermiculite (B1170534) or sand and place it in the hazardous waste container.[4]
-
For larger spills, especially outside a fume hood, evacuate the area immediately and follow your institution's emergency procedures.[3][4]
7. Waste Collection and Final Disposal:
-
Once the hazardous waste container is approximately 80% full, ensure it is securely sealed and properly labeled according to your institution's and local regulations.[4] The label should include the full chemical name; avoid abbreviations.[4]
-
Arrange for waste collection through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Fibrinogen-Binding Peptide TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as Fibrinogen-Binding Peptide TFA. This document provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Fibrinogen-Binding Peptide is a synthetic peptide often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a counter-ion. Consequently, the lyophilized peptide is a salt with TFA, which is a strong, corrosive acid requiring specific handling precautions. The primary hazard associated with this product is the corrosive nature of TFA.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection is critical to mitigate the risks associated with this compound. This involves a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Fume Hood: All handling of this compound, especially when in solution or if dust may be generated from the solid form, must be conducted within a properly functioning chemical fume hood.
Personal Protective Equipment: A comprehensive PPE strategy is mandatory for all personnel handling this substance.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles that meet ANSI Z87.1 standards.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are generally adequate for handling small quantities.[1] For larger volumes or prolonged contact, heavier-duty gloves such as butyl rubber or Viton are recommended.[4] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A properly fitting, buttoned lab coat must be worn to protect against skin contact.[3] For larger quantities, a chemical-resistant apron is also advised.[4] |
| Foot Protection | Closed-Toe Shoes | Full-coverage, closed-toe and heel shoes are required in the laboratory at all times to protect against spills.[1] |
| Respiratory Protection | Respirator | Generally not required when handling within a certified fume hood. If work must be done outside of a fume hood where vapors or dust may be generated, a risk assessment should be performed to determine the need for respiratory protection.[2][4] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring the integrity of the research.
Preparation and Handling:
-
Preparation: Before handling, ensure that the fume hood is operational, all necessary PPE is donned correctly, and an appropriate spill kit is readily accessible.
-
Weighing: If weighing the solid peptide, do so within the fume hood on a draft shield to prevent dissemination of dust.
-
Dissolving: When preparing solutions, slowly add the peptide to the solvent. If diluting an acidic solution, always add acid to water, never the other way around, to prevent a violent exothermic reaction.
-
Transport: When moving the peptide or its solutions, use secondary containment to prevent spills.
Experimental Workflow Diagram:
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to post-experiment cleanup, including emergency actions.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek immediate medical attention for large exposures or if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.[6] |
| Small Spill | For small spills within a fume hood, neutralize with a suitable agent like sodium carbonate, absorb with an inert material (e.g., vermiculite), and place in a sealed container for disposal. |
| Large Spill | Evacuate the area and alert others. If safe to do so, contain the spill. Contact the institution's environmental health and safety department for cleanup and disposal. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (unused solutions) containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive).
-
Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of corrosive chemical waste. Contact your institution's environmental health and safety department for specific guidance on waste pickup and disposal procedures. Do not dispose of this material down the drain.
References
- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
